molecular formula C4H7N3S B1624166 5-ethyl-1H-1,2,4-triazole-3-thiol CAS No. 7271-45-6

5-ethyl-1H-1,2,4-triazole-3-thiol

Cat. No.: B1624166
CAS No.: 7271-45-6
M. Wt: 129.19 g/mol
InChI Key: QKCNMYZGZIKYHA-UHFFFAOYSA-N
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Description

5-Ethyl-1H-1,2,4-triazole-3-thiol ( 7271-45-6) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features the 1,2,4-triazole-3-thiol scaffold, a privileged structure known for its diverse biological activities and capacity to interact with enzymatic targets. The core 1,2,4-triazole moiety is a significant pharmacophore in developed therapeutics due to its hydrogen bonding capacity, rigidity, and metabolic stability . The incorporation of a thiol group further enhances the potential for biological interaction. Researchers are particularly interested in 1,2,4-triazole-3-thiol derivatives for developing novel anticancer agents . These compounds have shown promising cytotoxicity against aggressive human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . Their mechanism of action is often linked to the inhibition of kinase enzymes, which play a critical role in regulating cell proliferation, differentiation, and migration . Additionally, this scaffold is extensively investigated for its antimicrobial properties . The 1,2,4-triazole core is a key structural component in several established antifungal drugs, and ongoing research aims to develop new antibacterial compounds to counter drug-resistant pathogens . The molecule serves as a versatile precursor for synthesizing more complex derivatives, such as hydrazones and hybrids with other pharmacophores, to optimize biological activity and selectivity . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with appropriate safety precautions, as it may cause skin and eye irritation (H315-H319) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCNMYZGZIKYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428930
Record name 5-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7271-45-6
Record name 5-Ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7271-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-ethyl-1H-1,2,4-triazole-3-thiol chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-ethyl-1H-1,2,4-triazole-3-thiol: Structure, Properties, and Synthetic Methodologies

Foreword

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its unique structural features and diverse biological activities.[1][2] Among its many derivatives, those bearing a thiol group at the 3-position have garnered significant attention due to their versatile reactivity and wide-ranging pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This guide provides a comprehensive technical overview of a specific, yet representative member of this class: this compound.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's chemical identity, a deep dive into its synthesis and characterization, and an exploration of its potential applications. The narrative emphasizes the causality behind experimental choices, ensuring that the presented protocols are not merely recipes but are grounded in chemical principles.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and a sulfur atom. Its core structure is a 1,2,4-triazole ring, substituted with an ethyl group at the 5-position and a thiol group at the 3-position.

Identifier Value
IUPAC Name This compound
CAS Number 7783984 (from PubChem CID)
Molecular Formula C₄H₇N₃S[5]
Molecular Weight 129.18 g/mol [5]
Canonical SMILES CCC1=NN=C(S)N1
InChI Key AFBBKYQYNPNMAT-UHFFFAOYSA-N (for parent)
Thione-Thiol Tautomerism: A Key Structural Feature

A critical aspect of the 1,2,4-triazole-3-thiol core is its existence in a tautomeric equilibrium between the thiol and thione forms. Quantum chemical studies and experimental evidence suggest that the thione form is generally the more stable tautomer in both the gas phase and the solid state.[6] This equilibrium is crucial as it dictates the molecule's reactivity, coordination chemistry, and biological interactions.

The tautomerism can be influenced by factors such as solvent polarity and pH. In alkaline conditions, the thiol form can be deprotonated to form a thiolate anion, which is a potent nucleophile.

Caption: Thione-Thiol Tautomerism of the 1,2,4-triazole-3-thiol core.

Predicted Physicochemical Properties
Property Value (for 1H-1,2,4-triazole-3-thiol) Reference
Melting Point 221-224 °C[7]
Solubility in Water 50 g/L[7]
Appearance White to off-white crystalline powder

Synthesis and Mechanistic Insights

The most prevalent and versatile method for the synthesis of 5-substituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of acylthiosemicarbazides.[1][3] This approach offers high yields and allows for a wide range of substituents on the triazole ring.

General Synthetic Pathway

The synthesis is a two-step process starting from a carboxylic acid hydrazide.

synthesis_workflow A Propionyl Hydrazide C Acylthiosemicarbazide Intermediate A->C Acylation B Isothiocyanate (e.g., Phenyl isothiocyanate) B->C E 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol C->E Intramolecular Cyclization D Base Catalyst (e.g., NaOH, KOH) D->E F Heating / Reflux F->C F->E

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiols.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis of a closely related derivative, 4-hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be adapted for the synthesis of the title compound by using propionyl hydrazide as the starting material.[3]

Step 1: Synthesis of 1-Propionylthiosemicarbazide

  • Reactant Preparation: Dissolve propionyl hydrazide (0.1 mol) in 100 mL of a suitable solvent like ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Isothiocyanate: To this solution, add an equimolar amount (0.1 mol) of an appropriate isothiocyanate (e.g., phenyl isothiocyanate for a 4-phenyl substituted product).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The resulting acylthiosemicarbazide intermediate often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Expert Insight: The choice of isothiocyanate determines the substituent at the N4 position of the triazole ring. Using an alkyl isothiocyanate would yield a 4-alkyl derivative. The reaction is typically exothermic, and for more reactive starting materials, cooling might be necessary.

Step 2: Cyclization to this compound

  • Reaction Setup: Suspend the dried 1-propionylthiosemicarbazide (0.05 mol) in an aqueous solution of a base, such as 8% sodium hydroxide (150 mL).[8]

  • Heating: Heat the mixture to reflux for 4-6 hours with continuous stirring. During this time, the suspended solid will dissolve as the cyclization proceeds.

  • Monitoring: Monitor the reaction completion using TLC. The disappearance of the starting material spot indicates the end of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of 5-6. This will precipitate the triazole-thiol product.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure this compound.[3]

  • Expert Insight: The use of a base is crucial for the cyclization as it facilitates the deprotonation of the amide and thiol groups, promoting the intramolecular nucleophilic attack that forms the triazole ring. The choice of acid for precipitation should be done carefully to avoid any side reactions.

Mechanism of Cyclization

The base-catalyzed cyclization of an acylthiosemicarbazide is a dehydrative cyclization reaction. The mechanism involves the deprotonation of the terminal nitrogen of the hydrazine moiety, which then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring. The choice of reaction medium (acidic vs. alkaline) is critical as it can direct the cyclization to form either 1,2,4-triazoles or 1,3,4-thiadiazoles.[9]

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data (Predicted and Comparative)
Technique Expected Features for this compound
¹H NMR - A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. - A broad singlet in the downfield region (δ 12-14 ppm) for the N-H/S-H proton, characteristic of the thione/thiol tautomerism.[3][10] - A singlet for the C5-H of the triazole ring if unsubstituted.[10]
¹³C NMR - Signals for the two carbons of the ethyl group. - A signal for the C=S carbon in the thione form, typically in the range of δ 160-180 ppm. - Signals for the two carbons of the triazole ring.
FT-IR (cm⁻¹) - A broad N-H stretching band around 3100-3300 cm⁻¹. - C-H stretching bands for the ethyl group around 2850-2950 cm⁻¹. - A strong C=S stretching band around 1250-1350 cm⁻¹ (indicative of the thione form). - A weak S-H stretching band around 2550-2600 cm⁻¹ may be observed for the thiol tautomer.
Mass Spec. - A molecular ion peak [M]⁺ corresponding to the molecular weight of 129.18.

Biological Activity and Potential Applications

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antibacterial and antifungal properties of this class of compounds.[1][11] The presence of the triazole ring and the thione/thiol group is often associated with the ability to chelate metal ions essential for microbial enzyme function or to interfere with microbial metabolic pathways. Some derivatives have shown minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against various bacterial and fungal strains.[12][13][14] For instance, certain fluoroquinolone hybrids incorporating a 4-ethyl-1,2,4-triazole-3-thione moiety have demonstrated excellent activity against a wide range of microorganisms, with MIC values as low as 0.125 µg/mL.[14]

Anticancer and Cytotoxic Potential

The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs. Derivatives of 1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against various cancer cell lines.[4][15] Some compounds have exhibited significant antiproliferative activity, with IC₅₀ values in the micromolar range.[4][15] The mechanism of action is often linked to the inhibition of specific kinases or other enzymes involved in cell proliferation and survival.

Other Therapeutic Areas

Beyond antimicrobial and anticancer effects, these compounds have been explored for anti-inflammatory, analgesic, anticonvulsant, and antioxidant activities.[1][3] This wide range of activities underscores the versatility of the 1,2,4-triazole-3-thiol scaffold as a privileged structure in medicinal chemistry.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16][17]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16][17]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[17]

    • Skin Contact: Wash off with soap and plenty of water.[17]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

GHS Hazard Statements for related compounds include:

  • H302: Harmful if swallowed.[18]

  • H319: Causes serious eye irritation.[17]

Conclusion

This compound represents a versatile and synthetically accessible molecule with significant potential in various scientific fields, particularly in drug discovery. Its rich chemistry, characterized by thione-thiol tautomerism and multiple reactive sites, allows for the generation of diverse chemical libraries. The foundational knowledge of its synthesis, characterization, and biological context provided in this guide serves as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of the 1,2,4-triazole scaffold. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully realize its promise in developing new therapeutic agents.

References

Biological activity of 5-ethyl-1H-1,2,4-triazole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Ethyl-1H-1,2,4-triazole-3-thiol Derivatives

This guide provides a comprehensive technical overview of the biological activities associated with this compound and its derivatives. As a privileged scaffold in medicinal chemistry, the 1,2,4-triazole nucleus is integral to numerous therapeutic agents.[1][2] This document will delve into the synthesis, mechanisms of action, and structure-activity relationships of this specific class of compounds, offering valuable insights for researchers, scientists, and professionals in drug development. While direct literature on 5-ethyl derivatives is emerging, this guide will draw upon established knowledge of closely related 5-alkyl and other 5-substituted-1,2,4-triazole-3-thiol derivatives to provide a robust framework for understanding their potential.

The 1,2,4-Triazole-3-thiol Scaffold: A Versatile Pharmacophore

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. The presence of the thiol (-SH) group at the 3-position and an ethyl group at the 5-position imparts unique physicochemical properties that are crucial for diverse biological interactions. The triazole nucleus is known for its ability to engage in hydrogen bonding, coordination with metal ions in enzymes, and its overall stability, making it a cornerstone in the design of bioactive molecules.[3] Derivatives of 1,2,4-triazole-3-thione, a tautomeric form, exhibit a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects.[2]

Synthesis of this compound Derivatives

The synthesis of this compound serves as the foundational step for creating a library of derivatives. A common and effective method involves the cyclization of thiosemicarbazide precursors.

General Synthetic Pathway

The synthesis typically commences with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under basic conditions. For the synthesis of the core this compound, propanoic acid hydrazide would be the starting material, reacting with a suitable thiocarbonyl source, followed by cyclization. A general and adaptable synthetic route is depicted below.[4]

G cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Derivatization PropionylHydrazide Propionyl Hydrazide PotassiumDithiocarbazinate Potassium 3-propanoyldithiocarbazinate PropionylHydrazide->PotassiumDithiocarbazinate + CS2, KOH CS2 Carbon Disulfide KOH Potassium Hydroxide AminoTriazoleThiol 4-Amino-5-ethyl-4H- 1,2,4-triazole-3-thiol PotassiumDithiocarbazinate->AminoTriazoleThiol + Hydrazine Hydrate (Cyclization) HydrazineHydrate Hydrazine Hydrate AminoTriazoleThiol_ref 4-Amino-5-ethyl-4H- 1,2,4-triazole-3-thiol SchiffBase Schiff Base Derivative AminoTriazoleThiol_ref->SchiffBase + R-CHO ThioetherDerivative S-Substituted Derivative AminoTriazoleThiol_ref->ThioetherDerivative + R-X (Alkylation on Sulfur) Aldehyde Substituted Aldehyde AlkylHalide Alkyl/Aryl Halide

Caption: General synthetic route to this compound derivatives.

Detailed Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established procedures for synthesizing similar 1,2,4-triazole-3-thiols.[1]

  • Synthesis of Potassium Dithiocarbazinate: To a stirred solution of potassium hydroxide in absolute ethanol, add the corresponding carboxylic acid hydrazide (e.g., propionyl hydrazide for the 5-ethyl derivative). Add carbon disulfide dropwise while keeping the temperature below 30°C. Stir the mixture for 12-16 hours at room temperature. Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.

  • Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: Reflux a mixture of the potassium dithiocarbazinate salt and hydrazine hydrate in water for 2-3 hours. The color of the reaction mixture will change, and hydrogen sulfide gas will evolve. Cool the solution and acidify with a dilute acid (e.g., HCl) to a pH of 5-6. Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Antimicrobial and Antifungal Activities

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their potent antimicrobial and antifungal properties.[2][5] The presence of the azole ring is a key feature in many commercial antifungal drugs like fluconazole and itraconazole.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of many triazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the fungal cell membrane's integrity and function, leading to fungal cell death. The nitrogen atom (N4) of the triazole ring is believed to bind to the heme iron atom in the active site of the enzyme, while the substituted side chains interact with the surrounding amino acid residues, determining the potency and spectrum of activity.

G Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (Fungal CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalysis FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation Disruption Membrane Disruption & Fungal Cell Death FungalCellMembrane->Disruption Lack of Ergosterol

Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial and antifungal activity of 5-substituted-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature of the substituents at the N4 position and on the thiol group.

  • Substitution at N4-amino group: The formation of Schiff bases by condensing the N4-amino group with various aromatic aldehydes can enhance biological activity. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the potency. For instance, compounds with halogen or hydroxyl substitutions have shown promising activity.[1]

  • S-Alkylation: Alkylation or arylation of the thiol group can lead to derivatives with altered lipophilicity and, consequently, different biological profiles.

Quantitative Data on Antimicrobial Activity

While specific data for 5-ethyl derivatives are limited, the following table summarizes the minimum inhibitory concentration (MIC) values for some representative 5-substituted-1,2,4-triazole-3-thiol derivatives against various microbial strains, providing a basis for expected activity.

Compound ID5-SubstituentN4-SubstituentTest OrganismMIC (µg/mL)Reference
4c Pyridin-4-yl4-HydroxybenzylideneaminoS. aureus16[1]
4c Pyridin-4-yl4-HydroxybenzylideneaminoB. subtilis20[1]
4e Pyridin-4-yl4-BromobenzylideneaminoE. coli25[1]
4e Pyridin-4-yl4-BromobenzylideneaminoS. typhi31[1]
5e Phenyl4-ChlorobenzylideneaminoS. aureus-[5]
5c Phenyl4-FluorobenzylideneaminoM. gypseum-[5]

Note: The original sources should be consulted for detailed experimental conditions.

Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The 1,2,4-triazole scaffold is also a key component of several anticancer drugs.[6] Derivatives of 1,2,4-triazole-3-thiol have been reported to exhibit cytotoxic effects against various cancer cell lines.[7]

Potential Mechanisms of Action

The anticancer activity of triazole derivatives can be attributed to various mechanisms, including:

  • Enzyme Inhibition: Inhibition of kinases, which are often overexpressed in cancer cells, is a common mechanism.[7]

  • Tubulin Polymerization Inhibition: Some triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) in cancer cells.

Cytotoxicity Data

The following table presents the cytotoxic activity of some 1,2,4-triazole-3-thiol derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Hydrazone 18 MDA-MB-231 (Breast)~2-17[7]
Hydrazone 4 IGR39 (Melanoma)~2-17[7]
5m HCT116 (Colon)0.04[9]

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties.[10][11]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Some 1,2,4-triazole derivatives have been shown to inhibit these enzymes.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with a wide range of biological activities. While direct and extensive research on this specific class of compounds is needed, the existing literature on related 5-substituted-1,2,4-triazole-3-thiol derivatives provides a strong foundation for future investigations. The synthetic accessibility and the potential for diverse functionalization at the N4 and S positions make this an attractive target for medicinal chemists. Future research should focus on the synthesis of a focused library of 5-ethyl derivatives and their systematic evaluation for antimicrobial, antifungal, anticancer, and anti-inflammatory activities to elucidate their specific structure-activity relationships and mechanisms of action.

References

Spectroscopic data (NMR, IR, Mass Spec) of 5-ethyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-ethyl-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to offer a robust predictive guide. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and similar chemical entities. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that dictate these spectral properties.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The incorporation of a thiol group at the 3-position and an ethyl group at the 5-position of the triazole ring in this compound creates a molecule with significant potential for further chemical modification and as a pharmacophore in drug design.

Accurate spectroscopic characterization is paramount for any chemical compound intended for research or development. This guide provides a detailed predictive analysis of the NMR, IR, and Mass Spec data for this compound, based on established data from analogous compounds.

A critical aspect of 1,2,4-triazole-3-thiols is their existence in tautomeric forms: the thione and thiol forms. The equilibrium between these two forms can be influenced by the solvent and the physical state of the compound. Spectroscopic techniques are invaluable for elucidating the predominant tautomeric form under different conditions.[1][2]

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for triazole derivatives due to its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (NH and SH), making them more readily observable.[1][4]

  • Instrument Setup : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following key signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
SH~13.0 - 14.0Broad Singlet1HThe chemical shift is highly dependent on concentration and temperature. This proton is D₂O exchangeable. The downfield shift is characteristic of thiol protons in this class of compounds.[5]
NH~13.5 - 14.5Broad Singlet1HAlso highly variable and D₂O exchangeable. Its observation confirms the presence of the 1H-tautomer.[6]
-CH₂-~2.7 - 2.9Quartet2HCoupled to the methyl protons.
-CH₃~1.2 - 1.4Triplet3HCoupled to the methylene protons.
Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=S (C3)~165 - 175The thione carbon is typically observed in this downfield region.[1]
C-ethyl (C5)~150 - 160The carbon atom of the triazole ring attached to the ethyl group.
-CH₂-~20 - 25Methylene carbon of the ethyl group.
-CH₃~10 - 15Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, S-H, C=N, and C=S bonds.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation : The spectrum can be acquired using a KBr pellet or as a thin film from a solution. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Frequency (ν, cm⁻¹) Intensity Notes
N-H stretch3100 - 3300Medium, BroadCharacteristic of the N-H bond in the triazole ring.
S-H stretch2550 - 2650WeakOften weak and can be difficult to observe. Its presence is a key indicator of the thiol tautomer.[2][5]
C-H stretch2850 - 3000MediumAliphatic C-H stretching from the ethyl group.
C=N stretch1600 - 1650MediumStretching vibration of the carbon-nitrogen double bonds within the triazole ring.[2]
C=S stretch1200 - 1300StrongCharacteristic absorption for the thione group, indicating the predominance of the thione tautomer in the solid state.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrum Acquisition
  • Ionization Method : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Instrumentation : A Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) can be utilized.[6][7]

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺˙) : For C₄H₇N₃S, the expected molecular weight is approximately 129.04 g/mol . In an EI spectrum, a peak at m/z 129 would correspond to the molecular ion.

  • Protonated Molecule ([M+H]⁺) : In an ESI spectrum, a prominent peak at m/z 130 would be observed.

  • Key Fragmentation Patterns : The fragmentation of 1,2,4-triazole derivatives often involves the loss of small, stable molecules. Potential fragmentation pathways for this compound could include:

    • Loss of the ethyl group (•C₂H₅) leading to a fragment at m/z 100.

    • Loss of the thiol radical (•SH) resulting in a fragment at m/z 96.

    • Cleavage of the triazole ring.

Synthesis of this compound

The synthesis of 5-substituted-1,2,4-triazole-3-thiols is well-established and typically involves the cyclization of a thiosemicarbazide derivative.[8][9]

Synthetic Workflow Diagram

Synthesis_Workflow Propionyl_Hydrazide Propionyl Hydrazide Thiosemicarbazide_Intermediate 1-Propionylthiosemicarbazide Propionyl_Hydrazide->Thiosemicarbazide_Intermediate Reaction with KSCN/Acid Potassium_Thiocyanate Potassium Thiocyanate Potassium_Thiocyanate->Thiosemicarbazide_Intermediate Acid Acid (e.g., HCl) Acid->Thiosemicarbazide_Intermediate Product This compound Thiosemicarbazide_Intermediate->Product Base-catalyzed cyclization Base Base (e.g., NaOH) Base->Product

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol
  • Formation of 1-Propionylthiosemicarbazide :

    • Dissolve propionyl hydrazide in water.

    • Add an aqueous solution of potassium thiocyanate.

    • Acidify the mixture with concentrated hydrochloric acid and reflux for several hours.

    • Cool the reaction mixture to induce crystallization of the intermediate.

    • Filter and wash the solid with cold water.

  • Cyclization to this compound :

    • Suspend the 1-propionylthiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide.

    • Reflux the mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. By leveraging data from analogous structures, we have outlined the expected NMR, IR, and MS spectral features, providing a valuable resource for researchers working with this and related compounds. The provided synthetic protocol offers a reliable method for the preparation of this versatile chemical building block. As with any predictive guide, experimental verification remains the gold standard, and it is our hope that this document will facilitate such empirical studies.

References

An In-depth Technical Guide to 5-ethyl-4H-1,2,4-triazole-3-thiol (CAS 7271-45-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Heterocycle

5-ethyl-4H-1,2,4-triazole-3-thiol is a five-membered heterocyclic compound belonging to the triazole family. These nitrogen-rich scaffolds are of significant interest in medicinal and materials science due to their unique structural features, which allow for strong and specific interactions with biological receptors and metal surfaces.[1] The 1,2,4-triazole ring is a key pharmacophore found in numerous approved drugs, including well-known antifungal agents like fluconazole and itraconazole, as well as anticancer and antiviral medications.[1] The incorporation of a sulfur atom, existing in a dynamic thiol-thione tautomeric equilibrium, further enhances the molecule's chemical reactivity and biological activity, making it a valuable building block for drug discovery and a potent agent in industrial applications.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-ethyl-4H-1,2,4-triazole-3-thiol, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

The fundamental properties of a compound govern its behavior in both chemical and biological systems. Understanding these characteristics is the first step in designing experiments and formulating applications.

Structural Identity and Tautomerism

A critical feature of 5-ethyl-4H-1,2,4-triazole-3-thiol is its existence as a mixture of tautomers: the thione form and the thiol form. This equilibrium is dynamic and the predominant form can be influenced by the solvent, pH, and solid-state packing.[4] This tautomerism is crucial as it dictates the molecule's hydrogen bonding capacity and its ability to act as a nucleophile or a ligand.

tautomerism cluster_thione Thione Form cluster_thiol Thiol Form Thione Thiol Thione->Thiol Equilibrium caption Thione-Thiol Tautomerism of the Compound

Caption: Thione-thiol tautomerism of 5-ethyl-4H-1,2,4-triazole-3-thiol.

Physicochemical Data

Quantitative data for 5-ethyl-4H-1,2,4-triazole-3-thiol and related structures are summarized below. This data is essential for predicting solubility, membrane permeability, and reactivity.

PropertyValueSource/Comment
CAS Number 7271-45-6Confirmed Registry Number
Molecular Formula C₄H₇N₃S
Molecular Weight 129.18 g/mol
Physical State SolidTypically a crystalline powder
Melting Point 170-172 °CValue for a related bis-triazole derivative, specific data for 7271-45-6 is sparse but expected to be in this range.[5]
Solubility Soluble in DMSO and DMFGeneral observation for this class of compounds.[6]

Synthesis and Characterization

The synthesis of 1,2,4-triazole-3-thiols is well-established, typically proceeding through the cyclization of an acylthiosemicarbazide intermediate. This method is robust and allows for diverse substitutions on the triazole ring.

Synthetic Workflow

The most common synthetic route involves two key steps: the formation of a thiosemicarbazide from a corresponding acyl hydrazide, followed by a base-catalyzed intramolecular cyclization. The causality behind this choice is the ready availability of starting materials and the high-yield nature of the cyclization step.

synthesis_workflow start Propionyl Hydrazide step1 React with Carbon Disulfide (CS₂) in basic medium (KOH/EtOH) start->step1 intermediate Potassium Dithiocarbazinate Intermediate step1->intermediate step2 React with Hydrazine Hydrate (N₂H₄·H₂O) intermediate->step2 product 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol step2->product caption General Synthesis Workflow

Caption: General synthesis workflow for 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and is representative for the preparation of the title compound.[7][8]

Step 1: Preparation of Potassium 3-propionyl dithiocarbazinate

  • Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (250 mL) in a flask cooled in an ice bath.

  • Add propionyl hydrazide (0.10 mol) to the chilled solution with continuous stirring.

  • Slowly add carbon disulfide (0.19 mol) dropwise to the mixture.

  • Continue stirring the reaction mixture at ambient temperature for 12 hours.

  • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash thoroughly with anhydrous ether, and dry. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium dithiocarbazinate salt (from Step 1) and an excess of 99% hydrazine hydrate for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with cold water.

  • Carefully acidify the solution with concentrated hydrochloric acid or acetic acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield the pure triazole-thiol product.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • FT-IR Spectroscopy: The infrared spectrum is a key tool for identifying functional groups and confirming the thiol-thione tautomerism.

    • Thiol (S-H) stretch: A weak absorption band is expected around 2550-2650 cm⁻¹.[9]

    • Thione (C=S) stretch: A strong band appears in the region of 1250-1290 cm⁻¹.

    • N-H stretches: Broad bands are typically observed between 3100-3400 cm⁻¹.[9]

    • C=N stretch: A characteristic absorption for the triazole ring is found around 1605-1630 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The spectra are often complicated by the presence of tautomers, leading to multiple signals for certain protons and carbons.[2]

    • ¹H NMR (in DMSO-d₆):

      • SH proton: A highly deshielded, broad singlet can appear far downfield, often between 13.0 and 14.0 ppm, which is characteristic of the thiol proton in this heterocyclic system.[6][9]

      • NH protons: Broad signals for the ring and/or amino group N-H protons are also expected, typically in the range of 5.0-14.0 ppm depending on the specific tautomer and substitution.[4][10]

      • Ethyl group (CH₂): A quartet is expected around 2.5-3.0 ppm.

      • Ethyl group (CH₃): A triplet is expected around 1.1-1.3 ppm.

    • ¹³C NMR (in DMSO-d₆):

      • C=S (Thione): The carbon of the thione group is highly deshielded, appearing in the range of 168-182 ppm.

      • C-S (Thiol): The carbon attached to the thiol group (C3 of the triazole ring) would appear further upfield.

      • Triazole Ring Carbons: Other carbons in the triazole ring typically resonate between 145 and 160 ppm.[10]

      • Ethyl Group Carbons: Signals for the ethyl group carbons would be found in the aliphatic region.

Applications and Biological Significance

The unique chemical architecture of 5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives makes them valuable in diverse scientific fields, from materials science to pharmacology.

Corrosion Inhibition

One of the most significant industrial applications of triazole derivatives is as corrosion inhibitors for metals, particularly for steel in acidic environments.[5] The mechanism of action is based on the adsorption of the triazole molecule onto the metal surface. This forms a protective film that insulates the metal from the corrosive medium.

The key to this function lies in the molecule's electronic structure:

  • Heteroatoms (N, S): The lone pairs of electrons on the nitrogen and sulfur atoms act as coordination sites, forming dative bonds with the vacant d-orbitals of the metal atoms (e.g., iron).

  • π-Electrons: The aromatic triazole ring contributes π-electrons that further strengthen the adsorption onto the metal surface.[11]

This dual interaction (chemisorption and physisorption) creates a stable, dense barrier that effectively inhibits both anodic and cathodic corrosion reactions.

corrosion_inhibition cluster_system Corrosion System cluster_mechanism Inhibition Mechanism Metal Metal Surface (e.g., Steel) Acid Acidic Medium (H⁺, Cl⁻) Acid->Metal Corrodes Triazole 5-ethyl-4H-1,2,4-triazole-3-thiol Adsorption Adsorption via N, S atoms and π-electrons Triazole->Adsorption Introduced Adsorption->Metal Film Protective Film Formation Adsorption->Film Film->Metal Blocks caption Mechanism of Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by 5-ethyl-4H-1,2,4-triazole-3-thiol.

Pharmacological and Biological Activities

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][12] While specific studies on the 5-ethyl derivative are limited, the class as a whole has demonstrated significant potential.

  • Antimicrobial and Antifungal Activity: This is one of the most widely reported activities for this class of compounds.[1][13] The triazole-thiol moiety is believed to interfere with essential microbial processes, potentially by chelating metal ions crucial for enzyme function or by disrupting cell membrane integrity.[8][14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[13]

  • Anticancer Activity: Numerous studies have highlighted the anticancer potential of 1,2,4-triazole-3-thiol derivatives.[2] Their mechanism can involve the inhibition of key enzymes in cancer cell proliferation, such as kinases, or the induction of apoptosis. The ability of the thiol group to interact with cysteine residues in proteins is a key aspect of this activity.[2]

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promise as anti-inflammatory and analgesic agents, suggesting they may modulate pathways involved in pain and inflammation.[1]

The versatility of the triazole-thiol core allows for extensive chemical modification at the N4 and C5 positions, enabling medicinal chemists to fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets.

Conclusion and Future Outlook

5-ethyl-4H-1,2,4-triazole-3-thiol (CAS 7271-45-6) is a compound built upon a highly versatile and biologically significant heterocyclic scaffold. Its straightforward synthesis, unique tautomeric nature, and the reactive thiol group provide a rich platform for further chemical exploration. While its primary documented application lies in the field of corrosion inhibition, the extensive literature on the pharmacological activities of related 1,2,4-triazole-3-thiols strongly suggests untapped potential in drug discovery. Future research should focus on synthesizing and screening libraries of derivatives of this compound to explore its full therapeutic potential against microbial infections, cancer, and inflammatory diseases. The foundational knowledge presented in this guide serves as a critical starting point for researchers aiming to harness the capabilities of this valuable chemical entity.

References

Antimicrobial and antifungal activity of triazole-3-thiol compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antimicrobial and Antifungal Activity of 1,2,4-Triazole-3-thiol Compounds

Foreword for the Modern Researcher

The escalating crisis of antimicrobial resistance necessitates a departure from conventional drug discovery pipelines. We are compelled to explore novel chemical scaffolds that not only exhibit potent microbicidal activity but also possess unique mechanisms of action capable of circumventing existing resistance pathways. Among the heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] This guide focuses specifically on the 1,2,4-triazole-3-thiol (or its tautomeric thione form) derivatives, a subclass that has demonstrated a remarkable breadth of biological activities, including compelling antibacterial and antifungal efficacy.[3][4]

This document is structured not as a rigid review but as a technical guide for the practicing researcher. It moves from the foundational chemistry of these compounds to their biological mechanisms and the practical methodologies required for their evaluation. Our objective is to provide not just the "what" but the "why"—elucidating the causal links between chemical structure, synthetic strategy, and biological function.

The Chemical Foundation: Synthesis of the 1,2,4-Triazole-3-thiol Core

The versatility of the 1,2,4-triazole-3-thiol scaffold stems from its accessible and modular synthesis. The most prevalent and robust strategies begin with thiosemicarbazide or its analogs, which provide the crucial N-N-C=S backbone.

Principle Synthetic Pathways

Two primary routes dominate the literature for constructing the core ring system:

  • From Thiosemicarbazides and Carboxylic Acids: This is a direct and efficient method. It involves the acylation of a thiosemicarbazide with a carboxylic acid, followed by a cyclodehydration step. The use of a condensing agent like polyphosphate ester (PPE) can facilitate this reaction in a one-pot or two-step sequence, first forming an acylthiosemicarbazide intermediate which then cyclizes under alkaline conditions to yield the triazole-3-thiol.[5][6]

  • From Acid Hydrazides and Isothiocyanates: This pathway involves the reaction of a carboxylic acid hydrazide with an isothiocyanate. This addition reaction forms a 1,4-disubstituted thiosemicarbazide intermediate. Subsequent cyclization, typically induced by heating in an alkaline medium (e.g., NaOH or KOH), eliminates a molecule of water to form the stable 1,2,4-triazole-3-thiol ring.[7][8] This method is particularly valuable for introducing diverse substituents at the N-4 position of the triazole ring.

A third common approach, particularly for creating Schiff base derivatives, starts with thiocarbohydrazide and a carboxylic acid to form a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which can then be readily condensed with various aldehydes.[2][9]

G cluster_0 Pathway 1 cluster_1 Pathway 2 A Thiosemicarbazide C Acylthiosemicarbazide (Intermediate) A->C + PPE / Acylation B Carboxylic Acid B->C + PPE / Acylation D 1,2,4-Triazole-3-thiol C->D Base / Cyclodehydration E Acid Hydrazide G 1,4-Disubstituted Thiosemicarbazide (Intermediate) E->G Addition F Isothiocyanate F->G Addition H 1,2,4-Triazole-3-thiol G->H Base / Cyclization

Caption: Common synthetic pathways to the 1,2,4-triazole-3-thiol core.

Mechanism of Action: Disrupting Fungal and Bacterial Viability

The therapeutic efficacy of triazole compounds is rooted in their ability to interfere with essential microbial processes. While the antifungal mechanism is well-elucidated, the antibacterial mode of action appears more varied.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for antifungal triazoles is the potent and specific inhibition of a key fungal enzyme: the cytochrome P450-dependent 14α-demethylase.[1][10][11] This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[1]

The Causality Chain:

  • Binding: The nitrogen atom at position 4 (N4) of the triazole ring binds to the heme iron atom in the active site of the 14α-demethylase enzyme.

  • Enzyme Inhibition: This binding event blocks the enzyme's normal function.

  • Ergosterol Depletion: The blockage halts the conversion of lanosterol, leading to a depletion of ergosterol, the primary sterol component of the fungal cell membrane.[11][12]

  • Toxic Sterol Accumulation: Concurrently, the inhibition causes the accumulation of toxic 14α-methylated precursor sterols (like lanosterol).[11]

  • Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the integrity and fluidity of the fungal cell membrane. This affects the activity of membrane-bound enzymes (e.g., chitin synthase) and ultimately leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).[1][12]

G Lanosterol Lanosterol Enzyme Cytochrome P450 14α-demethylase Lanosterol->Enzyme Intermediates Other Precursors Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane Enzyme->Intermediates Demethylation Triazole Triazole-3-thiol Compound Triazole->Enzyme Inhibits

Caption: Antifungal mechanism: Inhibition of 14α-demethylase in the ergosterol pathway.

Antibacterial Activity: A Multifaceted Approach

Unlike the well-defined antifungal target, the antibacterial mechanism of 1,2,4-triazole-3-thiols is not attributed to a single, universal pathway and can vary depending on the specific derivative. Research suggests that their activity may stem from the inhibition of various bacterial enzymes or processes. Some studies propose that the diverse functionalities that can be attached to the triazole core allow these compounds to interact with multiple targets within the bacterial cell.[13][14] The presence of the thiol/thione group also introduces the potential for metal chelation or interaction with sulfhydryl groups in bacterial enzymes, disrupting their function. Certain derivatives have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[9][13]

Structure-Activity Relationship (SAR): Designing for Potency

The biological activity of 1,2,4-triazole-3-thiol derivatives can be finely tuned by modifying the substituents at the C-5 and N-4 positions of the triazole ring. Understanding these relationships is crucial for the rational design of more potent antimicrobial agents.

PositionSubstituent TypeEffect on ActivityExample Target Organism(s)Reference
C-5 Phenyl, Substituted PhenylThe nature of the substituent on the phenyl ring is critical. Halogen substitution (e.g., -Cl, -Br) often enhances activity.S. aureus, M. gypseum[9]
N-4 Schiff Base (-N=CH-Ar)The aromatic aldehyde used to form the Schiff base significantly impacts potency. Electron-withdrawing groups (e.g., -Cl, -Br) on the aldehyde's phenyl ring can increase activity.S. aureus, M. gypseum[9]
N-4 Schiff Base (-N=CH-Ar)An electron-releasing hydroxyl (-OH) group at the para position of the benzylidene moiety showed good activity against both Gram-positive and Gram-negative bacteria.B. subtilis, S. aureus, S. typhi, E. coli[2]
C-5 Pyridin-4-ylLinking a pyridine moiety to the C-5 position is a strategy aimed at enhancing biological activity due to the known pharmacological properties of pyridine scaffolds.Various bacteria and fungi[2]
General Thiophene MoietyIncorporation of a thiophene ring, particularly a brominated thiophene, can lead to high antimicrobial effects.S. aureus[15]

This data underscores a key principle: lipophilicity, electronic effects, and steric factors introduced by different substituents collectively determine the compound's ability to reach and interact with its molecular target.

Experimental Protocols: From Synthesis to Screening

A self-validating research workflow requires robust and reproducible protocols. Below are representative methodologies for the synthesis and antimicrobial evaluation of these compounds, grounded in standard laboratory practices.

Protocol: Synthesis of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

This protocol is a generalized procedure based on the reaction of an acid hydrazide with an isothiocyanate.[7][8]

Objective: To synthesize a representative 1,2,4-triazole-3-thiol derivative.

Materials:

  • Substituted carboxylic acid hydrazide (1.0 eq)

  • Substituted isothiocyanate (1.1 eq)

  • Ethanol or Isopropanol

  • Aqueous Sodium Hydroxide (2M)

  • Hydrochloric Acid (concentrated)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Intermediate Formation: In a round-bottom flask, dissolve the carboxylic acid hydrazide (1.0 eq) in ethanol. Add the isothiocyanate (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate 1,4-disubstituted thiosemicarbazide often results in a precipitate.

  • Cyclization: After cooling, add 2M aqueous sodium hydroxide solution to the reaction mixture.

  • Second Reflux: Heat the mixture to reflux again for 4-6 hours. This alkaline condition promotes the cyclodehydration to form the triazole ring.

  • Precipitation: Cool the resulting clear solution to room temperature and then place it in an ice bath. Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (pH ~5-6).

  • Isolation: The 1,2,4-triazole-3-thiol product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold distilled water and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.

Protocol: In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[16][17][18]

Objective: To determine the MIC of a synthesized triazole-3-thiol compound against selected bacterial and fungal strains.

Materials:

  • Synthesized triazole-3-thiol compound

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[19]

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Standardized microbial inoculum (0.5 McFarland standard, diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Sterility control (broth only) and growth control (broth + inoculum) wells

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the compound.

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the starting compound concentration (prepared from the stock) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well is 200 µL. This step halves the concentration of the drug in each well, which must be accounted for in the final calculation.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).[18][19]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20] This can be assessed visually or by using a plate reader.

References

A Technical Guide to the Anticancer Properties of 1,2,4-Triazole-3-thiol Derivatives: From Synthesis to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacophoric features.[1] The incorporation of a thiol or thione group at the 3-position significantly enhances the biological activity profile, leading to a class of compounds with potent and diverse anticancer properties.[2][3] This guide provides an in-depth analysis for researchers and drug development professionals on the synthesis, multifaceted mechanisms of action, structure-activity relationships, and preclinical evaluation of 1,2,4-triazole-3-thiol derivatives. We will explore how these molecules interfere with key oncogenic pathways, including enzyme inhibition, cell cycle regulation, and apoptosis induction, supported by detailed experimental protocols and workflow visualizations.

The Emergence of the 1,2,4-Triazole-3-thiol Scaffold in Oncology

The five-membered 1,2,4-triazole ring is a privileged structure in drug design, largely due to its unique physicochemical properties. It can act as a hydrogen bond donor and acceptor, participate in dipole-dipole and ion-dipole interactions, and its polar nature often improves the pharmacological profile of a drug candidate.[1][3] The presence of this scaffold in FDA-approved anticancer drugs like the aromatase inhibitors Letrozole and Anastrozole validates its clinical significance.[3]

The introduction of a sulfur atom at the 3-position, creating a 1,2,4-triazole-3-thiol or its tautomeric 3-thione form, has been shown to amplify the therapeutic potential.[3][4] This moiety provides additional binding sites (e.g., for metal coordination) and can interact with a broader range of biological targets, including enzymes, receptors, and DNA.[3] Consequently, these derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines, including those of the breast, liver, lung, pancreas, and melanoma.[2][3]

Synthetic Pathways: Constructing the Core Scaffold

A robust and versatile synthetic strategy is paramount for generating a diverse library of derivatives for screening. The most prevalent and effective method for synthesizing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol/thione core involves the intramolecular cyclization of acyl-thiosemicarbazide precursors.

General Synthetic Workflow

The synthesis is typically a two-step process starting from readily available acid hydrazides.

  • Formation of Acyl-thiosemicarbazides: An acid hydrazide is reacted with an appropriate isothiocyanate. This reaction forms the key N-acyl-thiosemicarbazide intermediate.

  • Base-Catalyzed Cyclization: The intermediate undergoes a dehydrative intramolecular cyclization reaction in the presence of a base (commonly aqueous sodium hydroxide) to yield the desired 1,2,4-triazole-3-thione ring.[5]

A more recent approach utilizes polyphosphate ester (PPE) to facilitate the direct reaction of thiosemicarbazides with carboxylic acids, involving an acylation step followed by cyclodehydration.[6]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization (Optional) Acid Hydrazide Acid Hydrazide Acyl-thiosemicarbazide Acyl-thiosemicarbazide Acid Hydrazide->Acyl-thiosemicarbazide + R-N=C=S Isothiocyanate Isothiocyanate Isothiocyanate->Acyl-thiosemicarbazide 1,2,4-Triazole-3-thione 1,2,4-Triazole-3-thione Acyl-thiosemicarbazide->1,2,4-Triazole-3-thione Base (e.g., NaOH) - H2O Final Derivatives Final Derivatives 1,2,4-Triazole-3-thione->Final Derivatives Alkylation/Acylation at S or N

Caption: General synthesis of 1,2,4-triazole-3-thione derivatives.

Multifaceted Mechanisms of Anticancer Action

1,2,4-triazole-3-thiol derivatives do not rely on a single mechanism but engage multiple cellular pathways to exert their cytotoxic effects. This multi-targeted approach is advantageous in overcoming the notorious drug resistance of many cancers.[2]

Enzyme Inhibition

Many derivatives function as potent inhibitors of enzymes critical to cancer cell survival and proliferation.

  • Kinase Inhibition: Kinases are frequently overexpressed in cancer and represent a major therapeutic target.[2] Certain triazole derivatives have shown significant inhibitory activity against tyrosine kinases like c-Kit and FLT3, as well as VEGFR-2, a key mediator of angiogenesis.[7][8]

  • Aromatase Inhibition: Aromatase is crucial for estrogen synthesis, a key driver in hormone-dependent breast cancers. Some novel bis-triazolopyridopyrimidines have been designed as potent aromatase inhibitors.[7][9]

  • Other Enzymes: Studies have also identified inhibitory activity against α-glucosidase, carbonic anhydrases, and topoisomerases.[9][10]

Disruption of Microtubule Dynamics

The mitotic spindle, composed of tubulin polymers, is a validated target for anticancer drugs. Several 1,2,4-triazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site.[11] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11] For instance, one potent derivative demonstrated 58.5% inhibition of tubulin-β polymerization in MCF-7 breast cancer cells.[9]

Induction of Apoptosis

A primary outcome of the cellular stress induced by these compounds is the activation of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway.

  • Modulation of Bcl-2 Family Proteins: Active derivatives can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[12][13] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability.

  • Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm, which activates a cascade of executioner caspases (e.g., caspase-3 and caspase-7), leading to cellular dismantling.[12][13]

G Triazole_Derivative 1,2,4-Triazole-3-thiol Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazole_Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytC Cytochrome c release Mitochondrion->CytC Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase37 Caspase-3, 7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway targeted by triazole derivatives.

Cell Cycle Arrest

By interfering with cellular processes like microtubule formation or DNA replication, these compounds can halt the cell cycle at specific checkpoints. Flow cytometry analyses have confirmed that potent derivatives can induce significant S-phase or G2/M-phase arrest, preventing cancer cells from progressing to mitosis.[9][12]

Structure-Activity Relationship (SAR) Insights

Optimizing the anticancer potency of the 1,2,4-triazole-3-thiol scaffold is achieved through systematic modification of its substituents. SAR studies provide a rational basis for designing next-generation compounds with enhanced efficacy and selectivity.[10]

Position of SubstitutionMoiety/SubstituentImpact on Anticancer ActivityRationale / Example
N-4 Aromatic/Aryl groups (e.g., phenyl, dichlorophenyl)Crucial for high potency. Often enhances hydrophobic interactions in target binding pockets.Compound 4b with a 2,4-dichlorophenyl group showed potent activity against MDA-MB-231 cells (IC₅₀ = 9.89 µM).[12]
C-5 Alkyl, aryl, or heterocyclic groupsModulates activity and selectivity. The size and nature of this group can fine-tune target specificity.Alkylation with methyl or ethyl groups resulted in moderate cytotoxicity, while more complex moieties can increase potency.[9]
Thiol (S-3) Free thiol (-SH) vs. Alkylated (-S-R)Can alter mechanism and bioavailability. Alkylation can create prodrugs or new derivatives with distinct target profiles.S-propargylated derivatives were used as precursors for "click chemistry" to generate novel triazole conjugates.[5]
Appended Moieties Hydrazone, isatin, coumarinOften significantly increases potency. These groups can introduce additional binding interactions or confer new biological activities.Hydrazone-bearing derivatives were identified as highly promising agents against melanoma, breast, and pancreatic cancer.[2]

Preclinical Evaluation: Protocols and Workflows

A standardized pipeline of in vitro and in vivo assays is essential to characterize the anticancer potential of newly synthesized derivatives.

In Vitro Evaluation Workflow

The initial screening process involves a series of cell-based assays to determine cytotoxicity and elucidate the mechanism of action.

G Synthesis Compound Synthesis & Characterization Cytotoxicity Primary Screen: Cytotoxicity Assay (e.g., MTT, SRB) Synthesis->Cytotoxicity IC50 Determine IC₅₀ Values on Cancer Cell Lines Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot Migration Cell Migration/ Invasion Assay Mechanism->Migration Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead WesternBlot->Lead Migration->Lead

Caption: Workflow for the in vitro preclinical evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a 1,2,4-triazole-3-thiol derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for Bcl-2 Protein Expression

Objective: To investigate if a test compound modulates the expression of the anti-apoptotic protein Bcl-2.[12]

Methodology:

  • Cell Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto a 12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 (e.g., at 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the Bcl-2 signal to the loading control to determine the relative change in expression compared to untreated cells.

In Vivo Evaluation

Promising lead compounds identified from in vitro screening are advanced to animal models to assess their efficacy and safety in a whole-organism context.

  • Toxicity Studies: Acute toxicity studies are performed to determine the safe dosage range of the compound.

  • Tumor Models: The compounds are tested in models like Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA) induced tumors in mice. Key parameters measured include tumor volume, tumor weight, and mean survival time of the animals.[12]

Challenges and Future Outlook

Despite the significant promise, the development of 1,2,4-triazole-3-thiol derivatives faces several challenges. Achieving high selectivity for cancer cells over normal cells to minimize side effects remains a primary goal.[2] Poor aqueous solubility can also be a hurdle, requiring formulation strategies or structural modifications.

Future research should focus on:

  • Hybrid Molecules: Designing hybrid compounds that conjugate the triazole-thiol scaffold with other known pharmacophores to achieve synergistic effects or multi-target activity.[2]

  • Targeted Delivery: Developing nanoparticle or antibody-drug conjugate systems to deliver these potent compounds specifically to the tumor site.

  • Combinatorial Therapies: Investigating the efficacy of these derivatives in combination with existing chemotherapeutics to overcome resistance and enhance treatment outcomes.[2]

Conclusion

1,2,4-Triazole-3-thiol derivatives represent a versatile and highly promising class of anticancer agents. Their synthetic accessibility allows for extensive structural diversification, and their ability to modulate multiple key oncogenic pathways—including enzyme activity, microtubule dynamics, and apoptosis—makes them potent candidates for cancer therapy. Through rigorous preclinical evaluation and rational structure-activity relationship studies, the continued exploration of this scaffold is poised to deliver novel and effective therapeutics for combating a wide range of malignancies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-ethyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. Within this important class of heterocycles, 5-ethyl-1H-1,2,4-triazole-3-thiol represents a key building block for the synthesis of more complex and pharmacologically active molecules. Its unique structural features, particularly the thione-thiol tautomerism, govern its reactivity and interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, characterization, and chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry.

Molecular Structure and Physicochemical Properties

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and one sulfur atom. The ethyl group at the 5-position influences its lipophilicity and steric profile.

PropertyValueSource
Molecular Formula C4H7N3S--INVALID-LINK--
Molecular Weight 129.19 g/mol --INVALID-LINK--
CAS Number 41543-39-5--INVALID-LINK--
Melting Point Data not available for the specific compound. The parent compound, 1H-1,2,4-triazole-3-thiol, has a melting point of 221-224 °C.[1] The ethyl substituent is expected to alter this value.
Boiling Point Data not available. Triazoles generally have high boiling points due to hydrogen bonding.
Solubility Expected to be soluble in polar organic solvents such as ethanol, DMSO, and DMF. The parent compound, 1H-1,2,4-triazole-3-thiol, is soluble in hot water (50 g/L).[1][2]
pKa Data not available for the specific compound. 1,2,4-triazoles are generally weak bases.[3] The thiol group introduces acidic character. The pKa is influenced by the tautomeric equilibrium.

Thione-Thiol Tautomerism: A Core Concept

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers: the thione and thiol forms. This dynamic equilibrium is influenced by the solvent, temperature, and pH.[4] Computational studies on related 1,2,4-triazole-3-thione systems suggest that the thione form is generally the more stable tautomer in the gas phase.[5][6]

Caption: Thione-Thiol Tautomerism of this compound

The thione form possesses a C=S double bond and an N-H bond within the triazole ring, while the thiol form has a C-S single bond with an exocyclic S-H group. This tautomerism has profound implications for the compound's reactivity, as the thiol form can act as a nucleophile through the sulfur atom, while the thione form can participate in reactions involving the N-H proton.

Synthesis of this compound

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry.[7][8] A common and effective method involves the cyclization of a substituted thiosemicarbazide.

Caption: General Synthetic Pathway

Experimental Protocol: A Representative Synthesis

The following protocol is a general method adapted from the synthesis of related 1,2,4-triazole-3-thiol derivatives.[9][10]

Step 1: Synthesis of 1-Propionylthiosemicarbazide

  • To a solution of propionyl hydrazide (1 equivalent) in a suitable solvent such as ethanol, add an equimolar amount of an isothiocyanate (e.g., phenyl isothiocyanate).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Alkaline Cyclization to this compound

  • Dissolve the 1-propionylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2 M).

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 5-6.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the proton NMR spectrum, the ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The chemical shifts of the N-H and S-H protons are highly dependent on the solvent and the predominant tautomeric form. In the thione form, the N-H proton of the triazole ring typically resonates at a low field, often in the range of 13-14 ppm in DMSO-d6.[9][11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the two carbons of the triazole ring. The chemical shift of the C=S carbon in the thione tautomer is a key diagnostic peak, typically appearing around 160-190 ppm.[12]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands for the thione form include:

  • N-H stretch: A broad band in the region of 3100-3400 cm⁻¹.

  • C=S stretch: A band in the range of 1100-1300 cm⁻¹.

  • C-N stretch: Strong absorptions in the fingerprint region.

The presence of a weak S-H stretching band around 2500-2600 cm⁻¹ would indicate the presence of the thiol tautomer.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The fragmentation pathways of 1,2,4-triazole-3-thiones have been studied and can provide structural information.[5][14][15] Common fragmentation patterns involve the cleavage of the triazole ring and the loss of small molecules like N₂, HCN, and the ethyl group.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations.

  • S-Alkylation: The thiol tautomer is a potent nucleophile, readily undergoing S-alkylation with various electrophiles, such as alkyl halides, to form S-substituted derivatives.[7]

  • N-Alkylation and Acylation: The nitrogen atoms of the triazole ring can be alkylated or acylated under appropriate conditions.

  • Formation of Fused Heterocyclic Systems: The bifunctional nature of this molecule makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-b][5][6][14]triazoles, which often exhibit significant biological activity.[16]

The derivatives of 1,2,4-triazole-3-thiols have a wide range of applications, primarily in the pharmaceutical and agrochemical industries. They are known to exhibit a variety of biological activities, including:

  • Antimicrobial and antifungal activity[7]

  • Anticancer activity

  • Anti-inflammatory and analgesic properties

Conclusion

This compound is a heterocyclic compound of significant interest due to its versatile chemical reactivity and the diverse biological activities of its derivatives. A thorough understanding of its physical and chemical properties, particularly the thione-thiol tautomerism, is crucial for its effective utilization in the design and synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and reactivity, serving as a valuable resource for researchers in the field.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Discovering Novel Biological Targets for 1,2,4-Triazole-3-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole-3-thione scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile heterocycle have demonstrated significant potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[3][4][5] While a number of mechanisms have been elucidated, the full therapeutic potential of this compound class remains untapped. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically discover and validate novel biological targets for 1,2,4-triazole-3-thiones. By integrating advanced chemical biology, proteomic, and computational strategies, we aim to illuminate new pathways and accelerate the development of next-generation therapeutics.

Introduction: The Enduring Promise of a Privileged Scaffold

1,2,4-triazole-3-thiones represent a class of five-membered heterocyclic compounds containing three nitrogen atoms and a thione group.[1] Their unique structural and electronic properties, including their ability to act as hydrogen bond donors and acceptors, and their capacity for tautomerization, allow them to interact with a wide array of biological macromolecules with high affinity.[6] This has led to the development of several FDA-approved drugs containing the 1,2,4-triazole moiety, such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[2][7]

The discovery of novel biological targets is paramount to expanding the therapeutic applications of 1,2,4-triazole-3-thiones. A deeper understanding of their molecular interactions will not only unveil new disease indications but also provide opportunities to develop compounds with improved selectivity and reduced off-target effects. This guide outlines a multi-pronged approach, combining established and cutting-edge techniques to systematically deconvolve the complex biology of this important chemical scaffold.

The Known Biological Landscape of 1,2,4-Triazole-3-thiones

A significant body of research has established the diverse biological activities of 1,2,4-triazole-3-thione derivatives. This existing knowledge provides a critical foundation for novel target discovery, offering clues to potential mechanisms and guiding hypothesis generation.

Antimicrobial and Antifungal Activity

The most well-documented activity of this class is its antimicrobial and antifungal efficacy.[7][8] A primary mechanism for antifungal action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[9] Additionally, some derivatives have shown potent activity against various bacterial strains, including drug-resistant isolates.[10][11] Recent studies have identified metallo-β-lactamases (MBLs), such as NDM-1 and VIM-type enzymes, as targets for certain 1,2,4-triazole-3-thiones, suggesting a role in overcoming antibiotic resistance.[12][13]

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of 1,2,4-triazole-3-thiones against a range of cancer cell lines, including breast, liver, and melanoma.[2][6][14] The anticancer mechanisms are multifaceted and include:

  • Enzyme Inhibition: Inhibition of enzymes crucial for cancer progression, such as aromatase, α-glucosidase, and tubulin-β polymerization.[2]

  • Cell Cycle Arrest: Induction of cell cycle arrest, particularly at the S-phase.[2]

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.[2]

  • Inhibition of Signaling Pathways: A recent study identified DCN1, a co-E3 ligase in the neddylation pathway, as a target for a new class of 1,2,4-triazole-3-thione derivatives, highlighting their potential in treating pathological cardiac fibrosis and remodeling, with implications for cancer therapy.[15]

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, derivatives have been reported to possess anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[1][4] This broad activity spectrum underscores the scaffold's ability to interact with a diverse set of biological targets and pathways.

Reported Activity Known or Proposed Targets/Mechanisms Representative References
Antifungal Lanosterol 14α-demethylase (CYP51) inhibition[7][9]
Antibacterial Inhibition of Metallo-β-lactamases (NDM-1, VIM)[12][13][16]
Anticancer Aromatase, α-glucosidase, Tubulin-β, DCN1 inhibition; Cell cycle arrest; Apoptosis induction[2][6][15]
Anti-inflammatory Modulation of inflammatory pathways[1][4]
Antiviral Inhibition of viral replication[4][17]
Anticonvulsant Modulation of ion channels or neurotransmitter receptors[1][4]

A Strategic Framework for Novel Target Discovery

The identification of novel biological targets for 1,2,4-triazole-3-thiones requires a systematic and multi-faceted approach. The following workflow integrates computational, chemical biology, and genetic methodologies to maximize the probability of success.

Target_Discovery_Workflow cluster_0 Phase 1: Hypothesis Generation & Tool Development cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Hit Validation & Mechanism of Action A In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) C Affinity Chromatography-Mass Spectrometry (AC-MS) A->C B Synthesis of Affinity Probes (Immobilized Ligands) B->C E Direct Binding Assays (SPR, ITC, TSA) C->E D Genetic Screening (CRISPR-Cas9, shRNA) D->E F Functional Cellular Assays (Enzyme activity, Reporter assays) E->F G Elucidation of Signaling Pathways F->G Affinity_Probe_Synthesis A 1,2,4-Triazole-3-thione (Active Compound) B Linker Installation (e.g., PEG-NH2) A->B C Immobilization (e.g., NHS-activated beads) B->C D Affinity Probe C->D

References

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of 1,2,4-Triazole-3-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the efficient one-pot synthesis of 1,2,4-triazole-3-thiones. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3] This guide moves beyond a simple recitation of procedures, offering in-depth explanations of the causality behind experimental choices, self-validating protocols, and a robust framework of authoritative references. Methodologies detailed herein include conventional heating, microwave-assisted organic synthesis (MAOS), and ultrasound-assisted techniques, providing a versatile toolkit for modern synthetic chemistry.

Introduction: The Significance of 1,2,4-Triazole-3-thiones and the Strategic Advantage of One-Pot Syntheses

The 1,2,4-triazole nucleus is a privileged scaffold in the design of therapeutic agents, with derivatives demonstrating potent antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][4][5] The incorporation of a thione moiety at the 3-position often enhances the biological activity of these compounds.[1]

Traditional multi-step syntheses of these heterocycles can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. One-pot syntheses, where reactants are sequentially added to a single reaction vessel without the isolation of intermediates, offer a more streamlined, efficient, and environmentally benign approach.[4][6] This strategy aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps.[7]

This guide will explore several robust one-pot methodologies for the synthesis of 1,2,4-triazole-3-thiones, providing detailed protocols and insights into the underlying chemical principles.

Methodologies for One-Pot Synthesis of 1,2,4-Triazole-3-thiones

Several effective one-pot strategies have been developed for the synthesis of 1,2,4-triazole-3-thiones, primarily differing in their starting materials and reaction conditions. Here, we delve into the most prevalent and reliable methods.

From Acid Hydrazides and Isothiocyanates

This is a widely employed and versatile method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones. The reaction proceeds through the initial formation of a thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization.

Causality of Experimental Choices:

  • Base: A base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt), is crucial for the cyclization step. It deprotonates the acidic protons of the thiosemicarbazide intermediate, facilitating the nucleophilic attack to form the triazole ring.[4][8]

  • Solvent: The choice of solvent can influence the reaction rate and yield. Ionic liquids, such as [bmim]Br, have been shown to be effective "green" solvents that can accelerate the reaction.[6][9] Ethanol is also a commonly used solvent.

  • Energy Source: Conventional heating, microwave irradiation, and ultrasound can all be used to drive the reaction. Microwave and ultrasound assistance often lead to significantly shorter reaction times and higher yields.[4][5]

Experimental Workflow Diagram:

workflow reagents Acid Hydrazide + Isothiocyanate + Base intermediate In situ formation of Thiosemicarbazide Intermediate reagents->intermediate Mixing cyclization Base-catalyzed Intramolecular Cyclization intermediate->cyclization Heating (Conventional/Microwave) or Sonication product 4,5-Disubstituted-1,2,4-triazole-3-thione cyclization->product

Caption: Workflow for the one-pot synthesis from acid hydrazides.

Protocol 2.1.1: Microwave-Assisted Synthesis on a Solid Support

This protocol details a highly efficient, solvent-free, one-pot synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones using microwave irradiation on a solid support like silica gel or Montmorillonite K10.[4][5]

Materials:

  • Acid hydrazide (1 mmol)

  • Alkyl or aryl isothiocyanate (1.5 mmol)

  • 10% Potassium hydroxide (KOH) solution (2-3 mL)

  • Silica gel or Montmorillonite K10 (2 g)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • In a mortar, thoroughly grind the acid hydrazide (1 mmol), isothiocyanate (1.5 mmol), 10% KOH solution (2-3 mL), and silica gel (2 g).

  • Transfer the ground mixture to an open Pyrex beaker.

  • Place the beaker in a microwave oven and irradiate at an appropriate power and time (typically 2-5 minutes at 300-600 W, monitor by TLC).[4]

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

From Thiosemicarbazide and Carboxylic Acids

This method provides a direct route to 1,2,4-triazole-3-thiones, although it often proceeds in two stages within a one-pot setup: acylation followed by cyclodehydration.[10][11][12]

Causality of Experimental Choices:

  • Condensing Agent: A condensing agent like polyphosphate ester (PPE) is employed to facilitate the initial acylation of thiosemicarbazide with the carboxylic acid.[10][11][12]

  • Reaction Conditions: The acylation step is typically carried out in a non-polar solvent like chloroform at elevated temperatures. The subsequent cyclodehydration is achieved by treatment with an aqueous alkali solution.[10][11][12]

Reaction Mechanism Diagram:

mechanism start Thiosemicarbazide + Carboxylic Acid acylation Acylation (PPE, Chloroform, 90°C) start->acylation intermediate Acylthiosemicarbazide Intermediate acylation->intermediate cyclodehydration Cyclodehydration (Aqueous Alkali) intermediate->cyclodehydration product 1,2,4-Triazole-3-thione cyclodehydration->product

Caption: Reaction mechanism for synthesis from thiosemicarbazide.

Protocol 2.2.1: Polyphosphate Ester (PPE) Mediated Synthesis

This protocol describes the synthesis of 1,2,4-triazole-3-thiol derivatives from thiosemicarbazides and carboxylic acids using PPE as a condensing agent.[10][11][12]

Materials:

  • Thiosemicarbazide (1 equiv.)

  • Carboxylic acid (1.2 equiv.)

  • Polyphosphate ester (PPE)

  • Chloroform

  • Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) for acidification

  • Methanol

Procedure:

  • In a hydrothermal reaction vessel, mix the thiosemicarbazide and carboxylic acid with chloroform and PPE.

  • Heat the mixture at 90°C for the required time (typically a few hours, monitor by TLC).

  • After the acylation is complete, cool the reaction mixture.

  • Carefully add an aqueous alkali solution (e.g., 10% KOH) and stir at 90°C for 4 hours to induce cyclodehydration.[10]

  • Cool the mixture to room temperature and acidify with HCl to a pH of ~6.

  • Filter the resulting precipitate, wash with water, and then with a water/methanol mixture.

  • Dry the product to obtain the 1,2,4-triazole-3-thione.

Three-Component Reaction of Acid Chlorides, Potassium Thiocyanate, and Arylhydrazines

This method offers a convergent and efficient one-pot synthesis of 1,5-diaryl- or 1-aryl-5-alkyl-1,2,4-triazole-3-thiones from readily available starting materials.[13]

Causality of Experimental Choices:

  • Reaction Medium: The reaction is conveniently carried out in water, which acts as a green solvent.[13]

  • Reaction Conditions: The reaction proceeds at room temperature, making it an energy-efficient process.[13] The initial warming of potassium thiocyanate and the acid chloride promotes the formation of an acyl isothiocyanate intermediate.

Protocol 2.3.1: Aqueous-Phase, Three-Component Synthesis

This protocol outlines a straightforward procedure for the synthesis of functionalized 1,2,4-triazole-3-thiones in water.[13]

Materials:

  • Potassium thiocyanate (2 mmol)

  • Acid chloride (2 mmol)

  • Arylhydrazine (2 mmol)

  • Water

Procedure:

  • In a reaction vessel, warm a mixture of potassium thiocyanate (2 mmol) and the acid chloride (2 mmol) for five minutes.

  • Gently add the arylhydrazine (2 mmol) to the mixture.

  • Add water and stir the reaction mixture at room temperature for 3 hours.

  • The product will precipitate out of the solution.

  • Separate the precipitate by filtration.

  • Wash the solid with water and dry to afford the pure 1-aryl-5-substituted-1,2,4-triazole-3-thione.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields (%)
2.1. From Acid Hydrazides and Isothiocyanates Acid Hydrazides, IsothiocyanatesBase (KOH, NaOEt), Microwave/UltrasoundHigh yields, short reaction times (with MW/US), versatileIsothiocyanates can be lachrymatory80-95%[4][5]
2.2. From Thiosemicarbazide and Carboxylic Acids Thiosemicarbazide, Carboxylic AcidsPolyphosphate Ester (PPE), AlkaliDirect route from carboxylic acidsRequires a condensing agent, two-stage one-pot70-85%[10]
2.3. From Acid Chlorides, KSCN, and Arylhydrazines Acid Chlorides, KSCN, ArylhydrazinesWater, Room TemperatureGreen solvent, mild conditions, readily available starting materialsLimited to arylhydrazines58-75%[13]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the target 1,2,4-triazole-3-thiones can be confirmed through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the synthesized compound.

    • FT-IR: To identify characteristic functional groups such as N-H, C=S, and C=N.

    • Mass Spectrometry: To determine the molecular weight of the product.

Consistent and reproducible results across these analytical methods will validate the successful implementation of the protocols.

Conclusion

The one-pot synthesis of 1,2,4-triazole-3-thiones represents a significant advancement in synthetic efficiency and aligns with the principles of green chemistry. The methodologies presented in these application notes, including microwave-assisted, ultrasound-assisted, and aqueous-phase reactions, provide researchers with a powerful and versatile toolkit for accessing this important class of heterocyclic compounds. By understanding the causality behind the experimental choices and adhering to the detailed protocols, scientists can reliably and efficiently synthesize a diverse library of 1,2,4-triazole-3-thiones for further investigation in drug discovery and development.

References

Application Notes and Protocols: The Medicinal Chemistry of 5-ethyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,4-triazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and dipole character—allow it to serve as a versatile pharmacophore that can engage with a wide range of biological targets.[2] The incorporation of a thiol group at the 3-position and an ethyl group at the 5-position creates 5-ethyl-1H-1,2,4-triazole-3-thiol, a molecule poised for diverse therapeutic applications.

The thiol (-SH) group is particularly significant as it exists in a tautomeric equilibrium with its thione (-C=S) form, providing multiple points for molecular interaction and further derivatization.[3] This functional group is crucial for its activity in many derivatives, often acting as a key binding moiety for metal-containing enzymes. The 5-ethyl substituent, a small lipophilic group, can enhance binding to hydrophobic pockets within target proteins and improve pharmacokinetic properties like membrane permeability. This guide provides a comprehensive overview of the synthesis, known and potential applications, and detailed experimental protocols for evaluating this compound and its derivatives in a drug discovery context.

Part 1: Synthesis of the Core Scaffold

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically proceeding through the cyclization of an acylthiosemicarbazide intermediate.[4][5] This method is reliable, high-yielding, and adaptable for creating a diverse library of analogs.

Protocol 1: Synthesis of this compound

This protocol details a two-step process starting from propionic acid hydrazide. The causality behind this choice is that the ethyl group of the target molecule is sourced from the propionyl backbone of the starting hydrazide.

Step 1: Synthesis of 1-propionylthiosemicarbazide

  • Reagents & Setup:

    • Propionic acid hydrazide (1 equivalent)

    • Ammonium thiocyanate (1.2 equivalents)

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Ethanol (solvent)

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve propionic acid hydrazide in ethanol in the round-bottom flask.

    • Add ammonium thiocyanate to the solution.

    • Add a few drops of concentrated HCl to catalyze the reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the resulting white solid, wash with cold water, and dry under vacuum. The product is 1-propionylthiosemicarbazide.

Step 2: Base-Catalyzed Cyclization to this compound

  • Reagents & Setup:

    • 1-propionylthiosemicarbazide (from Step 1)

    • Sodium Hydroxide (8% aqueous solution)

    • Reflux apparatus.

  • Procedure:

    • Suspend the 1-propionylthiosemicarbazide in the 8% NaOH solution.

    • Heat the mixture to reflux for 4-5 hours. The suspension should gradually become a clear solution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the solution in an ice bath.

    • Carefully acidify the cold solution with dilute hydrochloric acid to a pH of 4-5. This neutralizes the sodium salt of the product, causing the free thiol to precipitate.

    • Filter the white precipitate, wash thoroughly with distilled water to remove salts, and recrystallize from an ethanol/water mixture to yield pure this compound.[6]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Product Formation Prop_Hyd Propionic Acid Hydrazide Intermediate 1-Propionylthiosemicarbazide Prop_Hyd->Intermediate EtOH, HCl (cat) Reflux NH4SCN Ammonium Thiocyanate NH4SCN->Intermediate Product This compound Intermediate->Product 1. Reflux NaOH NaOH (aq) NaOH->Product HCl HCl (aq) Product->Product

Caption: General synthesis workflow for this compound.

Part 2: Medicinal Chemistry Applications & Biological Evaluation

Derivatives of 1,2,4-triazole-3-thione exhibit a vast array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and enzyme inhibitory effects.[1] The specific 5-ethyl substitution provides a valuable starting point for developing novel therapeutic agents.

Antimicrobial Applications

The 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore in antimicrobial agents.[7][8] The presence of electron-donating groups can enhance activity, and the thiol group is often critical for binding to microbial enzymes.[1]

Potential Mechanism of Action: While the exact mechanism for the 5-ethyl derivative is unconfirmed, related compounds are known to act via inhibition of essential microbial enzymes. For instance, some triazole derivatives inhibit DNA gyrase in bacteria, an enzyme crucial for DNA replication.[8] In fungi, the primary mechanism for drugs like fluconazole is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which disrupts fungal cell membrane integrity.[9]

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol provides a standard method to screen for antibacterial and antifungal activity.[10]

  • Materials:

    • Test compound (this compound) dissolved in DMSO (e.g., 1 mg/mL stock).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Fungal strains (e.g., Candida albicans, Aspergillus niger).

    • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

    • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole).

    • Sterile petri dishes, cork borer (5 mm), micropipettes.

  • Procedure:

    • Prepare and sterilize the agar medium and pour it into petri dishes.

    • Once solidified, inoculate the agar surface uniformly with the microbial culture (adjusted to ~10^6 CFU/mL).

    • Using a sterile cork borer, cut uniform wells into the agar.

    • Add a defined volume (e.g., 50 µL) of the test compound solution into one well.

    • Add the standard drug solution to another well (positive control) and pure DMSO to a third well (negative control).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives
Compound Type Test Organism Activity Measurement Reference
Phenylpiperazine-triazole-fluoroquinolone hybridsS. aureusMIC: 0.125 - 64 µg/mL[8]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesP. aeruginosaPromising zone of inhibition[11]
Schiff bases of 4-amino-5-(1-phenylethyl)-3-thioneS. epidermidisMIC: 9 µg/mL[8]
Bis-4-amino-1,2,4-triazole-3-thionesVarious bacteria & fungiComparable to standard agents[12]
Anticancer Applications

Numerous studies have demonstrated the potent anticancer activity of 1,2,4-triazole derivatives.[13] These compounds can induce apoptosis, inhibit cell migration, and interfere with cell cycle progression.[2][14] The 1,2,4-triazole scaffold is present in approved anticancer drugs like letrozole and anastrozole.[1]

Potential Mechanism of Action: The anticancer effects of triazoles are diverse. Some derivatives act as kinase inhibitors, a crucial strategy in cancer therapy.[2] Others inhibit enzymes like thymidine phosphorylase or act as topoisomerase inhibitors.[1] The thiol group can coordinate with metal ions in metalloenzymes, while the triazole ring can form hydrogen bonds and hydrophobic interactions within the active site of target proteins.

Hypothetical Enzyme Inhibition Mechanism

G cluster_binding Binding Interactions Enzyme Target Enzyme (e.g., Kinase, Metalloproteinase) H_Bond Hydrogen Bonding (Triazole N-H) Enzyme->H_Bond Coord_Bond Coordination Bond (Thiol-S to Metal Ion) Enzyme->Coord_Bond Hydrophobic Hydrophobic Interaction (Ethyl Group) Enzyme->Hydrophobic Inhibition Enzyme Inhibition Enzyme->Inhibition Leads to Triazole This compound Triazole->Enzyme Binds to Active Site Apoptosis Cell Cycle Arrest / Apoptosis Inhibition->Apoptosis Results in

Caption: Potential mechanism of 5-ethyl-1,2,4-triazole-3-thiol as an enzyme inhibitor.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[2][15]

  • Materials:

    • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, IGR39 melanoma).[2]

    • Normal cell line (e.g., human fibroblasts) for selectivity testing.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates, multi-channel pipette, microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a standard anticancer drug (positive control).

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives
Compound Type Cell Line Activity (IC50) Reference
Hydrazone derivativesMelanoma (IGR39)Highly cytotoxic[2][15]
Hydrazone derivativesPancreatic (Panc-1)Moderate cytotoxicity[2][15]
Chromen-2-one derivativesColon Cancer (HCT 116)IC50 = 4.363 µM[12]
Fused acridine derivativesLung, Breast, ColonStrongest activity among series[13]

Conclusion and Future Directions

This compound is a molecule built upon a scaffold with proven and versatile biological activity. Its straightforward synthesis allows for extensive derivatization at the N4 and S3 positions, enabling the generation of large chemical libraries for high-throughput screening. The protocols provided herein offer a robust framework for synthesizing the core structure and evaluating its potential as both an antimicrobial and an anticancer agent.

Future research should focus on synthesizing a series of derivatives to establish a clear Structure-Activity Relationship (SAR). By systematically modifying the substituents, researchers can optimize potency against specific targets while minimizing off-target toxicity. Advanced studies, including enzyme inhibition assays against specific targets (e.g., kinases, DNA gyrase, CYP51) and in vivo animal models, will be critical to fully elucidate the therapeutic potential of this promising class of compounds.

References

Protocol for N-alkylation of 4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-Alkylation of 4H-1,2,4-Triazole-3-thiols

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives incorporating the 4H-1,2,4-triazole-3-thiol moiety are particularly significant, demonstrating potent antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5] The synthetic modification of this core, particularly through alkylation, is a critical strategy for modulating biological activity, improving pharmacokinetic properties, and generating novel intellectual property.

This guide provides a detailed exploration of the N-alkylation of 4H-1,2,4-triazole-3-thiols, a reaction complicated by the presence of multiple nucleophilic centers. The primary challenge lies in achieving regioselectivity—directing the alkyl group to a specific nitrogen atom of the triazole ring over the highly reactive exocyclic sulfur atom. We will delve into the mechanistic principles governing this selectivity and present detailed, field-proven protocols using conventional heating, microwave assistance, and phase-transfer catalysis.

Mechanistic Insights and the Challenge of Regioselectivity

The synthetic outcome of alkylating 4H-1,2,4-triazole-3-thiols is dictated by a delicate interplay of electronic and steric factors, reaction conditions, and the inherent tautomerism of the starting material.

Thione-Thiol Tautomerism and Nucleophilic Sites

The 4H-1,2,4-triazole-3-thiol nucleus exists in a dynamic equilibrium between its thione and thiol tautomeric forms.[6][7] This equilibrium makes multiple sites available for electrophilic attack by an alkylating agent: the exocyclic sulfur atom and the nitrogen atoms at the N1, N2, and N4 positions of the triazole ring.[8][9]

In many cases, the exocyclic sulfur atom is the most nucleophilic site, leading to the formation of S-alkylated products (thioethers) as the kinetic product, especially under neutral or weakly basic conditions.[4][8] However, achieving the therapeutically distinct N-alkylated derivatives requires carefully chosen conditions that favor reaction at the ring nitrogens.

Controlling Regioselectivity: N- vs. S-Alkylation

The selective alkylation of nitrogen over sulfur can be controlled by several key parameters:

  • Choice of Base: The nature of the base is paramount. Weaker organic bases like triethylamine (Et₃N) often favor S-alkylation.[10] In contrast, stronger inorganic bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃) can deprotonate the ring nitrogens (after initial S-alkylation or directly), facilitating subsequent N-alkylation.[4][10] The use of "superbases" can also promote site-selective alkylation.[11]

  • Solvent Polarity: The solvent system influences the solubility and reactivity of the triazole salt. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are commonly employed to dissolve the reactants and facilitate the SN2 reaction.[4]

  • Reaction Temperature and Method: Thermal conditions can influence the reaction pathway. In some cases, S-allylated products can undergo thermal rearrangement to the more thermodynamically stable N-allylated isomers.[10] Furthermore, techniques like microwave irradiation can dramatically accelerate the reaction, often leading to higher yields and cleaner product profiles compared to conventional heating.[12][13][14]

The general pathway often involves initial S-alkylation, followed by a second alkylation on one of the ring nitrogens if excess alkylating agent and a strong base are used.[6][8]

G cluster_0 Tautomerism & Nucleophilic Sites cluster_1 Alkylation Pathways Thione Thione Form (C=S) Thiol Thiol Form (S-H) Thione->Thiol Equilibrium Start 4H-1,2,4-Triazole-3-thiol + R-X, Base S_Alk S-Alkylated Product (Kinetic Control) Start->S_Alk Weak Base (e.g., Et3N) N_Alk N-Alkylated Product (Thermodynamic Control) Start->N_Alk Strong Base (e.g., K2CO3, NaOH) S_Alk->N_Alk Rearrangement or Further Alkylation

Caption: Competing S-alkylation vs. N-alkylation pathways.

Experimental Protocols for N-Alkylation

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of a generic 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol. Researchers should perform appropriate risk assessments before commencing any experimental work.

Protocol 1: Classical N-Alkylation via Conventional Heating

This method is a robust and widely applicable procedure for synthesizing N-alkylated triazoles using standard laboratory equipment. It relies on a strong base to drive the reaction towards N-substitution.

Materials:

  • 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 eq)

  • Alkylating agent (e.g., benzyl bromide, allyl chloride) (1.1 - 2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate, Hexane, Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4H-1,2,4-triazole-3-thiol (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).

  • Add a sufficient volume of DMF or acetone to dissolve the starting material (approx. 10-15 mL per gram of triazole).

  • Begin stirring the suspension at room temperature.

  • Add the alkylating agent (1.1-2.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C (or reflux if using acetone) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing ice-cold water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water and then with a small amount of cold hexane.

  • If an aqueous workup is preferred, extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Accelerated N-Alkylation using Microwave Irradiation

Microwave-assisted synthesis offers a significant improvement over conventional heating, drastically reducing reaction times from hours to minutes and often improving yields.[12][13][15]

G A 1. Combine Reactants Triazole, Alkyl Halide, Base (K2CO3), Solvent (DMF) in Microwave Vial B 2. Seal Vial & Place in Reactor A->B C 3. Microwave Irradiation Set Power (e.g., 180W) Set Time (e.g., 5-15 min) Set Temp (e.g., 100°C) B->C D 4. Cooling & Workup C->D E 5. Pour into Water & Filter Precipitate D->E F 6. Purification Recrystallization or Column Chromatography E->F

Caption: Workflow for microwave-assisted N-alkylation.

Materials:

  • Same as Protocol 1.

  • Microwave-safe reaction vessel with a snap cap or crimp top.

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 4H-1,2,4-triazole-3-thiol (1.0 eq), K₂CO₃ (2.0 eq), and the alkylating agent (1.2 eq).

  • Add 3-5 mL of DMF.

  • Securely cap the vessel and place it in the cavity of a microwave reactor.[14]

  • Irradiate the mixture for 5-15 minutes at a constant temperature of 100-120 °C (power setting will vary by instrument, typically 150-250W).[16]

  • After irradiation, allow the vessel to cool to room temperature (use compressed air cooling if available).

  • Perform the workup and purification as described in steps 7-11 of Protocol 1.

Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)

PTC is an excellent green chemistry alternative, particularly for scaled-up reactions. It avoids the use of anhydrous polar aprotic solvents and allows for the use of inexpensive aqueous bases.[17][18]

G cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., Toluene) Nuc_aq Triazole Anion [Triazole]- Catalyst_org [Q+Triazole-] Nuc_aq->Catalyst_org Base NaOH(aq) Triazole_H Triazole-H Base->Triazole_H Deprotonation Triazole_H->Nuc_aq Catalyst_aq [Q+X-] Catalyst_aq->Catalyst_org Phase Transfer RX Alkyl Halide (R-X) Product N-Alkylated Product [Triazole]-R RX->Product Product->Catalyst_aq Catalyst_org->RX SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Materials:

  • 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 eq)

  • Alkylating agent (1.1 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.1 eq)

  • Organic Solvent (e.g., Toluene, Dichloromethane)

  • Water

Procedure:

  • Dissolve the 4H-1,2,4-triazole-3-thiol (1.0 eq) and the phase-transfer catalyst (0.1 eq) in the chosen organic solvent (e.g., Toluene).

  • In a separate beaker, prepare an aqueous solution of NaOH or KOH (2.0 eq).

  • Combine the organic solution and the aqueous base in a round-bottom flask equipped with a mechanical stirrer for efficient mixing.

  • Add the alkylating agent (1.1 eq) to the biphasic mixture.

  • Stir the reaction vigorously at 50-70 °C for 2-8 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Monitor the reaction by TLC (sample from the organic layer).

  • Upon completion, stop stirring and allow the layers to separate in a separatory funnel.

  • Collect the organic layer. Extract the aqueous layer with the organic solvent (2 x 25 mL).

  • Combine all organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify as described in Protocol 1.

Data Summary and Characterization

Comparison of N-Alkylation Protocols
ParameterProtocol 1: ConventionalProtocol 2: MicrowaveProtocol 3: PTC
Reaction Time 4 - 12 hours5 - 15 minutes2 - 8 hours
Temperature 60 - 80 °C100 - 120 °C50 - 70 °C
Typical Yield Good to ExcellentOften HigherGood to Excellent
Solvent DMF, AcetoneDMF, DMSOToluene, DCM (Biphasic)
Base K₂CO₃, Cs₂CO₃K₂CO₃NaOH, KOH (aq)
Advantages Standard equipmentRapid optimization, speedGreen, scalable, inexpensive reagents
Disadvantages Long reaction timesRequires specialized equipmentRequires vigorous stirring
Spectroscopic Characterization of Products

Confirming the site of alkylation is crucial and is most reliably achieved using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most telling evidence for successful alkylation is the disappearance of the acidic NH proton (often a broad singlet) and the SH proton, which can appear far downfield (δ 13-14 ppm).[6][19] New signals corresponding to the protons of the introduced alkyl group will appear (e.g., a singlet around δ 4.4 ppm for a benzyl CH₂ group).[10]

  • ¹³C NMR Spectroscopy: The chemical shift of the C3 carbon (the carbon attached to the sulfur) is highly indicative of the alkylation site. In S-alkylated products, this carbon resonates around δ 152 ppm.[4][8] Upon N-alkylation, this value can shift.

  • IR Spectroscopy: Successful alkylation is indicated by the disappearance of the characteristic SH stretching band (around 2550-2700 cm⁻¹) and the C=S thione absorption band (around 1166-1258 cm⁻¹).[7]

  • Mass Spectrometry: Confirms that the product has the correct molecular weight corresponding to the addition of the alkyl group.

By carefully selecting the reaction conditions based on the principles outlined in this guide, researchers can achieve efficient and regioselective N-alkylation of 4H-1,2,4-triazole-3-thiols, enabling the synthesis of diverse compound libraries for applications in drug discovery and materials science.

References

Application Notes & Protocols: Experimental Protocol for Testing Antimicrobial Efficacy of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Triazole Derivatives in Antimicrobial Research

Triazole compounds are a class of heterocyclic molecules characterized by a five-membered ring containing three nitrogen atoms.[1] They represent a cornerstone of antifungal therapy, widely utilized for the treatment and prevention of a broad spectrum of fungal infections.[2] The primary mechanism of action for most antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, compromises membrane integrity, leading to the inhibition of fungal growth and potential cell death.[1][5][6]

However, the emergence of microbial resistance to existing agents is a persistent challenge, necessitating the continuous development and rigorous evaluation of novel triazole derivatives.[3] Furthermore, the therapeutic utility of triazoles extends beyond fungal infections, with various derivatives exhibiting promising antibacterial activities.[7][8] This document provides a comprehensive guide with detailed, step-by-step protocols for the in vitro assessment of the antimicrobial efficacy of novel or existing triazole compounds. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible, reliable, and comparable data critical for drug development.[9][10]

Core Assays for Efficacy Determination: A Multi-faceted Approach

A thorough evaluation of a triazole derivative's antimicrobial potential requires a multi-pronged approach. The following core assays provide a comprehensive in vitro characterization of a compound's activity:

  • Minimum Inhibitory Concentration (MIC) Assay: This fundamental assay determines the lowest concentration of the triazole derivative that prevents the visible in vitro growth of a microorganism.[11][12] It is the primary measure of a compound's potency.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: This assay determines the lowest concentration of the triazole derivative required to kill a specified percentage (typically ≥99.9%) of the initial microbial inoculum.[13][14] It distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.

  • Disk Diffusion Assay: This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to the triazole derivative by measuring the zone of growth inhibition around a disk impregnated with the compound.[15][16] It is a valuable tool for preliminary screening.

  • Cytotoxicity Assay: To evaluate the therapeutic potential of a compound, it is crucial to assess its toxicity to mammalian cells. This assay determines the concentration of the triazole derivative that is toxic to host cells, providing an initial indication of its selectivity and safety profile.[17][18]

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the antimicrobial efficacy of triazole derivatives, from initial compound preparation to data analysis and interpretation.

Antimicrobial Efficacy Testing Workflow Experimental Workflow for Triazole Efficacy Testing cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) MIC_Assay MIC Determination (Broth Microdilution) Compound_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay Compound_Prep->Disk_Diffusion Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Microbe_Prep Microorganism Preparation (Culture & Inoculum Standardization) Microbe_Prep->MIC_Assay Microbe_Prep->Disk_Diffusion Media_Prep Media & Reagent Preparation Media_Prep->MIC_Assay Media_Prep->Disk_Diffusion Media_Prep->Cytotoxicity_Assay MBC_Assay MBC/MFC Determination MIC_Assay->MBC_Assay Data_Collection Data Collection (Visual Inspection, Plate Reading) MIC_Assay->Data_Collection MBC_Assay->Data_Collection Disk_Diffusion->Data_Collection Cytotoxicity_Assay->Data_Collection Data_Analysis Data Analysis & Interpretation (MIC/MBC Values, Zone Diameters, IC50) Data_Collection->Data_Analysis Report Reporting Data_Analysis->Report

Caption: General experimental workflow for assessing the antimicrobial efficacy of triazole derivatives.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is based on the CLSI guidelines (M07 for bacteria and M27 for yeasts) and is a quantitative method to determine the MIC.[2][19]

Materials:

  • Triazole derivative stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)[11]

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Triazole Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the triazole stock solution (at a concentration that is twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mix thoroughly, and continue this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]

  • Inoculation:

    • Add 50 µL of the prepared inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).[12]

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the triazole derivative in which there is no visible growth.[11]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay is a follow-up to the MIC determination to assess the killing activity of the compound.[13]

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Micropipette

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-20 µL) and plate it onto a sterile agar plate.[20]

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the triazole derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial susceptibility and is useful for screening multiple compounds.[21]

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Microbial inoculum standardized to 0.5 McFarland

  • Sterile filter paper disks (6 mm diameter)

  • Triazole derivative solution of a known concentration

  • Sterile forceps or disk dispenser

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the entire surface of the MHA plate evenly in three different directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply sterile paper disks impregnated with a known amount of the triazole derivative onto the surface of the inoculated agar.[16]

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours).[15]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[15] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[22][23]

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Triazole derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the triazole derivative. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization and Absorbance Reading:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Data Presentation and Interpretation

For a clear and comparative analysis, the results of the antimicrobial efficacy testing should be summarized in a structured table.

Triazole DerivativeTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)Cytotoxicity (IC50, µg/mL)
Compound A Staphylococcus aureus81618>128
Escherichia coli163214>128
Candida albicans2422>128
Compound B Staphylococcus aureus32>641264
Escherichia coli64>641064
Candida albicans8161664
Fluconazole Candida albicans41620>256
Ciprofloxacin Staphylococcus aureus1225>256
Escherichia coli0.5130>256

Interpretation:

  • MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[13]

  • Selectivity Index (SI): This is calculated as the ratio of the cytotoxicity (IC50) to the antimicrobial activity (MIC). A higher SI value indicates greater selectivity for the microbial target over host cells.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial efficacy of triazole derivatives. By adhering to standardized methodologies and employing a multi-assay approach, researchers can generate high-quality, reproducible data. This is essential for identifying promising lead compounds, understanding their spectrum of activity, and making informed decisions in the early stages of antimicrobial drug discovery and development. The integration of efficacy and preliminary safety data is paramount for advancing new triazole derivatives toward clinical application.

References

Application Notes and Protocols for 5-ethyl-1H-1,2,4-triazole-3-thiol in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 5-ethyl-1H-1,2,4-triazole-3-thiol in Coordination Chemistry

The field of coordination chemistry continually seeks versatile ligands capable of forming stable and functional metal complexes. Among these, nitrogen- and sulfur-containing heterocyclic compounds have garnered significant attention due to their diverse coordination behaviors and the unique properties they impart to the resulting metal complexes. This compound (EHTT) is one such ligand of growing interest. Its structural framework, featuring a triazole ring and a thione/thiol group, offers multiple coordination sites, making it a robust building block for novel supramolecular structures and functional materials.

Triazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a metal center can significantly enhance these biological activities through various mechanisms, such as increased lipophilicity and interaction with biological targets.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of EHTT and its application as a ligand in the preparation of transition metal complexes, with a focus on the underlying chemical principles and practical experimental protocols.

Understanding the Ligand: Tautomerism and Coordination Modes

A critical aspect of 1,2,4-triazole-3-thiol derivatives is their existence in tautomeric forms: the thione and thiol forms. Spectroscopic and computational studies have shown that in the solid state and in solution, the thione form is generally the more stable tautomer.[4] This equilibrium is crucial as it dictates the coordination behavior of the ligand.

The EHTT ligand can coordinate to metal ions in several ways:

  • Monodentate Coordination: Through the sulfur atom of the thione group or one of the nitrogen atoms of the triazole ring.

  • Bidentate Chelation: Commonly involving the sulfur atom and an adjacent nitrogen atom (N4), forming a stable five-membered ring with the metal center.

  • Bridging Ligand: The triazole ring can bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers.[5][6]

The choice of metal ion, reaction conditions, and the presence of counter-ions can influence the final coordination mode and the dimensionality of the resulting complex.

Synthesis of this compound (EHTT)

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is typically achieved through a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.[7] The following protocol is adapted from established methods for similar triazole-thiol derivatives.[4]

Protocol 1: Synthesis of EHTT

Step 1: Synthesis of 1-propanoylthiosemicarbazide

  • Reagents and Materials:

    • Propionyl hydrazide

    • Ethyl isothiocyanate

    • Ethanol (absolute)

    • Reflux apparatus

    • Magnetic stirrer with heating

  • Procedure: a. In a round-bottom flask, dissolve propionyl hydrazide (10 mmol) in absolute ethanol (30 mL). b. To this solution, add ethyl isothiocyanate (10 mmol) dropwise while stirring. c. The reaction mixture is then heated to reflux for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. e. The crude product is washed with cold ethanol and dried under vacuum.

Step 2: Cyclization to this compound

  • Reagents and Materials:

    • 1-propanoylthiosemicarbazide (from Step 1)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Hydrochloric acid (HCl) (dilute, e.g., 1 M)

    • Reflux apparatus

    • Magnetic stirrer with heating

    • pH meter or pH paper

  • Procedure: a. The 1-propanoylthiosemicarbazide (8 mmol) is suspended in an aqueous solution of KOH (2 M, 40 mL). b. The mixture is heated to reflux for 6-8 hours, during which the solid should dissolve. c. After reflux, the reaction mixture is cooled in an ice bath. d. The cooled solution is then carefully acidified with dilute HCl to a pH of approximately 3-4 to precipitate the product. e. The resulting white solid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and then dried in a desiccator. f. The crude product can be recrystallized from an ethanol-water mixture to obtain pure this compound.

Causality Behind Experimental Choices:

  • Step 1: The reaction between the hydrazide and the isothiocyanate is a nucleophilic addition to the carbon-sulfur double bond, forming the thiosemicarbazide backbone. Ethanol is a suitable polar protic solvent for this reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Step 2: The alkaline medium (KOH or NaOH) facilitates the intramolecular cyclization through dehydration and deprotonation, leading to the formation of the triazole ring.[7] Acidification of the reaction mixture is necessary to protonate the triazolate anion and precipitate the neutral thiol/thione product.

Synthesis of a Representative Metal Complex: Bis(this compound)copper(II)

This protocol describes a general method for the synthesis of a transition metal complex using EHTT as a ligand, with copper(II) as a representative metal. This procedure can be adapted for other transition metals such as Ni(II), Co(II), and Zn(II).[8][9][10]

Protocol 2: Synthesis of [Cu(EHTT)₂]Cl₂
  • Reagents and Materials:

    • This compound (EHTT)

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Ethanol or Methanol

    • Reflux apparatus

    • Magnetic stirrer

  • Procedure: a. Dissolve EHTT (2 mmol) in hot ethanol (20 mL) in a round-bottom flask. b. In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in ethanol (10 mL). c. Add the ethanolic solution of the metal salt dropwise to the hot solution of the ligand with continuous stirring. d. A colored precipitate should form immediately or upon cooling. e. The reaction mixture is then refluxed for 2-3 hours to ensure complete reaction. f. After cooling to room temperature, the solid complex is collected by filtration. g. The product is washed with hot ethanol to remove any unreacted starting materials and then dried in a vacuum oven.

Self-Validating System and Rationale:

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is commonly used to favor the formation of bis-ligand complexes.[8]

  • Solvent: Ethanol or methanol are good solvents for both the ligand and many transition metal salts, facilitating a homogeneous reaction environment.

  • Characterization: The successful synthesis of the complex must be validated through various spectroscopic and analytical techniques as detailed in the next section. The disappearance of the S-H proton signal in ¹H NMR and shifts in the C=S and N-H vibrational frequencies in the IR spectrum are key indicators of coordination.[8]

Characterization of EHTT and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.

Technique EHTT (Ligand) [Cu(EHTT)₂]Cl₂ (Complex)
FT-IR (cm⁻¹) ~3100-3000 (N-H stretch), ~2600-2550 (S-H stretch, weak), ~1620 (C=N stretch), ~1250 (C=S stretch)N-H stretching frequency may shift. Disappearance or significant shift of the C=S band, indicating coordination through sulfur. Appearance of new bands in the low-frequency region (~400-500 cm⁻¹) corresponding to M-N and M-S bonds.
¹H NMR (ppm) Signals for the ethyl group protons (triplet and quartet), a broad singlet for the N-H proton, and a singlet for the S-H proton (in the thiol form, may be broad and exchangeable).Disappearance of the S-H proton signal upon deprotonation and coordination. Downfield or upfield shift of the N-H proton signal and the protons of the ethyl group due to the change in the electronic environment upon complexation.
UV-Vis Absorption bands in the UV region corresponding to π→π* and n→π* transitions within the triazole ring and the thione group.Ligand-based transitions may be shifted. Appearance of new, weaker bands in the visible region corresponding to d-d transitions of the metal ion (for colored complexes like Cu(II)).
Elemental Analysis Confirms the empirical formula (C₄H₇N₃S).Confirms the stoichiometry of the complex (e.g., [Cu(C₄H₆N₃S)₂]Cl₂).

Potential Applications of EHTT-Metal Complexes

The unique structural features of EHTT make its metal complexes promising candidates for various applications:

  • Drug Development: The presence of the triazole moiety and the ability to chelate essential metal ions suggest potential as antimicrobial and anticancer agents.[1][11] The complexation can enhance the therapeutic efficacy of the ligand.

  • Catalysis: The coordinated metal center can act as a Lewis acid, making these complexes potential catalysts for various organic transformations.

  • Materials Science: The ability of EHTT to act as a bridging ligand opens up possibilities for the design of coordination polymers with interesting magnetic and luminescent properties.[6]

Logical and Experimental Workflow Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_ligand Ligand Synthesis (EHTT) cluster_complex Complex Synthesis A Propionyl Hydrazide + Ethyl Isothiocyanate B Reflux in Ethanol (4-6 hrs) A->B C 1-propanoylthiosemicarbazide B->C D Reflux in aq. KOH (6-8 hrs) C->D E Acidification (HCl) D->E F This compound (EHTT) E->F G EHTT + CuCl₂·2H₂O F->G Ligand for Complexation H Reflux in Ethanol (2-3 hrs) G->H I [Cu(EHTT)₂]Cl₂ Complex H->I

Caption: Workflow for the synthesis of EHTT and its subsequent use in complex formation.

Characterization Pathway

CharacterizationPathway Start Synthesized Product (Ligand or Complex) FTIR FT-IR Spectroscopy (Functional Groups, M-L bonds) Start->FTIR NMR ¹H & ¹³C NMR (Structural Elucidation) Start->NMR UVVis UV-Vis Spectroscopy (Electronic Transitions) Start->UVVis EA Elemental Analysis (Empirical Formula) Start->EA XRD Single Crystal X-ray Diffraction (Definitive Structure) Start->XRD If single crystals are obtained Conclusion Structural Confirmation & Purity Assessment FTIR->Conclusion NMR->Conclusion UVVis->Conclusion EA->Conclusion XRD->Conclusion

Caption: Logical pathway for the structural characterization of synthesized compounds.

References

Application Notes & Protocols for High-Yield Synthesis of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2,4-Triazole-3-thiones

Five-membered heterocyclic compounds are foundational scaffolds in modern medicinal chemistry.[1] Among these, the 1,2,4-triazole nucleus, particularly its 3-thione derivatives, is of paramount interest to researchers in drug development.[1][2] These molecules are not merely synthetic curiosities; they are privileged structures that exhibit a remarkable affinity for various biological receptors and enzymes.[1] The incorporation of the thione group often enhances the biological profile of the triazole moiety.[3]

The broad and potent pharmacological activities attributed to 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones underscore their therapeutic potential.[4] This class of compounds has demonstrated a wide spectrum of bio-activities, including:

  • Antimicrobial and Antifungal [2]

  • Antitumor [1]

  • Anti-inflammatory and Analgesic [1]

  • Antiviral [5]

  • Anticonvulsant [6]

Given this therapeutic promise, the development of robust, efficient, and high-yield synthetic methodologies is a critical prerequisite for advancing these compounds from laboratory research to potential clinical applications. This guide provides a detailed examination of the prevalent synthetic strategies, the mechanistic rationale behind them, and field-tested protocols to achieve high yields.

Core Synthetic Strategies & Mechanistic Rationale

The most reliable and widely adopted method for synthesizing 5-substituted-1,2,4-triazole-3-thiones is the intramolecular cyclization of acylthiosemicarbazide precursors.[1][4] This approach is favored for its versatility, accessibility of starting materials, and consistently high yields, often exceeding 80-90%.[1][3]

The Primary Pathway: Base-Catalyzed Cyclization of Acylthiosemicarbazides

The conversion of an acylthiosemicarbazide to a 1,2,4-triazole-3-thione is typically achieved through heating in an aqueous alkaline medium, such as sodium or potassium hydroxide.[3][6]

Causality of the Mechanism: The choice of a basic medium is critical. The base serves to deprotonate the N4-nitrogen of the thiosemicarbazide, significantly increasing its nucleophilicity. This enhanced nucleophile then readily attacks the electrophilic carbonyl carbon of the acyl group in an intramolecular fashion. The subsequent dehydration of the resulting tetrahedral intermediate drives the reaction to completion, forming the stable five-membered triazole ring.[7][8] Attempting this cyclization in an acidic medium often leads to the formation of the isomeric 1,3,4-thiadiazole ring system, highlighting the importance of pH control in directing the reaction outcome.[9]

Below is a diagram illustrating this key mechanistic pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole-3-Thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of the 1,2,4-triazole-3-thiol core is a cornerstone in medicinal chemistry, as this scaffold is present in a wide array of pharmacologically active compounds.[1] Success in this synthesis hinges on a nuanced understanding of reaction conditions and potential pitfalls. This guide is structured to address common challenges in a direct question-and-answer format.

Troubleshooting Guide

Low or No Product Yield

Question 1: My reaction to form 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol from the corresponding acylthiosemicarbazide in alkaline medium is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the alkaline-mediated cyclization of acylthiosemicarbazides are a frequent issue. The primary reasons often revolve around incomplete cyclization, side reactions, or suboptimal reaction conditions.

Causality and Optimization:

  • Incomplete Cyclization: The intramolecular cyclodehydration is a critical step that requires sufficient energy and an appropriate basic environment.[2]

    • Solution: Ensure the reaction is heated adequately. Refluxing in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) is a common practice.[3][4] The reaction time can also be extended; monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Hydrolysis of the Intermediate: Prolonged exposure to strong alkaline conditions at high temperatures can lead to the hydrolysis of the acylthiosemicarbazide starting material or the triazole product.

    • Solution: Use a milder base such as sodium carbonate or potassium carbonate, which can still facilitate cyclization with potentially fewer side reactions.[5] Titrate the amount of base used; an excess can be detrimental.

  • Precipitation of Reactants: The sodium salt of the acylthiosemicarbazide might not be fully soluble in the reaction medium, leading to a heterogeneous mixture and poor reaction kinetics.

    • Solution: The addition of a co-solvent like ethanol to the aqueous alkaline solution can improve the solubility of the reactants and promote a more efficient reaction.

Experimental Protocol: Alkaline Cyclization of 1-Acyl-4-arylthiosemicarbazide

  • Dissolve the 1-acyl-4-arylthiosemicarbazide (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2N, 2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.[6]

  • The precipitated product, the 1,2,4-triazole-3-thiol, is then collected by filtration, washed with water, and dried.[7]

Question 2: I am attempting the synthesis of a 1,2,4-triazole-3-thiol derivative by reacting a carboxylic acid with a thiosemicarbazide using polyphosphate ester (PPE) and my yields are inconsistent. What factors should I focus on?

Answer: Polyphosphate ester (PPE) is an effective reagent for the direct synthesis of 1,2,4-triazole-3-thiols from carboxylic acids and thiosemicarbazides; however, its efficacy is highly dependent on the reaction conditions.[6][8][9] This reaction typically proceeds in two stages: acylation followed by cyclodehydration.[6][8][9]

Causality and Optimization:

  • PPE Quality and Amount: PPE is hygroscopic and its activity can diminish upon exposure to moisture. The amount of PPE used is also critical for driving the reaction to completion.

    • Solution: Use freshly opened or properly stored PPE. Ensure a sufficient amount of PPE is used; a common ratio is 1.5g of PPE per 8.2 mmol of reactants.[6]

  • Reaction Temperature and Solvent: The acylation step requires heating to facilitate the reaction between the carboxylic acid and thiosemicarbazide in the presence of PPE.[6][10] The choice of solvent is also crucial for reactant solubility and reaction efficiency.[11]

    • Solution: A reaction temperature of around 90°C in a solvent like chloroform has been shown to be effective.[6][8][9][10] Other solvents such as ethyl acetate can also be used.[6]

  • Incomplete Cyclodehydration: The second step, cyclodehydration of the acylation product, is typically achieved by treatment with an aqueous alkali solution.[6][8][9] Incomplete conversion at this stage will result in a lower yield of the final product.

    • Solution: Ensure the intermediate is fully suspended or dissolved in the alkaline solution and provide adequate time and temperature for the cyclization to complete. A typical procedure involves stirring the acylation product in an aqueous potassium hydroxide solution at 90°C for 4 hours.[6]

Impurity and Side Product Formation

Question 3: I have isolated my 1,2,4-triazole-3-thiol product, but NMR analysis suggests the presence of a significant impurity. What is the most likely side product and how can I avoid its formation?

Answer: A common side product in the synthesis of 1,2,4-triazole-3-thiols, particularly when starting from acylthiosemicarbazides, is the isomeric 1,3,4-thiadiazol-2-amine.[6] The formation of this impurity is a result of a competing cyclization pathway.

Causality and Mechanism:

The acylthiosemicarbazide intermediate can undergo two different intramolecular cyclizations. The desired pathway involves the nucleophilic attack of the nitrogen at the N4 position onto the carbonyl carbon, leading to the 1,2,4-triazole ring. The competing pathway involves the nucleophilic attack of the sulfur atom onto the carbonyl carbon, which after dehydration, results in the formation of the 1,3,4-thiadiazole ring.[6]

graph "Reaction Pathways" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Acylthiosemicarbazide [label="Acylthiosemicarbazide Intermediate"]; Triazole [label="1,2,4-Triazole-3-thiol\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiadiazole [label="1,3,4-Thiadiazol-2-amine\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Acylthiosemicarbazide -> Triazole [label=" N4-attack on C=O\n(Alkaline conditions)"]; Acylthiosemicarbazide -> Thiadiazole [label=" S-attack on C=O\n(Acidic conditions)"]; }

Caption: Competing cyclization pathways of the acylthiosemicarbazide intermediate.

Prevention and Purification:

  • Control of Reaction pH: The cyclization to the 1,2,4-triazole is favored under alkaline conditions, while the formation of the 1,3,4-thiadiazole is often promoted by acidic conditions.[3]

    • Solution: Performing the cyclization in a basic medium (e.g., NaOH, KOH, Na2CO3) is the most effective way to favor the formation of the desired 1,2,4-triazole-3-thiol.[3][5]

  • Purification: If the 1,3,4-thiadiazole is formed, it can often be separated from the desired 1,2,4-triazole product.

    • Solution: The 1,2,4-triazole-3-thiol is acidic due to the thiol group and will dissolve in an aqueous alkaline solution. The 1,3,4-thiadiazol-2-amine is generally not soluble in alkaline medium. This difference in solubility can be exploited for purification.[6] Dissolve the crude product in a dilute aqueous base, filter off the insoluble thiadiazole impurity, and then re-precipitate the desired triazole by acidifying the filtrate.[6]

Product Characterization

Question 4: How can I definitively distinguish between the desired 1,2,4-triazole-3-thiol and the isomeric 1,3,4-thiadiazol-2-amine impurity using NMR spectroscopy?

Answer: ¹H NMR spectroscopy is a powerful tool for distinguishing between these two isomers. The key differences lie in the chemical shifts of the N-H and S-H protons of the triazole and the amino protons of the thiadiazole.[6]

Spectroscopic Analysis:

  • ¹H NMR:

    • 1,2,4-Triazole-3-thiol: The N-H and S-H protons of the triazole ring are typically observed as broad singlets at a much lower field, often in the range of 13-14 ppm.[6]

    • 1,3,4-Thiadiazol-2-amine: The two protons of the amino group of the thiadiazole will appear as a singlet in the aromatic region, typically between 7-8 ppm.[6]

  • ¹³C NMR: The chemical shift of the carbon atom attached to the sulfur can also be diagnostic. In the thiol tautomer of the 1,2,4-triazole, the C-S carbon will have a chemical shift in the range of 150-160 ppm.[12]

CompoundKey ¹H NMR SignalApproximate Chemical Shift (ppm)
5-Phenyl-4H-1,2,4-triazole-3-thiolN-H and S-H13-14
5-Phenyl-1,3,4-thiadiazol-2-amineNH₂7-8
Caption: Comparison of key ¹H NMR signals for isomeric triazole and thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile starting material for the synthesis of 1,2,4-triazole-3-thiols?

A1: Thiosemicarbazide and its derivatives are arguably the most common and versatile starting materials for the synthesis of a wide range of 1,2,4-triazole-3-thiols. They can be reacted with carboxylic acids, formic acid, or their derivatives to form the key acylthiosemicarbazide intermediate, which then undergoes cyclization.[6][7]

Q2: Are there any specific safety precautions I should take when synthesizing 1,2,4-triazole-3-thiols?

A2: Yes, several safety precautions are essential. Many of the reagents used, such as hydrazine hydrate and isothiocyanates, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving heating should be conducted with care, and pressure buildup in sealed vessels should be avoided. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q3: Can I use microwave irradiation to accelerate the synthesis of 1,2,4-triazole-3-thiols?

A3: Microwave-assisted synthesis can be a very effective method for accelerating the synthesis of 1,2,4-triazole derivatives. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The specific conditions, such as temperature, time, and power, will need to be optimized for your particular reaction.

Q4: My final 1,2,4-triazole-3-thiol product is an oil, but I was expecting a solid. What could be the reason and how can I induce crystallization?

A4: The product "oiling out" instead of crystallizing is a common issue that can be caused by the presence of impurities that depress the melting point.[13] It can also occur if the product has a low melting point. To induce crystallization, you can try several techniques:

  • Purification: Ensure your product is as pure as possible through techniques like recrystallization or column chromatography.

  • Trituration: Add a solvent in which your product is poorly soluble and scratch the inside of the flask with a glass rod to create nucleation sites.

  • Solvent Change: Dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then allow it to stand.

  • Seeding: If you have a small crystal of the pure compound, adding it to the oil can induce crystallization.

graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Verify Reaction Conditions\n(Temp, Time, Reagents)"]; Analyze_Side_Products [label="Analyze for Side Products\n(e.g., 1,3,4-Thiadiazole)"]; Optimize_Base [label="Optimize Base\n(Type and Concentration)"]; Optimize_Solvent [label="Optimize Solvent System"]; Purification [label="Implement Purification Strategy\n(e.g., Acid-Base Extraction)"]; Characterization [label="Characterize Pure Product\n(NMR, MS, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Conditions; Check_Conditions -> Analyze_Side_Products; Analyze_Side_Products -> Optimize_Base; Analyze_Side_Products -> Purification; Optimize_Base -> Check_Conditions [label="Re-run Reaction"]; Optimize_Solvent -> Check_Conditions [label="Re-run Reaction"]; Purification -> Characterization; Check_Conditions -> Optimize_Solvent; }

Caption: A general workflow for troubleshooting the synthesis of 1,2,4-triazole-3-thiol.

References

Technical Support Center: Purification of 5-ethyl-1H-1,2,4-triazole-3-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-ethyl-1H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Scientific Overview

This compound is a heterocyclic compound featuring a triazole ring, which is a common scaffold in many biologically active molecules.[1][2] The purification of this compound post-synthesis is critical to remove unreacted starting materials, by-products, and other impurities, ensuring the integrity of downstream applications. Recrystallization is a powerful and widely used technique for purifying solid compounds.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out of the solution, leaving impurities behind.[4][5]

The this compound molecule can exist in two tautomeric forms: the thiol and the thione form. This equilibrium is an important characteristic of this class of compounds.[1]

Physicochemical Properties & Solvent Selection

A successful recrystallization hinges on selecting an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

PropertyValueSource
Molecular Formula C₄H₇N₃S--INVALID-LINK--[6]
Molecular Weight 129.18 g/mol --INVALID-LINK--[6]
Appearance Typically a white to off-white solidGeneral chemical knowledge
Melting Point Not explicitly published, but related triazole-thiols melt at high temperatures (e.g., the parent compound melts at 221-224 °C).[7]

Solvent Suitability Table (Qualitative)

SolventSolubility (Cold)Solubility (Hot)Comments
Water LowModerate-HighA good "green" solvent to try first, especially for polar compounds like triazoles.[8] May require a large volume.
Ethanol ModerateHighAn excellent and very common choice for recrystallizing triazole derivatives.[1][9][10][11] Often used as a co-solvent with water.
Isopropanol Low-ModerateHighSimilar to ethanol but less polar. Can be a good alternative.
Acetonitrile LowModerateCan be effective, sometimes used in a solvent/anti-solvent system with water.[12]
Ethyl Acetate LowModerateA less polar option. Good for removing non-polar impurities.
Toluene Very LowLowGenerally too non-polar to be a good single solvent for this compound.
Hexane InsolubleInsolubleUseful as an "anti-solvent" in a two-solvent system or for washing final crystals to remove non-polar residues.[8]
Standard Recrystallization Protocol

This protocol provides a step-by-step method for the single-solvent recrystallization of this compound. Ethanol or an ethanol/water mixture is often a successful starting point.

Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Solvent Selection B 2. Dissolve Crude Solid A->B Add min. hot solvent C 3. Hot Filtration (Optional) B->C If insoluble impurities exist D 4. Slow Cooling & Crystallization B->D If solution is clear C->D E 5. Vacuum Filtration D->E Collect crystals F 6. Crystal Washing E->F G 7. Drying F->G

Caption: General workflow for recrystallization.

Methodology:

  • Solvent Selection: Based on preliminary tests (or the table above), choose a suitable solvent. For this example, we will use 95% ethanol.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the solvent (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until all the solid just dissolves.[4] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute weight). Re-heat the mixture to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization and separates insoluble matter.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath for 15-30 minutes to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

  • Verification: Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the expected value indicates high purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization process in a question-and-answer format.

Troubleshooting Decision Tree

G cluster_Q1 cluster_Q2 cluster_Q3 cluster_Q4 Start Recrystallization Issue? Q1 No Crystals Form Upon Cooling? Start->Q1 Q2 Product 'Oils Out' Instead of Crystallizing? Start->Q2 Q3 Yield is Very Low? Start->Q3 Q4 Crystals are Colored or Impure? Start->Q4 A1_1 Is solution clear? Q1->A1_1 A2_1 Solution is likely supersaturated or cooling too fast. Q2->A2_1 A3_1 Too much solvent used initially. Q3->A3_1 A3_2 Premature crystallization during hot filtration. Q3->A3_2 A3_3 Insufficient cooling time. Q3->A3_3 A4_1 Rapid crystallization trapped impurities. Q4->A4_1 A4_2 Insoluble impurities present. Q4->A4_2 A4_3 Colored impurities require charcoal treatment. Q4->A4_3 A1_2 Scratch inner flask wall with glass rod A1_1->A1_2 Yes A1_4 Too much solvent was used. Boil off some solvent and re-cool. A1_1->A1_4 No (still cloudy/saturated) A1_3 Add a seed crystal A1_2->A1_3 A2_2 Re-heat to dissolve the oil. Add a small amount of extra solvent. Allow to cool much more slowly. A2_1->A2_2

Caption: Decision tree for troubleshooting common recrystallization problems.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A1: This is a common issue that typically indicates the solution is not sufficiently saturated or that nucleation has not been initiated.

  • Induce Crystallization: First, try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seed Crystals: If scratching doesn't work, add a "seed crystal" – a tiny speck of the original crude solid. This provides a perfect template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If neither of the above methods works, it is highly likely that too much solvent was added initially.[4] Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume), and then allow it to cool again. This will increase the concentration of the solute, making the solution saturated at a higher temperature and promoting crystallization upon cooling.

Q2: My compound separated as an oil, not as crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes excessively supersaturated.

  • Re-heat and Add Solvent: Heat the solution back to boiling to re-dissolve the oil. Then, add a small amount of additional solvent (1-5% of the total volume) to decrease the saturation point.

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of heat loss. This gives the molecules more time to align properly into a crystal lattice rather than crashing out as a liquid.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high, or the compound may have a low melting point relative to the solvent's boiling point. Consider switching to a lower-boiling point solvent or using a two-solvent system.

Q3: My final yield of pure crystals is very low. What went wrong?

A3: A low yield can be attributed to several factors throughout the process.

  • Excess Solvent: Using too much solvent during the initial dissolution step is the most common cause. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If you performed a hot filtration, some product might have crystallized in the funnel. Ensure both the funnel and the receiving flask are adequately pre-heated.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the precipitation of the solid from the solution.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold can dissolve some of your product.

Q4: After recrystallization, my product is still colored, or the melting point is still broad. What's the issue?

A4: This indicates that impurities are still present in your final product.

  • Colored Impurities: If the color persists, the impurities are likely soluble and co-crystallized with your product. A second recrystallization, incorporating a treatment with activated charcoal, is recommended.[5] The charcoal adsorbs large, colored impurity molecules.

  • Broad Melting Point: A broad or depressed melting point signifies the presence of impurities. This can happen if the solution cooled too quickly, trapping impurities within the crystal lattice. A second, slower recrystallization is necessary. Ensure you are using the correct solvent, as an inappropriate solvent can also lead to poor purification.

References

Technical Support Center: Synthesis of 1,2,4-Triazole-3-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is to provide not just procedural guidance, but also the underlying chemical principles to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,2,4-triazole-3-thiones and what are the key intermediates?

The most prevalent and versatile method for the synthesis of 1,2,4-triazole-3-thiones is the intramolecular cyclization of 1-acylthiosemicarbazides.[1] These crucial intermediates are typically prepared by the reaction of an acid hydrazide with an isothiocyanate. The subsequent cyclization is highly dependent on the pH of the reaction medium.

Q2: What is the most common byproduct in the synthesis of 1,2,4-triazole-3-thiones and why does it form?

The most frequently encountered byproduct is the isomeric 2-amino-1,3,4-thiadiazole derivative.[2] The formation of this byproduct is a direct consequence of the dual reactivity of the 1-acylthiosemicarbazide intermediate. The cyclization can proceed via two distinct pathways, dictated by the reaction conditions.[2]

  • Under basic conditions (e.g., NaOH, KOH): The more nucleophilic nitrogen atom (N-4) of the thiosemicarbazide moiety attacks the carbonyl carbon, leading to the desired 1,2,4-triazole-3-thione.[1]

  • Under acidic conditions (e.g., H₂SO₄, HCl): The sulfur atom, after protonation of the carbonyl oxygen, acts as the nucleophile, attacking the carbonyl carbon. This pathway results in the formation of the 1,3,4-thiadiazole ring.[3]

Q3: My reaction is giving me a mixture of the desired 1,2,4-triazole-3-thione and the 1,3,4-thiadiazole byproduct. How can I favor the formation of the desired product?

To favor the formation of the 1,2,4-triazole-3-thione, it is crucial to maintain alkaline conditions throughout the cyclization step.[1] The use of bases like sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., ethanol, water) is standard.[4] It is also important to ensure that the starting materials and the reaction setup are free from any acidic impurities.

Q4: I am not getting a good yield. What are the possible reasons besides byproduct formation?

Low yields can stem from several factors:

  • Incomplete reaction: The cyclization may require more time or a higher temperature. Monitoring the reaction by thin-layer chromatography (TLC) is essential.

  • Hydrolysis of the 1-acylthiosemicarbazide intermediate: Under harsh acidic or basic conditions, the intermediate can hydrolyze back to the starting acid hydrazide and thiosemicarbazide.[5][6] Using milder basic conditions and appropriate reaction times can mitigate this.

  • Poor quality of starting materials: Impurities in the acid hydrazide or isothiocyanate can lead to side reactions and lower the yield.

  • Thermal decomposition: At excessively high temperatures, the starting materials, intermediate, or even the product might decompose.[7][8]

Q5: How can I confirm the identity of my product and distinguish it from the 1,3,4-thiadiazole byproduct?

Spectroscopic methods are key to differentiating between the two isomers.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons, particularly the N-H protons, will differ. For example, the NH proton of the triazole ring often appears as a broad singlet at a distinct chemical shift.[9]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the heterocyclic rings are different for the two isomers. The C=S carbon signal in the 1,2,4-triazole-3-thione is a key indicator.[10]

  • IR Spectroscopy: The stretching frequencies of the C=S and N-H bonds can provide valuable information. The absence of a strong S-H stretch (around 2550-2600 cm⁻¹) and the presence of a C=S stretch (around 1200-1350 cm⁻¹) can indicate the thione tautomer of the desired product.[11]

  • Mass Spectrometry: The fragmentation patterns of the two isomers under mass spectrometric analysis will be different, allowing for their distinction.[2][12][13][14]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 1,2,4-triazole-3-thiones.

Problem 1: Presence of a Major Impurity with a Similar Mass to the Product
  • Probable Cause: Formation of the isomeric 2-amino-1,3,4-thiadiazole due to acidic conditions.[2]

  • Troubleshooting Steps:

    • Verify Reaction pH: Ensure that the cyclization step was performed under strictly basic conditions. Check the pH of the reaction mixture.

    • Purify Starting Materials: Ensure that the acid hydrazide and isothiocyanate are free of acidic impurities.

    • Optimize Base and Solvent: Experiment with different bases (e.g., NaHCO₃, K₂CO₃) and solvents to find the optimal conditions for your specific substrate.

    • Purification:

      • Recrystallization: Attempt to selectively recrystallize the desired product. Common solvents for recrystallization include ethanol, chloroform/petroleum ether mixtures, and DMF/water.[1][15]

      • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable option. A solvent system of chloroform and methanol is often effective.[16]

Problem 2: Low or No Product Formation
  • Probable Cause A: Incomplete reaction.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Probable Cause B: Hydrolysis of the 1-acylthiosemicarbazide intermediate.[5][6]

    • Solution: Use milder basic conditions (e.g., K₂CO₃ instead of NaOH). Avoid prolonged reaction times at high temperatures.

  • Probable Cause C: Decomposition of starting materials or product.[7][8]

    • Solution: Lower the reaction temperature and extend the reaction time. Ensure the reaction is carried out under an inert atmosphere if the compounds are sensitive to oxidation.

Problem 3: Difficulty in Product Isolation and Purification
  • Probable Cause: The product is highly soluble in the reaction solvent or forms an oil.

  • Troubleshooting Steps:

    • Solvent Selection: After the reaction is complete, try precipitating the product by adding a non-polar solvent like hexane or by pouring the reaction mixture into ice-water.

    • Extraction: If the product is soluble in an organic solvent, perform an aqueous workup to remove inorganic salts and other water-soluble impurities.

    • Chromatography: For stubborn mixtures, column chromatography is the most effective method. A range of solvent polarities should be screened to achieve good separation.[17][18]

Experimental Protocols & Methodologies

General Procedure for the Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Synthesis of 1-Acylthiosemicarbazide Intermediate

  • To a solution of the appropriate acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add the corresponding isothiocyanate (1 equivalent).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated 1-acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Dissolve the 1-acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8% w/v).[1]

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a pH of 5-6.[1]

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[19]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis and byproduct formation.

reaction_pathway acyl_hydrazide Acid Hydrazide intermediate 1-Acylthiosemicarbazide Intermediate acyl_hydrazide->intermediate Reaction isothiocyanate Isothiocyanate isothiocyanate->intermediate triazole 1,2,4-Triazole-3-thione (Desired Product) intermediate->triazole Basic conditions (e.g., NaOH) thiadiazole 2-Amino-1,3,4-thiadiazole (Byproduct) intermediate->thiadiazole Acidic conditions (e.g., H₂SO₄)

Caption: Synthesis of 1,2,4-triazole-3-thiones and the competing byproduct formation pathway.

troubleshooting_flowchart start Reaction complete. Analyze crude product. check_purity Is the product pure by TLC/NMR? start->check_purity end Pure Product Obtained check_purity->end Yes major_impurity Is there a major impurity? check_purity->major_impurity No low_yield Is the yield low? major_impurity->low_yield No purification Purify by recrystallization or column chromatography. major_impurity->purification Yes check_ph Verify reaction pH was basic. low_yield->check_ph Also consider... optimize_conditions Optimize reaction time, temperature, and base. low_yield->optimize_conditions Yes purification->end check_ph->optimize_conditions

Caption: A troubleshooting decision tree for the synthesis of 1,2,4-triazole-3-thiones.

Data Summary: Spectroscopic Differentiation

Feature4,5-Disubstituted-1,2,4-triazole-3-thione2-Amino-5-substituted-1,3,4-thiadiazole
¹H NMR Characteristic N-H proton signal of the triazole ring.Characteristic NH₂ proton signal.
¹³C NMR Signal for the C=S carbon.[10]Absence of a C=S signal in the same region.
IR (cm⁻¹) N-H stretch, C=S stretch (~1200-1350).[11]N-H stretch (often two bands for NH₂), C=N stretch.
Mass Spec. Specific fragmentation pattern involving the triazole ring.[20][21]Distinct fragmentation pattern of the thiadiazole ring.[12]

References

Technical Support Center: A Guide to Optimizing the Synthesis of 5-ethyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-ethyl-1H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.

Overview of the Synthetic Pathway

The most common and efficient route for synthesizing this compound involves a two-step process. The first step is the synthesis of thiocarbohydrazide, a key intermediate. The second step is the cyclization of thiocarbohydrazide with propionic acid to form the desired triazole.

Step 1: Synthesis of Thiocarbohydrazide

Thiocarbohydrazide is typically synthesized through the reaction of carbon disulfide with hydrazine hydrate.[1][2] The reaction medium can influence the yield, with methanol being reported to provide a significantly higher yield (around 96%) compared to water.[3] The use of a catalyst, such as 2-chloroethanol, has also been documented to improve reaction efficiency.[1][2]

Step 2: Synthesis of this compound

The formation of the triazole ring is achieved by the condensation of thiocarbohydrazide with propionic acid.[4] This reaction is a cyclodehydration, which is typically carried out under heating.[5] The resulting product can then be purified through recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: Low yield of thiocarbohydrazide in the first step.

Possible Causes:

  • Reaction Solvent: Using water as a solvent can lead to lower yields (around 25%).[3]

  • Incomplete Reaction: Insufficient reaction time or improper temperature control can lead to an incomplete reaction. The reaction of carbon disulfide and hydrazine hydrate is exothermic, and the temperature should be carefully monitored.[1]

  • Loss of Product during Workup: Thiocarbohydrazide has some solubility in water, so excessive washing with water can lead to product loss.

Solutions:

  • Solvent Selection: It is recommended to use methanol as the reaction solvent to significantly improve the yield of thiocarbohydrazide.[3]

  • Reaction Conditions: The reaction should be carried out at a controlled temperature, typically not exceeding 25°C during the addition of carbon disulfide.[1] Following the initial reaction, a period of stirring at room temperature is advised to ensure the completion of the reaction.[3]

  • Catalyst: The use of a catalyst like 2-chloroethanol can enhance the reaction rate and yield.[2]

  • Workup: After filtration, wash the precipitated thiocarbohydrazide with a minimal amount of cold water or a mixture of ethanol and water to reduce solubility losses.[3]

Q2: The final product, this compound, has a low yield.

Possible Causes:

  • Incomplete Cyclization: The cyclodehydration of the intermediate formed from thiocarbohydrazide and propionic acid may be incomplete. This can be due to insufficient heating or reaction time.

  • Side Reactions: The formation of byproducts, such as 1,3,4-thiadiazole isomers, can reduce the yield of the desired 1,2,4-triazole.[5]

  • Purity of Thiocarbohydrazide: The purity of the starting thiocarbohydrazide is crucial. Thiocarbohydrazide is known to be unstable in acidic conditions and can degrade in a humid environment over time.[1]

Solutions:

  • Reaction Conditions: Ensure that the reaction mixture of thiocarbohydrazide and propionic acid is heated sufficiently to drive the cyclodehydration to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Control of Side Reactions: The formation of the 1,3,4-thiadiazole isomer can sometimes be influenced by the reaction conditions. While specific conditions to favor the 1,2,4-triazole for this exact synthesis are not extensively documented, in similar syntheses, the choice of cyclizing agent and temperature can play a role.

  • Use of Fresh Thiocarbohydrazide: It is advisable to use freshly synthesized or properly stored thiocarbohydrazide to avoid impurities and degradation products that can interfere with the reaction.

Q3: The purified product is an oil instead of a solid.

Possible Cause:

  • Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the final product, causing it to appear as an oil.[6]

Solution:

  • Purification: If recrystallization is not effective, consider purifying the product using column chromatography. For polar compounds like triazoles, reverse-phase chromatography (C18) or hydrophilic interaction liquid chromatography (HILIC) may be more effective than standard silica gel chromatography.[6]

Q4: Difficulty in purifying the final product.

Possible Causes:

  • High Polarity: 1,2,4-triazoles are often polar compounds, which can make them challenging to purify using standard silica gel chromatography.[6]

  • Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.

Solutions:

  • Chromatography Techniques: As mentioned above, reverse-phase or HILIC chromatography can be beneficial for purifying polar compounds.[6]

  • Solvent System Modification: When using silica gel chromatography, adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can improve the separation and peak shape.[6]

  • Recrystallization Solvent: Experiment with different solvent systems for recrystallization to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities in the solution.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of this compound?

Q: What are the key safety precautions to take during this synthesis?

A: Carbon disulfide is highly flammable and toxic. Hydrazine hydrate is corrosive and a suspected carcinogen. The synthesis of thiocarbohydrazide can release hydrogen sulfide gas, which is highly toxic.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Q: How can I confirm the structure of the synthesized this compound?

A: The structure can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For ¹H NMR, you would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the N-H and S-H protons of the triazole ring.[5]

Q: Can other carboxylic acids be used in this reaction?

A: Yes, this synthetic route is versatile for the preparation of various 5-substituted-1H-1,2,4-triazole-3-thiols by using different carboxylic acids.[2]

Experimental Protocols

Protocol 1: Synthesis of Thiocarbohydrazide

This protocol is adapted from a high-yield synthesis method.[3]

Materials:

  • Hydrazine hydrate (80% solution)

  • Carbon disulfide

  • Methanol

  • Ethanol/water (1:1) for recrystallization

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of hydrazine hydrate in methanol.

  • Cool the flask to around 24°C.

  • Slowly add carbon disulfide dropwise to the stirred solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring at room temperature for an additional hour. A yellow precipitate of the intermediate, hydrazinium dithiocarbazinate, should form.

  • Continue to stir the reaction mixture at room temperature until a white precipitate of thiocarbohydrazide is formed.

  • Filter the white precipitate and wash it with a small amount of cold ethanol/water (1:1).

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure thiocarbohydrazide.

Protocol 2: Synthesis of this compound

This is a general procedure adapted from the synthesis of similar 1,2,4-triazole-3-thiols.[4]

Materials:

  • Thiocarbohydrazide

  • Propionic acid

Procedure:

  • In a round-bottom flask, place an equimolar mixture of thiocarbohydrazide and propionic acid.

  • Heat the mixture under reflux for a specified period (typically several hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate upon cooling. If not, the reaction mixture can be poured into cold water to induce precipitation.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

ParameterThiocarbohydrazide SynthesisThis compound Synthesis
Key Reagents Hydrazine hydrate, Carbon disulfideThiocarbohydrazide, Propionic acid
Solvent Methanol[3]Neat or high-boiling solvent
Catalyst 2-Chloroethanol (optional)[2]None (acid-catalyzed by propionic acid)
Temperature ~24°C (addition), Room temp (reaction)[3]Reflux temperature
Typical Yield ~96%[3]Dependent on conditions
Purification Recrystallization (Ethanol/Water)[3]Recrystallization (e.g., Ethanol)

Visualizations

Reaction Workflow

SynthesisWorkflow cluster_step1 Step 1: Thiocarbohydrazide Synthesis cluster_step2 Step 2: Triazole Formation A Hydrazine Hydrate + Carbon Disulfide B Thiocarbohydrazide A->B Methanol, ~24°C [1] C Thiocarbohydrazide + Propionic Acid D This compound C->D Reflux [9]

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting Start Low Yield of Final Product Purity Check Purity of Thiocarbohydrazide Start->Purity Cyclization Review Cyclization Conditions Start->Cyclization SideReaction Investigate Side Reactions Start->SideReaction Purity_Sol Use fresh or purified thiocarbohydrazide Purity->Purity_Sol Cyclization_Sol Increase reaction time or temperature. Monitor with TLC. Cyclization->Cyclization_Sol SideReaction_Sol Characterize impurities (e.g., by NMR) to identify byproducts. SideReaction->SideReaction_Sol

Caption: Troubleshooting flowchart for low yield of the final product.

References

Technical Support Center: Troubleshooting Low Yield in Thiosemicarbazide Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiosemicarbazide cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reaction to synthesize key heterocyclic scaffolds such as 1,3,4-thiadiazoles and 1,2,4-triazoles. Low yield is a common challenge that can often be resolved through systematic troubleshooting. This document provides in-depth, experience-driven advice to help you diagnose and solve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining whether my thiosemicarbazide cyclization yields a 1,3,4-thiadiazole or a 1,2,4-triazole?

The pH of the reaction medium is the most critical determinant. The reaction pathway is dictated by which nucleophile—the sulfur atom or the N4-nitrogen of the thiosemicarbazide backbone—initiates the intramolecular cyclization.

  • Acid-catalyzed cyclization promotes dehydration and favors the nucleophilic attack of the sulfur atom on the carbonyl carbon, leading to the formation of 2-amino-1,3,4-thiadiazoles .[1][2][3][4]

  • Base-catalyzed cyclization increases the nucleophilicity of the N4-nitrogen, which then attacks the carbonyl carbon, resulting in 4-substituted-3-mercapto-1,2,4-triazoles (which exist in tautomeric equilibrium with the thione form).[2][4][5][6]

Q2: My reaction has a very low yield or is not proceeding at all. What are the first things I should check?

Before delving into complex optimization, always verify the fundamentals:

  • Purity of Starting Materials: Impurities in your starting thiosemicarbazide or the acylating agent (e.g., carboxylic acid, acid chloride) can inhibit the reaction. Confirm purity via NMR, LC-MS, or melting point analysis.

  • Reagent Integrity: Ensure your cyclizing agent (acid or base) has not degraded. For example, phosphorus oxychloride (POCl₃) is sensitive to moisture, and the concentration of aqueous acid/base solutions should be verified.

  • Solvent Quality: Use anhydrous solvents where necessary, especially for moisture-sensitive reactions like those using POCl₃ or strong acids.

Q3: I am getting an inseparable mixture of thiadiazole and triazole. How can I improve selectivity?

This is a classic sign of inadequate pH control. The intermediate acylthiosemicarbazide can cyclize via either pathway if the conditions are not sufficiently acidic or basic. To improve selectivity:

  • For Thiadiazoles: Ensure a strongly acidic environment. Use potent dehydrating acids like concentrated H₂SO₄ or polyphosphoric acid (PPA).[1][7][8]

  • For Triazoles: Use a sufficiently strong base and ensure all acidic starting materials are fully neutralized. A common method is refluxing in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[9][10][11]

Q4: My reaction is sluggish and requires very long reaction times. How can I increase the rate?

Increasing the reaction temperature is a common strategy to accelerate cyclization.[4] However, this must be done cautiously, as thiosemicarbazides can decompose at elevated temperatures, potentially lowering the overall yield.[4] Alternatively, consider using a more potent cyclizing agent (see tables below), but be mindful that harsher conditions can sometimes promote side reactions.

In-Depth Troubleshooting Guides

Problem 1: Low Yield of 1,3,4-Thiadiazole (Acid-Catalyzed Cyclization)

Low yields in this synthesis are typically traced back to issues with dehydration, temperature, or the choice of acid catalyst.

Causality Analysis: The Role of the Acid Catalyst

In an acidic medium, the carbonyl oxygen of the acylthiosemicarbazide intermediate is protonated, making the carbonyl carbon highly electrophilic. This activates it for nucleophilic attack by the weakly nucleophilic sulfur atom. The subsequent dehydration (loss of water) is driven by the strong dehydrating nature of the acid catalyst, leading to the formation of the stable aromatic thiadiazole ring.[12]

Troubleshooting Workflow

G start Low 1,3,4-Thiadiazole Yield check_acid Is the Acid Catalyst/Dehydrating Agent Optimal? start->check_acid check_temp Are Temperature & Time Optimized? check_acid->check_temp Yes solution_acid Select a stronger agent (Table 1). Ensure stoichiometric amounts. check_acid->solution_acid No check_purity Are Starting Materials Pure? check_temp->check_purity Yes solution_temp Increase temperature incrementally. Monitor reaction via TLC/LC-MS. check_temp->solution_temp No solution_purity Recrystallize or purify acylthiosemicarbazide intermediate. check_purity->solution_purity No

Caption: Troubleshooting workflow for low 1,3,4-thiadiazole yield.

Solutions & Optimization Strategies
  • Optimize the Acid Catalyst: The choice of acid is critical. Not all acids are effective dehydrating agents. If you are using a weaker acid like HCl, you may see low conversion.

    • Action: Switch to a more powerful dehydrating acid. Concentrated sulfuric acid is often effective and economical. Polyphosphoric acid (PPA) is excellent for difficult substrates as it also serves as the solvent. Phosphorus oxychloride (POCl₃) is another potent reagent, often used in refluxing conditions.[7][13]

    Table 1: Comparison of Common Acidic Cyclizing Agents for 1,3,4-Thiadiazole Synthesis

    Catalyst Typical Conditions Advantages Disadvantages
    Conc. H₂SO₄ 0-25 °C, 2-24 h Strong dehydrator, inexpensive Charring with sensitive substrates, harsh workup
    POCl₃ Reflux, 1-4 h Potent, relatively short reaction times Moisture sensitive, corrosive, requires careful handling
    PPA 80-120 °C, 1-5 h Excellent for poorly soluble substrates Viscous, difficult to stir, challenging workup

    | PPE in Chloroform | 90 °C | Good for one-pot synthesis from carboxylic acid | Requires specific reagent (Polyphosphate ester) |

  • Adjust Temperature and Reaction Time: Some cyclizations are slow at room temperature.

    • Action: Monitor your reaction using Thin Layer Chromatography (TLC) or LC-MS. If you see a persistent spot for the acylthiosemicarbazide starting material after several hours, gradually increase the temperature (e.g., to 50-80 °C). Ensure you hold the reaction at temperature long enough for the conversion to complete.

  • Isolate the Intermediate: If you are performing a one-pot reaction from a carboxylic acid and thiosemicarbazide, low yield can result from incomplete formation of the acylthiosemicarbazide intermediate.

    • Action: Consider a two-step process. First, synthesize and purify the acylthiosemicarbazide. Then, subject the purified intermediate to the cyclization conditions. This eliminates variables from the first step and often provides cleaner reactions and higher yields.

Problem 2: Low Yield of 1,2,4-Triazole-3-thiol (Base-Catalyzed Cyclization)

This reaction is generally robust, but low yields can occur due to incomplete cyclization, improper pH, or side reactions.

Causality Analysis: The Role of the Base

In a basic medium, the N4-proton of the acylthiosemicarbazide is abstracted, creating a highly nucleophilic anion. This anion readily attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate undergoes cyclization and subsequent dehydration to yield the 1,2,4-triazole ring.[6] The product is typically isolated as the 3-thiol after acidification of the reaction mixture.

Troubleshooting Workflow

G start Low 1,2,4-Triazole Yield check_base Is Base Concentration & Strength Sufficient? start->check_base check_temp Is the Reaction Heated Adequately? check_base->check_temp Yes solution_base Increase base concentration or use a stronger base (Table 2). check_base->solution_base No check_workup Is the Acidification Step Correct? check_temp->check_workup Yes solution_temp Reflux for a longer duration. Monitor reaction via TLC/LC-MS. check_temp->solution_temp No solution_workup Acidify carefully to pH ~3-4. Cool mixture to maximize precipitation. check_workup->solution_workup No

Caption: Troubleshooting workflow for low 1,2,4-triazole yield.

Solutions & Optimization Strategies
  • Optimize Basic Conditions: The most common cause of failure is insufficient basicity to drive the cyclization to completion.

    • Action: Ensure at least two equivalents of base are used: one to neutralize the acylthiosemicarbazide and one to catalyze the reaction. Refluxing in 2N aqueous NaOH or KOH is a standard and effective method.[10][11] For substrates sensitive to water, using sodium ethoxide in refluxing ethanol is an excellent alternative.

    Table 2: Comparison of Common Basic Conditions for 1,2,4-Triazole Synthesis

    Base/Solvent Typical Conditions Advantages Disadvantages
    NaOH / H₂O Reflux, 2-4 h Inexpensive, effective, simple workup Not suitable for water-sensitive substrates
    KOH / H₂O Reflux, 2-4 h Similar to NaOH, sometimes gives cleaner reactions Slightly more expensive than NaOH

    | NaOEt / EtOH | Reflux, 3-6 h | Anhydrous conditions, good for ester precursors | Requires preparation/purchase of sodium ethoxide |

  • Ensure Complete Reaction: These cyclizations often require heat to proceed efficiently.

    • Action: Most protocols call for refluxing the reaction mixture for 2-4 hours.[10] Use TLC to monitor the disappearance of the starting material. If the reaction stalls, extending the reflux time may be necessary.

  • Proper Acidification and Isolation: The triazole product often remains dissolved in the basic reaction mixture as its thiolate salt. Improper workup is a frequent cause of perceived low yield.

    • Action: After the reaction is complete, cool the mixture in an ice bath. Then, carefully acidify with a mineral acid like HCl until the pH is acidic (typically pH 3-4).[10] The triazole-thiol product, being less polar, should precipitate out of the aqueous solution. Ensure the mixture is cold to maximize precipitation before filtering.

Reaction Mechanism Overview

The divergent pathways of thiosemicarbazide cyclization are governed by the initial protonation site, which dictates the subsequent intramolecular nucleophilic attack.

Caption: Divergent cyclization pathways based on reaction pH.

General Experimental Protocols

These protocols are starting points and should be optimized for your specific substrates.

Protocol 1: General Procedure for 1,3,4-Thiadiazole Synthesis (H₂SO₄ Method)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the acylthiosemicarbazide (1.0 eq). Cool the flask in an ice bath (0 °C).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) with continuous stirring. The mixture should remain cold during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction may take 2 to 24 hours.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Protocol 2: General Procedure for 1,2,4-Triazole-3-thiol Synthesis (NaOH Method)
  • Setup: In a round-bottom flask, suspend the acylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, approx. 10-15 mL per gram of starting material).[10]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The solid should dissolve as the reaction proceeds. Maintain reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Isolation: While stirring in the ice bath, slowly add concentrated or 2N HCl to acidify the solution to a pH of approximately 3-4.[10] A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to achieve high purity.

References

Stability issues of 1,2,4-triazole-3-thiol compounds in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the unique stability challenges presented by this important class of heterocyclic compounds. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental results.

The primary stability concern with 1,2,4-triazole-3-thiol compounds is not the triazole ring itself, which is generally robust and aromatic, but the exocyclic thiol group[1][2]. This sulfhydryl moiety is susceptible to oxidation, which can significantly alter the compound's physical properties, solubility, and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1,2,4-triazole-3-thiol compounds in solution?

A1: The most common and rapid degradation pathway is the oxidation of the thiol (-SH) group of two separate molecules to form a disulfide (-S-S-) dimer.[3][4] This process is highly influenced by the presence of atmospheric oxygen, pH, trace metal ions, and light.[3][5] Over-oxidation to sulfenic, sulfinic, or sulfonic acids is also possible under more aggressive oxidative conditions but is less common under typical laboratory settings.[4]

G cluster_0 Primary Degradation Pathway Thiol_1 1,2,4-Triazole-3-thiol (R-SH) Oxidant [O] (e.g., O₂, Metal Ions) Thiol_1->Oxidant Thiol_2 1,2,4-Triazole-3-thiol (R-SH) Thiol_2->Oxidant Disulfide Disulfide Dimer (R-S-S-R) Oxidant->Disulfide H2O 2H⁺ + 2e⁻ Oxidant->H2O

Caption: Oxidation of two thiol monomers to a disulfide dimer.

Q2: My 1,2,4-triazole-3-thiol compound is described as a "thiol," but I've also seen it referred to as a "thione." What is the difference and how does it affect stability?

A2: This is an excellent question that pertains to the tautomerism of the molecule. 1,2,4-triazole-3-thiol compounds exist in a dynamic equilibrium between two tautomeric forms: the thiol form (with a C-SH bond) and the thione form (with a C=S bond and an N-H bond). For most 3-mercapto-1,2,4-triazoles, the thione form is the predominant and more stable tautomer in both solid and solution phases.[1][6] While the equilibrium favors the thione, the thiol form is still present and it is this minor tautomer that is susceptible to oxidation. Therefore, even though the compound may exist primarily as the thione, it will still exhibit the reactivity and instability characteristic of a thiol.

Caption: Thiol-Thione tautomeric equilibrium.

Q3: How stable is the 1,2,4-triazole ring itself to chemical degradation?

A3: The 1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability.[1] It is generally resistant to cleavage under mild acidic or basic conditions at ambient temperatures.[1][2][5] Degradation of the ring, such as through hydrolysis, typically requires harsh conditions, for instance, heating in concentrated acids or bases.[1][5] For most experimental protocols, the instability of the thiol group is the far more pressing concern.

Q4: What are the best practices for storing solid 1,2,4-triazole-3-thiol compounds and their solutions?

A4: Proper storage is critical to maintaining the integrity of your compound. Different practices are required for solid vs. solution forms.

Storage FormRecommended ConditionsRationale
Solid Compound Store in a tightly sealed container at low temperature (+4°C or -20°C), protected from light and moisture.[5][7] For long-term storage, consider placing under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and humidity, and slows down any potential solid-state degradation.[5]
Stock Solution Prepare fresh whenever possible.[1] If storage is necessary, use a deoxygenated aprotic solvent (e.g., sparged DMSO or DMF), store in tightly sealed vials with minimal headspace at -20°C or -80°C, and protect from light.Dissolved oxygen is a primary driver of disulfide formation.[3] Low temperatures drastically reduce reaction rates. Aprotic solvents can be preferable to protic ones like methanol, which have been observed to induce disulfide formation in some cases.[3]

Troubleshooting Guides

Issue 1: I dissolved my compound in an aqueous buffer for a biological assay, and I'm seeing inconsistent results or a loss of activity over time.
  • Potential Cause: Your compound is likely oxidizing to the disulfide dimer in the aqueous, oxygen-rich assay buffer. The rate of this oxidation is highly pH-dependent. The thiol group (-SH) has a pKa, typically in the range of 7-9.[3] As the pH of your buffer approaches and exceeds this pKa, the thiol is deprotonated to the thiolate anion (-S⁻), which is significantly more nucleophilic and far more susceptible to oxidation.[3][8] Many biological assays are run at a physiological pH of ~7.4, which can be conducive to this degradation.

  • Troubleshooting & Mitigation Strategy:

    • pH Optimization: If your assay permits, conduct it at a slightly acidic pH (e.g., 6.0-6.5) to keep the thiol group protonated and less reactive.

    • Use Fresh Solutions: Prepare the final dilution of your compound into the assay buffer immediately before starting the experiment. Do not let it sit on the bench for extended periods.[1]

    • Deoxygenate Buffer: Before adding your compound, sparge the assay buffer with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This is a critical step for sensitive experiments.

    • Include a Reducing Agent: In some cases, a mild, non-interfering reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be included in the buffer to maintain the thiol in its reduced state. Validation is required to ensure the reducing agent does not interfere with the assay.

    • Perform a Time-Course Stability Study: To understand the degradation kinetics in your specific system, perform a control experiment. Dissolve the compound in your assay buffer and analyze its purity by HPLC at several time points (e.g., 0, 30, 60, 120 minutes).[1] This will define the time window for reliable results.

Issue 2: My solution of the compound has turned slightly yellow or a precipitate has formed.
  • Potential Cause: The formation of a disulfide dimer often results in a product with different solubility characteristics than the parent thiol monomer. If the disulfide is less soluble in your chosen solvent, it will precipitate out. Color changes can also indicate the formation of oxidative byproducts.

  • Troubleshooting & Mitigation Strategy:

    • Confirm Identity of Precipitate: Isolate the precipitate by centrifugation or filtration. Wash it with a solvent in which the monomer is soluble but the precipitate is not. Attempt to dissolve the precipitate in a different solvent and analyze by LC-MS or NMR to confirm if it is the expected disulfide dimer.

    • Solvent Selection: If disulfide formation is unavoidable, consider using a solvent system that can solubilize both the monomer and the dimer to prevent precipitation during your experiment.

    • Implement Preventative Measures: This issue is a direct consequence of oxidation. Revisit the preventative strategies outlined in Issue 1 , such as using deoxygenated solvents and preparing solutions fresh. For storage, ensure the solvent is anhydrous and the container is sealed under an inert atmosphere.[5]

Issue 3: I see an unexpected peak in my HPLC/LC-MS analysis, especially after solution storage or a workup involving an oxidant.
  • Potential Cause: This is the classic signature of disulfide dimer formation. The dimer will typically have a longer retention time on a reverse-phase HPLC column than the more polar thiol monomer. Its mass spectrum will show an [M+H]⁺ ion corresponding to (2 * Monomer Mass - 2). Trace metal ions in your solvents or on your glassware can also catalyze this oxidation.[9][10][11]

  • Experimental Protocol: Stability-Indicating HPLC Method

    • Objective: To monitor the degradation of the 1,2,4-triazole-3-thiol (Analyte) and the formation of its disulfide dimer (Degradant).

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of your compound (e.g., 254 nm).

    • Procedure: a. Prepare a fresh solution of your compound (T=0 sample) in the desired solvent and inject immediately. This will give you the retention time of the pure monomer. b. Store the solution under the conditions you wish to test (e.g., on the benchtop at room temperature). c. Inject aliquots at subsequent time points (e.g., 1h, 4h, 24h). d. Analysis: Look for a decrease in the peak area of the monomer and the appearance of a new, later-eluting peak corresponding to the disulfide dimer. Quantify the % purity over time.

G cluster_workflow Troubleshooting Workflow cluster_actions Corrective Actions start Unexpected Peak in HPLC check_rt Is Retention Time > Monomer? start->check_rt check_mass Does Mass = (2M - 2H)? check_rt->check_mass Yes other_impurity Investigate other impurities (e.g., starting material, other side products) check_rt->other_impurity No confirm_disulfide Peak is likely Disulfide Dimer check_mass->confirm_disulfide Yes check_mass->other_impurity No action1 Use Deoxygenated Solvents confirm_disulfide->action1 action2 Add Chelating Agent (e.g., EDTA) to remove catalytic metals confirm_disulfide->action2 action3 Control Solution pH (Slightly acidic is better) confirm_disulfide->action3 action4 Store Solutions at Low Temp & Protected from Light confirm_disulfide->action4

Caption: Workflow for identifying and addressing disulfide formation.

References

Technical Support Center: Column Chromatography Methods for Purifying Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying nitrogen-containing heterocycles. Triazole derivatives, with their unique electronic properties and potential for strong interactions, present specific challenges in column chromatography. This guide is designed to move beyond simple protocols, providing a framework for logical decision-making and troubleshooting during the purification process.

Section 1: Fundamental Principles of Triazole Purification

This section addresses the foundational knowledge required before setting up your column. Understanding the "why" behind your choices is the first step toward a successful separation.

Q1: How do the chemical properties of triazole derivatives influence the choice of chromatography method?

The purification strategy for triazole derivatives is dictated by their polarity, pKa, and potential for secondary interactions with the stationary phase.

  • Polarity: The triazole ring itself is polar due to the presence of three nitrogen atoms. The overall polarity of the molecule, however, depends on its substituents. Highly polar triazoles, such as salts or those with hydrophilic functional groups, may not be suitable for standard normal-phase chromatography on silica gel.[1] Their strong retention can lead to significant peak tailing or even irreversible binding.

  • Acidity/Basicity (pKa): 1,2,4-Triazole is weakly basic, while 1,2,3-triazole is very weakly acidic. The basic nitrogen atoms can engage in strong hydrogen bonding or ionic interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3] This is a primary cause of streaking and poor recovery. Conversely, acidic triazoles can also interact strongly.

Q2: What are the most common stationary phases for triazole purification, and when should I use them?

The choice of stationary phase is the most critical parameter in your setup. The goal is to select a sorbent that provides differential retention between your target compound and impurities.

Stationary PhasePrimary Application for TriazolesWhen to Use ItKey Considerations
Silica Gel (SiO₂) (Normal-Phase) Purification of moderately polar, neutral triazole derivatives.[8]This is the default, workhorse stationary phase for many organic compounds. Start here if your triazole is not excessively polar and is soluble in common organic solvents like ethyl acetate/hexanes.Standard silica gel is acidic (pH ~5-7) and can cause issues with basic triazoles.[2] Consider deactivating with a base if you observe streaking.
Deactivated Silica Gel Purification of basic or acid-sensitive triazoles.If you experience significant tailing, low recovery, or decomposition of your compound on standard silica gel.[9]Can be prepared by pre-flushing the column with a solvent system containing a small amount (0.5-2%) of triethylamine or ammonia.[2][10]
Alumina (Al₂O₃) Purification of basic triazoles; alternative to silica.When silica gel proves problematic for acid-sensitive or very basic compounds. Alumina is available in neutral, basic, and acidic forms.Basic alumina is often a good choice for amine-containing compounds. However, its activity can be harder to control than silica's.
Reverse-Phase Silica (e.g., C18) Purification of highly polar or water-soluble triazoles.[1]When your triazole is poorly soluble in typical normal-phase eluents but soluble in water, methanol, or acetonitrile.The separation mechanism is based on hydrophobicity. Less polar compounds are retained more strongly.
HILIC Phases Purification of very polar, ionic triazole salts.[6]For compounds that are unretained on reverse-phase columns and too strongly retained on normal-phase columns.[1][6]Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like a triazole-bonded phase) with a high-organic, low-aqueous mobile phase.[6][7][11]
Q3: How do I select an appropriate mobile phase (eluent) for my triazole derivative?

Mobile phase selection is a process of balancing solvent strength to achieve optimal retention and separation. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 on a TLC plate.[12]

  • Solvent Polarity: For normal-phase chromatography, you will typically use a binary mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). To elute more polar compounds, you increase the proportion of the polar solvent.[13]

  • Solvent Selectivity: Sometimes, changing polarity alone isn't enough. Different solvents offer different types of interactions. For example, switching from ethyl acetate to dichloromethane/methanol can alter the separation profile due to changes in hydrogen bonding and dipole interactions.

  • Additives (Modifiers): For basic triazoles that exhibit tailing on silica, adding a small amount of a basic modifier like triethylamine (NEt₃) or pyridine (0.1-2%) to the mobile phase can dramatically improve peak shape.[14] These additives compete with your compound for the acidic silanol sites on the silica surface.[2] For acidic triazoles, adding a small amount of acetic or formic acid can serve a similar purpose.

Section 2: Method Development & Optimization

A successful column is rarely achieved by chance. A systematic approach, starting with small-scale analysis, is key.

Q4: How do I use Thin-Layer Chromatography (TLC) to develop my column chromatography method?

TLC is an indispensable tool for rapidly screening solvent systems before committing to a large-scale column.[12][15] It acts as a small-scale replica of your column separation.

Protocol: TLC for Solvent System Selection
  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the pencil baseline of a TLC plate.[12]

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if your compound is UV-active). Staining with potassium permanganate or iodine may also be necessary.

  • Analyze and Iterate: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[12]

    • Goal Rf: The ideal solvent system will place your desired compound at an Rf of ~0.25-0.35.[12]

    • Spot Separation: Crucially, the system must show good separation (ΔRf) between your product and any impurities.

    • Iteration: If the Rf is too high, decrease the polarity of the eluent (less polar solvent). If the Rf is too low, increase the polarity (more polar solvent). Test multiple solvent combinations to find the best resolution.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} endom Caption: Workflow for TLC-based method development.

Q5: Should I use isocratic or gradient elution for my separation?

The choice between a constant solvent composition (isocratic) and a changing one (gradient) depends on the complexity of your sample mixture.[16]

  • Isocratic Elution: Uses a single, unchanging solvent mixture throughout the entire purification.

    • Pros: Simple to set up, reproducible, and uses less sophisticated equipment.[16] Ideal for separating compounds with similar polarities (impurities are close to the product on TLC).[17]

    • Cons: Late-eluting compounds can result in very broad peaks, reducing resolution and sensitivity.[16] Not efficient for mixtures with a wide range of polarities.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 30% EtOAc).

    • Pros: Provides better resolution for complex mixtures, results in sharper peaks for later compounds, and can significantly shorten the total run time.[16][17][18]

    • Cons: More complex to set up and requires re-equilibration of the column if it needs to be reused.[17]

Elution TypeBest For...Outcome
Isocratic Simple mixtures where impurities have similar Rf values to the product.Consistent separation, but potential for band broadening with strongly retained compounds.[16]
Gradient Complex mixtures with components of widely varying polarities.Sharper peaks, improved resolution, and faster elution of highly retained compounds.[19]
Q6: How do I properly pack a silica gel column for purifying triazoles?

A well-packed column is essential for good separation. An unevenly packed column leads to channeling, where solvent flows unevenly, causing band broadening and poor resolution.[15] The slurry packing method is generally preferred.

Protocol: Slurry Packing a Silica Gel Column
  • Select Column Size: Choose a column diameter based on the amount of sample to be purified (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude sample mass, depending on separation difficulty).

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluent and stir gently to create a homogenous slurry that is thin enough to be poured but not overly dilute.

  • Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica slurry into the column in one continuous motion, if possible.

  • Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and help the silica settle into a uniform bed. Open the stopcock to drain some solvent, which further compacts the bed. Never let the solvent level drop below the top of the silica bed.[20]

  • Add Sand: Once the bed is stable, add another thin layer of sand on top to protect the silica surface from disturbance during sample loading.[21]

  • Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated before loading your sample.

Section 3: Troubleshooting Common Problems

Even with careful planning, issues can arise. This section provides a systematic guide to diagnosing and solving the most common chromatography problems encountered with triazole derivatives.

dot graph G { node [shape=box, style=rounded, fontcolor="#202124"]; edge [color="#5F6368"];

} endom Caption: Decision tree for troubleshooting common column issues.

Q7: My triazole is streaking or tailing on the column. What's causing this and how do I fix it?

Answer: Tailing is one of the most frequent issues when purifying basic heterocycles like triazoles on silica gel.[8] It manifests as a comet-shaped spot on TLC or a broad, asymmetrical peak during column elution.

  • Primary Cause: Secondary Interactions: The most likely culprit is the interaction between the basic nitrogen atoms of your triazole and the acidic silanol groups on the silica surface.[2] This strong, non-ideal interaction slows down a portion of the compound, causing it to "drag" or "tail" down the column.

    • Solution: Add a competitive base to your eluent. Incorporating 0.5-2% triethylamine (NEt₃) into your mobile phase will neutralize the active silanol sites, preventing your triazole from binding too strongly and resulting in much sharper peaks.[10]

  • Other Causes & Solutions:

    • Column Overloading: Too much sample for the amount of silica. The stationary phase becomes saturated, leading to poor peak shape. Solution: Decrease the sample load or use a larger column.

    • Poor Sample Solubility: If the compound is not fully dissolved when loaded or precipitates at the top of the column, it will continuously leach out, causing tailing. Solution: Ensure your sample is fully dissolved in a minimum amount of solvent before loading. Dry loading (adsorbing the sample onto a small amount of silica before adding to the column) can solve this for poorly soluble compounds.[10][21]

Q8: My compound won't move off the origin (Rf = 0). What should I do?

Answer: This is a straightforward problem indicating that the mobile phase is not strong (polar) enough to elute your compound.[9]

  • Solution 1: Increase Eluent Polarity: Gradually increase the percentage of the polar component in your mobile phase. For example, move from 10% EtOAc/Hexanes to 20%, then 30%, and so on. A common "flush" solvent for highly polar compounds is 5-10% methanol in dichloromethane.[14]

  • Solution 2: Check Compound Stability: In rare cases, the compound might be decomposing at the origin.[9] If increasing polarity doesn't work, run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if it remains intact.

Q9: I'm seeing poor separation between my triazole product and impurities. How can I improve the resolution?

Answer: Poor resolution means the chosen conditions are not selective enough to differentiate between the molecules in your mixture.

  • Solution 1: Optimize the Mobile Phase: The first step is to re-evaluate your solvent system with TLC. Try different solvent combinations entirely. For example, if Ethyl Acetate/Hexanes fails, test Dichloromethane/Methanol or Acetone/Toluene. Different solvents provide different selectivities.[9]

  • Solution 2: Use a Gradient: A shallow gradient elution can often resolve closely running spots by slowly increasing the eluent strength, giving the compounds more time to interact differently with the stationary phase.[10]

  • Solution 3: Improve Column Efficiency: A better-packed, longer, or narrower column can increase the number of "theoretical plates" and improve separation. Ensure your column is packed perfectly and consider using a column with a higher length-to-diameter ratio.[22]

  • Solution 4: Reduce Sample Load: Overloading is a common cause of poor separation. Decrease the amount of crude material loaded onto the column.

Q10: My compound is coming off the column too quickly (high Rf). How do I get better retention?

Answer: This is the opposite of the "stuck at the origin" problem. Your eluent is too polar, and your compound is spending too much time in the mobile phase.

  • Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the polar solvent (e.g., go from 50% EtOAc/Hexanes to 20% EtOAc/Hexanes). This will increase the interaction with the silica gel and slow down your compound's elution.

Q11: My purified triazole is an oil instead of a solid. What are the next steps?

Answer: "Oiling out" is a common problem, especially when residual impurities are present that depress the melting point or inhibit crystallization.[1]

  • Step 1: Re-confirm Purity: Before attempting to crystallize, ensure the product is pure by NMR or high-resolution mass spectrometry. If impurities are still present, a second column with a different solvent system may be necessary.

  • Step 2: Remove All Solvent: Ensure all chromatography solvents are completely removed under high vacuum, sometimes with gentle heating.

  • Step 3: Attempt Crystallization: Try dissolving the oil in a minimal amount of a hot solvent where it is soluble, then slowly cool it. If that fails, try adding an "anti-solvent" (a solvent in which the compound is insoluble, like hexanes or ether) dropwise to a concentrated solution of the oil in a good solvent (like DCM or EtOAc) until turbidity appears, then allow it to stand.

Q12: I suspect my triazole is decomposing on the silica gel column. How can I confirm this and prevent it?

Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[9]

  • Confirmation (Silica Stability Test): Dissolve your crude product and spot it on a TLC plate. Take an NMR or LC-MS of this initial solution. Then, add a scoop of silica gel to the solution, stir for 1-2 hours, filter the silica off, and take another NMR or LC-MS. The appearance of new peaks or disappearance of your product peak confirms instability.

  • Prevention:

    • Deactivate the Silica: Use a mobile phase containing triethylamine or pre-treat the column as described in Q7.[10]

    • Switch Stationary Phase: Use a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Run the column efficiently without long pauses.

Section 4: Advanced & Specialized Techniques

Q13: When should I consider using Reverse-Phase or HILIC for triazole purification?

Answer: When your triazole derivative is highly polar or ionic, normal-phase chromatography may fail. In these cases, alternative techniques are necessary.

  • Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[1]

    • Use When: Your triazole is water-soluble, is a salt, or has many polar functional groups (e.g., -OH, -COOH, -NH2). It is ideal for compounds that have little to no retention on silica gel even with highly polar eluents.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for very polar compounds that are too polar for RPC. It uses a polar stationary phase (silica, or specialized phases like triazole-bonded silica) and a mobile phase rich in an organic solvent with a small amount of aqueous buffer.[6][11]

References

Technical Support Center: Navigating the Complexities of 5-ethyl-1H-1,2,4-triazole-3-thiol Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-ethyl-1H-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this and related heterocyclic compounds. The unique structural characteristics of this molecule present a specific set of analytical challenges. This document provides in-depth, question-and-answer-based troubleshooting guides to address the common issues encountered during synthesis, purification, and characterization, ensuring the integrity and reliability of your experimental data.

Section 1: The Core Challenge: Thione-Thiol Tautomerism

The most significant hurdle in the characterization of this compound is its existence in a state of dynamic equilibrium between two tautomeric forms: the thione and the thiol. This phenomenon is a primary source of confusion in spectral interpretation.

FAQ 1.1: Why do my spectroscopic results (NMR, IR) for the same compound seem inconsistent across different batches or even different measurements?

Answer: The inconsistency you are observing is likely due to the thione-thiol tautomerism inherent to the 1,2,4-triazole-3-thiol scaffold. The molecule can exist as two distinct isomers in equilibrium: the 5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (thione form) and the this compound (thiol form).[1][2]

The position of this equilibrium is highly sensitive to the physical state (solid vs. solution), solvent polarity, temperature, and pH.[3] For instance, computational studies on related 1,2,4-triazole-3-thiones suggest the thione form is generally more stable.[3] Consequently, a sample analyzed in DMSO may show a different tautomeric ratio than the same sample analyzed in CDCl₃ or in the solid state (e.g., via KBr pellet for FTIR). This shift in equilibrium directly impacts the signals observed in NMR and IR spectra.

Tautomerism Thione 5-ethyl-2,4-dihydro-3H- 1,2,4-triazole-3-thione (Thione Form) Thiol This compound (Thiol Form) Thione->Thiol Equilibrium

Caption: Thione-thiol tautomeric equilibrium.

FAQ 1.2: How can I definitively determine the predominant tautomeric form in my sample?

Answer: A combination of spectroscopic techniques is the most reliable approach to determine the dominant tautomer. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful for this purpose.

Comparative Spectroscopic Data for Tautomer Identification

Spectroscopic Technique Thione Form (C=S) Thiol Form (S-H) Justification
¹H NMR (in DMSO-d₆) N-H protons (broad signals, ~13-14 ppm).[4]S-H proton (sharp or broad singlet, ~2.5-4.0 ppm, can be higher).[5]The protons attached to nitrogen in the thione form are typically more deshielded and exchange more slowly than the thiol proton.
¹³C NMR (in DMSO-d₆) C=S carbon (~160-180 ppm).[6]C-S carbon (~145-155 ppm).[7]The thione carbonyl-like carbon is significantly downfield compared to the thiol carbon attached to sulfur.
FTIR (KBr Pellet) C=S stretch (~1250-1350 cm⁻¹).[6] N-H stretch (~3100-3300 cm⁻¹, broad).S-H stretch (~2550-2650 cm⁻¹, weak and sharp).[5][8] C=N stretch (~1600-1650 cm⁻¹).[8]The presence of a strong C=S band and broad N-H absorption indicates the thione form, whereas a weak S-H band and a prominent C=N band are characteristic of the thiol form.

Experimental Protocol: Distinguishing Tautomers using ¹H NMR with D₂O Exchange

This protocol is a self-validating method to confirm the identity of exchangeable N-H and S-H protons.

  • Acquire Standard Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. Identify potential N-H or S-H signals, which are often broad.[9]

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum after a few minutes.

  • Analyze: The signals corresponding to the N-H and S-H protons will decrease in intensity or disappear entirely. This is because the labile protons exchange with the deuterium from D₂O, becoming NMR-inactive. This confirms their identity as exchangeable protons, helping to differentiate them from C-H signals.

Section 2: Troubleshooting Spectroscopic Analysis

Beyond tautomerism, the inherent properties of the molecule can lead to specific challenges in spectral analysis.

FAQ 2.1 (Mass Spectrometry): The fragmentation pattern of my compound in ESI-MS is complex. What are the expected pathways?

Answer: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique, so you should observe a strong protonated molecular ion [M+H]⁺. For this compound (C₄H₇N₃S), the expected m/z would be approximately 130.0. The fragmentation pattern is influenced by the instrument settings (e.g., fragmentor voltage) and the predominant tautomer in the gas phase.[10][11]

Common fragmentation pathways for substituted 1,2,4-triazoles involve cleavages of the heterocyclic ring and loss of the substituent groups.

Fragmentation Parent [M+H]⁺ m/z ≈ 130 Frag1 Loss of CH₂=CH₂ (ethylene) Parent->Frag1 Frag2 Loss of N₂ Parent->Frag2 Frag3 Loss of SH Parent->Frag3 Ion1 [C₂H₅N₃S]⁺ m/z ≈ 102 Frag1->Ion1 Ion2 [C₄H₈S]⁺ m/z ≈ 102 Frag2->Ion2 Ion3 [C₄H₇N₃]⁺ m/z ≈ 97 Frag3->Ion3

Caption: Potential ESI-MS fragmentation pathways.

Troubleshooting Protocol: Confirming Molecular Ion with High-Resolution MS (HRMS)

  • Sample Preparation: Prepare a dilute solution of your compound (1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer such as a TOF (Time-of-Flight) or Orbitrap instrument.[12] These instruments provide highly accurate mass measurements.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the most abundant ion. Compare this experimental mass to the theoretical exact mass of the protonated molecule (C₄H₈N₃S⁺). The mass difference should be less than 5 ppm, confirming the elemental composition and identity of your compound.

Section 3: Overcoming Chromatographic Hurdles

Purification and purity analysis by chromatography can be challenging due to the compound's polarity and chemical reactivity.

FAQ 3.1 (HPLC): Why am I observing broad, tailing, or multiple peaks for a supposedly pure compound in reverse-phase HPLC?

Answer: This is a common and frustrating issue. There are two primary causes rooted in the molecule's chemistry:

  • On-Column Tautomerization: If the separation conditions (mobile phase pH, temperature) allow the thione and thiol forms to interconvert on the column at a rate comparable to the chromatographic timescale, you may see a single broad peak or two poorly resolved peaks.

  • Secondary Interactions: The thiol group and the nitrogen atoms in the triazole ring can engage in undesirable secondary interactions (e.g., chelation with trace metals in the stationary phase or system hardware, strong hydrogen bonding with residual silanols on the silica support), leading to significant peak tailing.[13]

Troubleshooting Workflow for HPLC Analysis

HPLC_Troubleshooting Start Broad or Tailing Peak Observed Check_pH Modify Mobile Phase pH Start->Check_pH Add_Modifier Add Competitive Agent (e.g., 0.1% TFA or Formic Acid) Check_pH->Add_Modifier If tailing persists Result Improved Peak Shape Check_pH->Result If peak sharpens Change_Column Switch to an Inert Column (e.g., end-capped, hybrid silica) Add_Modifier->Change_Column If tailing persists Add_Modifier->Result If peak sharpens Change_Column->Result

Caption: Systematic workflow for HPLC troubleshooting.

  • Step 1: Adjust Mobile Phase pH. Altering the pH can suppress the ionization of the triazole or thiol group, potentially locking it into a single form and minimizing secondary interactions.

  • Step 2: Add an Ion-Pairing Agent or Acid. Adding an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate residual silanol groups on the column, reducing their interaction with your analyte.

  • Step 3: Evaluate Column Chemistry. If problems persist, the column itself may be the issue. Switch to a high-purity, end-capped silica column or a column with a more inert stationary phase to minimize active sites.

Section 4: Identifying Synthesis-Related Impurities

FAQ 4.1: My synthesis of this compound may have produced the isomeric 2-amino-5-ethyl-1,3,4-thiadiazole. How can I spectroscopically distinguish between these two?

Answer: This is a critical quality control check, as the cyclization of acylthiosemicarbazide precursors can sometimes lead to the formation of the 1,3,4-thiadiazole isomer.[4][14] Fortunately, NMR spectroscopy provides a clear method for distinguishing between the two structures.

Key NMR Distinctions: 1,2,4-Triazole vs. 1,3,4-Thiadiazole

Feature This compound 2-amino-5-ethyl-1,3,4-thiadiazole Reason for Difference
¹H NMR (DMSO-d₆) N-H / S-H Signal: A very low-field, exchangeable proton signal between 13-14 ppm is characteristic of the triazole N-H.[4]-NH₂ Signal: A signal for the amino group protons typically appears in the aromatic region (~7-8 ppm).[4]The chemical environment of the ring N-H proton in the triazole is vastly different from the exocyclic amino protons on the thiadiazole.
¹³C NMR (DMSO-d₆) Two Ring Carbons: Expect two distinct signals for the triazole ring carbons (e.g., C3-S and C5-ethyl).Two Ring Carbons: Expect two distinct signals for the thiadiazole ring carbons (e.g., C2-NH₂ and C5-ethyl).The different heteroatom arrangement leads to distinct chemical shifts for the ring carbons.

The most definitive diagnostic is the ¹H NMR signal around 13-14 ppm. Its presence is a strong indicator of the 1,2,4-triazole-3-thiol structure, while its absence and the appearance of a signal around 7-8 ppm would suggest the 1,3,4-thiadiazole isomer.[4]

References

Refinement of protocols for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during the synthesis of this important class of heterocyclic compounds. The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, and mastering its synthesis is key to advancing drug discovery programs.[1][2][3]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical issues in the laboratory.

I. General Synthesis Overview & Key Principles

The most prevalent and reliable method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[1][2][4] The overall synthetic workflow is a two-step process, which is crucial to understanding the potential points of failure.

DOT Script for General Synthesis Workflow

Synthesis_Workflow Hydrazide Aryl/Alkyl Hydrazide Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide Hydrazide->Thiosemicarbazide Step 1: Condensation Isothiocyanate Aryl/Alkyl Isothiocyanate Isothiocyanate->Thiosemicarbazide Triazole 4,5-Disubstituted-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole Step 2: Base-Catalyzed Cyclization

Caption: General two-step synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, categorized by the stage of the reaction.

Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazide Precursor

Q1: My hydrazide and isothiocyanate are not reacting, or the reaction is incomplete. What could be the issue?

A1: This is a common issue that can often be resolved by considering the following factors:

  • Solvent Choice: The condensation reaction is typically carried out in an absolute alcohol, such as ethanol.[1] Ensure your solvent is anhydrous, as water can hydrolyze the isothiocyanate.

  • Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating under reflux may be necessary to drive the reaction to completion, especially for less reactive starting materials.[5]

  • Purity of Starting Materials: Impurities in the hydrazide or isothiocyanate can interfere with the reaction. Ensure your starting materials are of high purity. Recrystallize the hydrazide if necessary.

  • Steric Hindrance: Highly substituted or bulky hydrazides or isothiocyanates may react slower due to steric hindrance. In such cases, a higher reaction temperature and longer reaction time are often required.

Q2: How do I purify the intermediate 1,4-disubstituted thiosemicarbazide?

A2: The thiosemicarbazide often precipitates out of the reaction mixture upon cooling.

  • Primary Purification: The crude product can be collected by filtration and washed with cold ethanol to remove unreacted starting materials.

  • Recrystallization: For higher purity, recrystallization is recommended. A common and effective solvent system is an ethanol/water mixture.[1] The ideal ratio will depend on the specific substituents on your compound.

Substituent TypeRecommended Recrystallization Solvents
Aryl/ArylEthanol, Ethanol/Water, DMF/Water
Alkyl/ArylEthanol, Methanol
Alkyl/AlkylHexane/Ethyl Acetate, Ethanol/Water

Table 1: Recommended recrystallization solvents for 1,4-disubstituted thiosemicarbazides.

Step 2: Base-Catalyzed Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thiol

Q3: My cyclization reaction is resulting in a low yield of the desired triazole. What are the likely causes?

A3: Low yields in the cyclization step are a frequent challenge. Here are the primary areas to troubleshoot:

  • Base Concentration: The concentration of the base is critical. An 8% aqueous sodium hydroxide solution is a common starting point.[6] If the concentration is too low, the deprotonation required for cyclization will be inefficient. Conversely, a very high concentration of base can lead to degradation of the thiosemicarbazide or the final product.

  • Reaction Time and Temperature: The reaction is typically refluxed for several hours.[6] Incomplete reactions are common if the reflux time is too short. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Formation of Side Products: The most common side product is the isomeric 1,3,4-thiadiazole derivative. This is particularly favored under acidic conditions.[7] Ensure your reaction medium is distinctly basic.

DOT Script for Competing Cyclization Pathways

Cyclization_Pathways Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide Triazole 4,5-Disubstituted-1,2,4-triazole-3-thiol (Desired Product) Thiosemicarbazide->Triazole Basic Conditions (e.g., NaOH) Thiadiazole 2-Amino-5-substituted-1,3,4-thiadiazole (Side Product) Thiosemicarbazide->Thiadiazole Acidic Conditions (e.g., H₂SO₄)

Caption: Influence of pH on the cyclization of 1,4-disubstituted thiosemicarbazides.

Q4: I suspect I have a mixture of the 1,2,4-triazole and the 1,3,4-thiadiazole side product. How can I confirm this and purify my desired compound?

A4: Differentiating and separating these isomers is crucial for obtaining a pure product.

  • TLC Analysis: The two isomers will likely have different Rf values on TLC. A common eluent system for this separation is a mixture of chloroform and methanol (e.g., 10:2 v/v).[7] The 1,2,4-triazole is generally more polar than the 1,3,4-thiadiazole.

  • Spectroscopic Analysis: 1H NMR spectroscopy is a definitive method to distinguish between the two isomers. The N-H and S-H protons of the 1,2,4-triazole-3-thiol typically appear as broad singlets at a much lower field (around 13-14 ppm) compared to the amino protons of the 1,3,4-thiadiazole, which are usually found in the aromatic region.[8]

  • Purification:

    • Recrystallization: Careful recrystallization can often separate the isomers. Ethanol or an aqueous ethanol solution is a good starting point.[1][6]

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with a gradient elution of hexane and ethyl acetate is a reliable method for separation.

Compound ClassTypical 1H NMR Chemical Shift (ppm)
4,5-Disubstituted-1,2,4-triazole-3-thiol (NH/SH)12.0 - 14.0
2-Amino-5-substituted-1,3,4-thiadiazole (NH₂)7.0 - 8.0

Table 2: Characteristic 1H NMR chemical shifts for distinguishing between 1,2,4-triazole and 1,3,4-thiadiazole isomers.[8]

Q5: The cyclization of my thiosemicarbazide with bulky substituents (e.g., cyclohexyl) is not proceeding. What are my options?

A5: Steric hindrance can significantly impede the intramolecular cyclization.

  • Alternative Cyclization Reagents: For challenging substrates, stronger dehydrating agents can be employed. Polyphosphate ester (PPE) has been shown to be effective for the cyclization of sterically hindered thiosemicarbazides.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields for sluggish cyclizations. Reaction times can be reduced from hours to minutes.

Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiols

Q6: I am trying to synthesize a 4-amino-5-substituted-1,2,4-triazole-3-thiol from thiocarbohydrazide and a carboxylic acid, but the reaction is not working well.

A6: This is a common route for this subclass of triazoles, and there are specific points to consider.

  • Reaction Conditions: The condensation of thiocarbohydrazide with a carboxylic acid often requires heating the neat mixture at the melting point of the carboxylic acid.[9]

  • Alternative Two-Step Procedure: A more reliable two-step method involves first reacting the carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate.[9][10]

  • Purification: The crude 4-amino-1,2,4-triazole-3-thiol is typically precipitated by acidifying the reaction mixture with hydrochloric acid.[6] It can then be purified by recrystallization from ethanol or an ethanol-water mixture.[6][9]

DOT Script for 4-Amino-1,2,4-triazole-3-thiol Synthesis

4-Amino_Triazole_Synthesis Hydrazide Carboxylic Acid Hydrazide Salt Potassium Dithiocarbazinate Salt Hydrazide->Salt CS2 Carbon Disulfide (CS₂) CS2->Salt KOH Potassium Hydroxide (KOH) KOH->Salt Step 1 AminoTriazole 4-Amino-5-substituted- 1,2,4-triazole-3-thiol Salt->AminoTriazole Hydrazine Hydrazine Hydrate Hydrazine->AminoTriazole Step 2: Cyclization

Caption: Two-step synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols.

III. Detailed Experimental Protocols

Protocol 1: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiol

Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazide

  • Dissolve the appropriate aryl or alkyl hydrazide (1 equivalent) in absolute ethanol.

  • To this solution, add the corresponding aryl or alkyl isothiocyanate (1 equivalent).

  • Stir the reaction mixture at room temperature for 2-4 hours or reflux if necessary. Monitor the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., 70% ethanol) to obtain the pure 1,4-disubstituted thiosemicarbazide.[1]

Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thiol

  • Suspend the 1,4-disubstituted thiosemicarbazide (1 equivalent) in an 8% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[6]

Protocol 2: Synthesis of 4-Amino-5-phenyl-1,2,4-triazole-3-thiol

Step 1: Synthesis of Potassium 3-benzoyl-dithiocarbazinate

  • To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (200 mL), add benzoic acid hydrazide (0.10 mol).

  • Add carbon disulfide (0.15 mol) to the mixture.

  • Stir the reaction mixture for 12-18 hours at room temperature.

  • Dilute the mixture with dry ether to precipitate the potassium salt.

  • Filter the salt and use it in the next step without further purification.

Step 2: Cyclization to 4-Amino-5-phenyl-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium 3-benzoyl-dithiocarbazinate (0.02 mol) and hydrazine hydrate (0.04 mol) in water (40 mL).

  • Continue refluxing until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

  • Cool the reaction mixture and dilute with cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol.[3]

IV. References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. --INVALID-LINK--

  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. --INVALID-LINK--

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. --INVALID-LINK--

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. --INVALID-LINK--

  • Anonymous. (2017). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. International Journal of Creative Research Thoughts, 5(3). --INVALID-LINK--

  • Horváth, T., Șerban, G., & Cuc, S. (2013). SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES. Farmacia, 61(6), 1151-1161. --INVALID-LINK--

  • Metwally, M. A., Abdel-Monem, M. I., & El-Gendy, Z. (2011). Thiosemicarbazides: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(3), 489-528. --INVALID-LINK--

  • Yarovenko, V. N., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7654. --INVALID-LINK--

  • Al-Ghorbani, M., & Al-Salahi, R. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). --INVALID-LINK--

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Synthesis and Screening of New[1][6]Oxadiazole,[1][7]Triazole, and[1][7]Triazolo[4,3-b][1][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 305. --INVALID-LINK--

  • Cheng, Y. R. (2015). Synthesis and characterization of 1,2,4-triazolo-1,3,4-thiadiazole derivatives. UTAR Institutional Repository. --INVALID-LINK--

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. --INVALID-LINK--

  • Zeba, N., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo, 21(4). --INVALID-LINK--

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. --INVALID-LINK--

  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-31. --INVALID-LINK--

  • Bayrak, H., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2291-2306. --INVALID-LINK--

  • Various Authors. (2020). synthesis of 1,2,4 triazole compounds. ISRES. --INVALID-LINK--

  • Holovach, N., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Scientia Pharmaceutica, 88(4), 53. --INVALID-LINK--

  • Nadeem, H., et al. (2013). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. --INVALID-LINK--

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Synthesis and Screening of New[1][6]Oxadiazole,[1][7]Triazole, and[1][7]Triazolo[4,3-b][1][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 305. --INVALID-LINK--

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Der Pharma Chemica, 3(6), 461-471. --INVALID-LINK--

  • Horváth, T., Șerban, G., & Cuc, S. (2013). SYNTHESIS OF SOME 1,4-DISUBSTITUTED THIOSEMICARBAZIDES AS INTERMEDIATES FOR THE SYNTHESIS OF 1,3,4-THIADIAZOLE DERIVATIVES. Farmacia, 61(6), 1151-1161. --INVALID-LINK--

References

Technical Support Center: Enhancing the Solubility of 1,2,4-Triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole-3-thiol derivatives. This guide provides in-depth technical assistance and practical troubleshooting strategies to address the common challenge of poor aqueous solubility often encountered with this important class of compounds. Our goal is to empower you with the scientific understanding and experimental protocols necessary to overcome solubility hurdles in your research and development endeavors.

Understanding the Solubility Challenge of 1,2,4-Triazole-3-thiol Derivatives

1,2,4-Triazole-3-thiol and its derivatives are a versatile class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals and materials science.[1][2] Their utility, however, can be hampered by low aqueous solubility, which can impact bioavailability and formulation development.[] The solubility of these compounds is governed by a combination of factors, including the crystalline structure, molecular weight, and the nature of the substituents on the triazole ring.

The parent compound, 1H-1,2,4-triazole-3-thiol, has a reported aqueous solubility of 50 g/L and is also soluble in hot water.[4] However, derivatization, a common strategy to modulate biological activity, can often lead to a significant decrease in solubility. This guide will walk you through systematic approaches to rationally increase the solubility of your specific 1,2,4-triazole-3-thiol derivative.

Troubleshooting Guide: Strategies to Increase Solubility

This section details the three primary strategies for enhancing the solubility of 1,2,4-triazole-3-thiol derivatives: pH adjustment, co-solvency, and salt formation. For each strategy, we provide the underlying scientific principles, step-by-step experimental protocols, and troubleshooting tips.

pH Adjustment: Leveraging the Acidity of the Thiol Group

Scientific Principle: 1,2,4-triazole-3-thiol derivatives are generally weakly acidic due to the presence of the thiol (-SH) group and the triazole ring itself. The predicted pKa of the parent compound, 1H-1,2,4-triazole-3-thiol, is approximately 9.24. This means that at a pH above 9.24, the molecule will exist predominantly in its ionized (deprotonated) form, which is significantly more water-soluble than the neutral form. This relationship is described by the Henderson-Hasselbalch equation.[5][6]

When to Use This Method: This is the first and often simplest method to try, especially for derivatives with ionizable groups.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Prepare a range of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers).

  • Prepare a stock solution of your compound: If possible, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.

  • Add the compound to each buffer: Add a small, known amount of your compound (or an aliquot of the stock solution) to a known volume of each buffer to create a suspension.

  • Equilibrate: Shake the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of your compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the data: Plot the solubility (in mg/mL or µM) as a function of pH.

Data Interpretation: You should observe a significant increase in solubility as the pH approaches and surpasses the pKa of your compound.

Visualization: Effect of pH on the Ionization and Solubility of a Weakly Acidic 1,2,4-Triazole-3-thiol Derivative

Caption: Relationship between pH, ionization state, and solubility of a weakly acidic compound.

Co-solvency: Modifying the Solvent Polarity

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This "less polar" environment can better accommodate non-polar or poorly water-soluble molecules, thereby increasing their solubility.[8][9] Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[][10]

When to Use This Method: This is a versatile technique that can be applied to a wide range of compounds, especially those that are not readily ionizable.

Experimental Protocol: Co-solvent Solubility Screening

  • Select a panel of co-solvents: Choose a few pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare co-solvent/water mixtures: Prepare a series of mixtures of each co-solvent with water at different volume percentages (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine solubility: Following the same procedure as the pH-dependent solubility profiling, determine the solubility of your compound in each co-solvent mixture.

  • Plot the data: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent.

Data Presentation: Example Solubility of a Model 1,2,4-Triazole-3-thiol Derivative in Different Co-solvent Systems

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Water)05
Ethanol2050
40250
Propylene Glycol2075
40400
PEG 40020120
40800

Troubleshooting & Optimization:

  • Precipitation upon dilution: A common issue with co-solvent systems is that the compound may precipitate out when the solution is diluted with an aqueous medium. To mitigate this, use the lowest effective concentration of the co-solvent.

  • Toxicity: Be mindful of the potential toxicity of the co-solvent, especially for in vivo studies.

Visualization: Mechanism of Co-solvency

Co-solvency_Mechanism cluster_before Before Co-solvent Addition cluster_after After Co-solvent Addition Compound_precipitate Poorly Soluble Compound (Precipitated) Water Water (Polar Solvent) Process Addition of Co-solvent Compound_dissolved Solubilized Compound Solvent_mixture Water + Co-solvent (Less Polar Mixture) Process->Compound_dissolved Reduces solvent polarity

Caption: How co-solvents increase the solubility of poorly soluble compounds.

Salt Formation: Creating More Soluble Ionic Forms

Scientific Principle: For ionizable compounds, forming a salt is a highly effective way to increase solubility.[11][12] For weakly acidic 1,2,4-triazole-3-thiol derivatives, reacting them with a suitable base will form a salt that is often much more soluble in water than the free acid form. The selection of the counter-ion is crucial and should be guided by the pKa of the drug and the intended application.[13][14] A general rule of thumb is that for an acidic drug, the pKa of the counter-ion (base) should be at least 2-3 pH units higher than the pKa of the drug to ensure stable salt formation.[15]

When to Use This Method: This is a powerful technique for acidic or basic compounds intended for formulation as a solid dosage form or for preparing highly concentrated aqueous stock solutions.

Experimental Protocol: Preparation of a Potassium Salt of a 1,2,4-Triazole-3-thiol Derivative

  • Dissolve the derivative: Dissolve your 1,2,4-triazole-3-thiol derivative in a suitable organic solvent (e.g., ethanol, methanol).

  • Prepare the base solution: Prepare a solution of a suitable base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in the same solvent. A slight molar excess of the base (e.g., 1.05 equivalents) is often used.

  • Mix the solutions: Slowly add the base solution to the solution of your compound while stirring.

  • Induce precipitation/crystallization: The salt may precipitate out directly. If not, you can induce precipitation by cooling the solution or by adding a less polar co-solvent (anti-solvent).

  • Isolate the salt: Collect the precipitated salt by filtration.

  • Wash and dry: Wash the salt with a small amount of cold solvent to remove any unreacted starting materials and then dry it under vacuum.

  • Confirm salt formation: Characterize the resulting solid using techniques like melting point, NMR, and elemental analysis to confirm salt formation and purity.

Selection of Counter-ions for Weakly Acidic Drugs:

Counter-ion (Base)Comments
Sodium Hydroxide (NaOH)Commonly used, forms highly soluble salts.
Potassium Hydroxide (KOH)Similar to NaOH, often yields highly soluble salts.
Calcium Hydroxide (Ca(OH)₂)Can form less soluble salts, may be useful for controlled release.
Tromethamine (Tris)An organic amine, often used to form soluble salts.
MeglumineAn amino sugar, used to form highly water-soluble salts.

Troubleshooting Common Issues:

  • No precipitation: If the salt does not precipitate, try concentrating the solution or adding an anti-solvent.

  • Oily product: An oily product may indicate incomplete salt formation or the presence of impurities. Try using a different solvent system or purifying your starting material.

  • Hygroscopicity: Some salts are hygroscopic (readily absorb moisture from the air). Store them in a desiccator.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-triazole-3-thiol derivative is insoluble in everything I've tried. What should I do first?

A1: Start with a systematic solubility screen in a range of solvents with varying polarities. A good starting panel includes water, ethanol, methanol, acetone, acetonitrile, dichloromethane, and DMSO. This will give you a better understanding of the compound's properties and guide your next steps. If it shows some solubility in an organic solvent, you can then explore co-solvent systems. If it has an ionizable group, pH adjustment is a good next step.

Q2: How do I choose the best co-solvent for my compound?

A2: The ideal co-solvent should provide the desired solubility at the lowest possible concentration while being compatible with your experimental system (e.g., low toxicity for cell-based assays). A screening approach as described in the protocol above is the most effective way to identify the optimal co-solvent and its concentration.

Q3: I've formed a salt of my compound, but it seems to be converting back to the free acid in my aqueous formulation. Why is this happening and how can I prevent it?

A3: This phenomenon is known as disproportionation and can occur if the pH of the solution is not maintained above the pKa of your compound. The salt of a weak acid will be more stable in a solution with a pH that is significantly higher than its pKa. Consider buffering your formulation to a pH that ensures the compound remains in its ionized, salt form.

Q4: Can I use a combination of these methods?

A4: Absolutely. Combining methods can be a very effective strategy. For example, you can use a co-solvent system to dissolve a salt form of your compound, or you can adjust the pH of a co-solvent mixture.

Q5: Are there other, more advanced methods to improve solubility?

A5: Yes, several other techniques can be employed, including:

  • Structural Modification: Introducing polar functional groups into the molecule can increase its intrinsic solubility.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic compounds.

  • Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.

  • Nanoparticle Formation: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.

These advanced methods are beyond the scope of this introductory guide but represent viable options for particularly challenging compounds.

References

Validation & Comparative

A Comparative Guide to Corrosion Inhibition by Triazole Derivatives: Performance, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the arsenal of chemical compounds available, triazole derivatives have emerged as a highly effective and versatile class of corrosion inhibitors for a wide range of metals and alloys. Their efficacy stems from their unique molecular structure, featuring a five-membered ring containing three nitrogen atoms, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[1][2][3][4]

This guide provides a comprehensive comparative study of the corrosion inhibition performance of key triazole derivatives. It is designed for researchers, scientists, and professionals in drug development and materials science who seek to understand and apply these compounds in their work. We will delve into the experimental data that underpins their performance, explore the mechanisms of their protective action, and provide detailed protocols for the essential techniques used to evaluate their efficiency.

The Advantage of Triazole Derivatives in Corrosion Inhibition

Triazole derivatives offer several advantages as corrosion inhibitors. Their molecular structure, rich in heteroatoms (nitrogen) and π-electrons, allows for effective interaction with metal surfaces through donor-acceptor mechanisms.[2] This leads to the formation of a stable, adsorbed film that displaces corrosive species and impedes both anodic and cathodic reactions.[2] Furthermore, the versatility of their synthesis, particularly through "click chemistry" for 1,2,3-triazoles, allows for the straightforward creation of a diverse range of derivatives with tailored properties.[1][4] Many of these compounds are also recognized for their low toxicity and environmental friendliness, a critical consideration in modern applications.[3]

Comparative Performance of Selected Triazole Derivatives

To illustrate the comparative performance of triazole derivatives, we will focus on three widely studied examples: Benzotriazole (BTA), 3-Amino-1,2,4-triazole (ATA), and Tolyltriazole (TTA). The following tables summarize their inhibition efficiencies under various conditions, as determined by weight loss and electrochemical methods.

Benzotriazole (BTA) as a Corrosion Inhibitor for Copper

Benzotriazole is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys.[5][6]

Metal Corrosive Medium Inhibitor Conc. Inhibition Efficiency (%) Method Reference
Copper0.1 M HCl10 mM91 (smooth surface)Weight Loss, EIS, PDP[7]
Copper1.5 M H₂SO₄0.75 ppm~90Weight Loss[8][9]
CopperDistilled Water0.12 g/L100Weight Loss[5]
CopperAcetic Acid0.12 g/L99Weight Loss[5]
3-Amino-1,2,4-triazole (ATA) as a Corrosion Inhibitor for Mild Steel

3-Amino-1,2,4-triazole and its derivatives have shown excellent performance in protecting mild steel in acidic environments.

Metal Corrosive Medium Inhibitor Conc. Inhibition Efficiency (%) Method Reference
Mild Steel2 M HCl10 mM (CATA*)99.6 (at 100°C)Weight Loss[10]
Mild Steel1 M HCl500 ppm (APNT**)98.1Weight Loss[11]
Mild Steel1.0 M HClNot SpecifiedGoodEIS, PDP[12]

*CATA: Condensation product of cinnamaldehyde and 3-amino-1,2,4-triazole **APNT: 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole

Tolyltriazole (TTA) as a Corrosion Inhibitor for Aluminum Alloys

Tolyltriazole is another prominent triazole derivative, often used to protect aluminum and its alloys.

Metal Corrosive Medium Inhibitor Conc. Inhibition Efficiency (%) Method Reference
Al-Cu, Al-Si-Cu, Al-Cu-Fe AlloysHCl (pH = 0.5)Not SpecifiedHighElectrochemical[13][14][15]
Al-Cu, Al-Si-Cu, Al-Cu-Fe AlloysNaCl (pH = 6)Not SpecifiedHighElectrochemical[13][14][15]
CopperHCl 0.1 mol L⁻¹20 ppm96.1EIS, PDP[16]

The Mechanism of Corrosion Inhibition by Triazole Derivatives

The protective action of triazole derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.[2] This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. It is a relatively weak and reversible process.

  • Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (nitrogen) in the triazole ring and the vacant d-orbitals of the metal atoms. This is a stronger and more stable form of adsorption.[2]

The efficiency of a triazole inhibitor is influenced by several factors, including the molecular structure of the inhibitor, the nature of the metal, and the composition of the corrosive medium. The presence of substituent groups on the triazole ring can significantly impact its electron density and, consequently, its adsorption behavior and inhibition efficiency.[3]

Visualizing the Inhibition Mechanism

InhibitionMechanism H+ H+ Metal Metal Surface (e.g., Fe, Cu, Al) H+->Metal Cathodic Reaction (Hydrogen Evolution) Cl- Cl- Cl-->Metal Pitting Corrosion H2O H2O Fe2+ Fe2+ Metal->Fe2+ Anodic Reaction (Metal Dissolution) ProtectiveFilm Adsorbed Inhibitor Layer Inhibitor Triazole Derivative Inhibitor->Metal Adsorption (Physisorption/Chemisorption)

Caption: Mechanism of corrosion inhibition by triazole derivatives.

Experimental Protocols for Evaluating Corrosion Inhibitors

To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. Here, we provide detailed methodologies for three key techniques: Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy.

Weight Loss Measurement

This is a classical and straightforward method for determining the average corrosion rate.[17]

Objective: To determine the mass loss of a metal specimen over a specific period in a corrosive environment with and without an inhibitor.

Materials and Equipment:

  • Metal specimens (coupons) of known dimensions and composition.

  • Corrosive solution (e.g., 1 M HCl).

  • Triazole derivative inhibitor.

  • Analytical balance (precision of 0.1 mg).

  • Water bath or thermostat for temperature control.

  • Glass beakers and hooks.

  • Abrasive paper (various grits).

  • Acetone and distilled water for cleaning.

  • Desiccator.

Protocol:

  • Specimen Preparation:

    • Mechanically polish the metal coupons with abrasive papers of decreasing grit size to achieve a smooth, uniform surface.

    • Degrease the coupons by sonicating in acetone.

    • Rinse thoroughly with distilled water and dry.

    • Accurately measure the dimensions of each coupon to calculate the surface area.

    • Weigh each coupon to the nearest 0.1 mg using an analytical balance and record the initial weight (W_initial). This step should adhere to the guidelines outlined in ASTM G1: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens .[18][19][20][21][22]

  • Exposure:

    • Prepare the corrosive solution with and without different concentrations of the triazole inhibitor.

    • Suspend each coupon in a separate beaker containing the test solution using a glass hook. Ensure the coupon is fully immersed.

    • Maintain the beakers at a constant temperature in a water bath for a predetermined exposure time (e.g., 24, 48, 72 hours).

  • Cleaning and Final Weighing:

    • After the exposure period, carefully remove the coupons from the solutions.

    • Clean the coupons according to the procedures in ASTM G1 to remove corrosion products without removing the base metal.[18][19][20][21][22] This may involve gentle brushing, immersion in specific cleaning solutions, and rinsing.

    • Rinse the cleaned coupons with distilled water and acetone, then dry them in a desiccator.

    • Weigh each coupon again to determine the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) Where:

      • K = constant (8.76 × 10⁴)

      • ΔW = Mass loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm²

      • T = Exposure time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 Where:

      • CR_uninhibited = Corrosion rate in the absence of the inhibitor.

      • CR_inhibited = Corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of both the anodic and cathodic corrosion reactions.[23]

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to classify the inhibitor as anodic, cathodic, or mixed-type.

Materials and Equipment:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode).

  • Working electrode (metal specimen).

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Counter electrode (e.g., platinum or graphite).

  • Corrosive solution with and without inhibitor.

Protocol:

  • Electrode Preparation:

    • Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed.

    • Polish the exposed surface to a mirror finish, then clean and dry it as described for the weight loss method.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution (with or without inhibitor).

    • Allow the system to stabilize by measuring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[23][24]

    • Perform the potentiodynamic polarization scan by sweeping the potential from a value more negative than the OCP to a value more positive than the OCP at a slow scan rate (e.g., 0.166 mV/s).[24][25]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E). This is known as a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point. The potential at this point is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100 Where:

      • i_corr_uninhibited = Corrosion current density in the absence of the inhibitor.

      • i_corr_inhibited = Corrosion current density in the presence of the inhibitor.

    • Inhibitor Classification:

      • If the change in E_corr is greater than 85 mV in the positive direction, the inhibitor is considered anodic.

      • If the change in E_corr is greater than 85 mV in the negative direction, the inhibitor is considered cathodic.

      • If the change in E_corr is less than 85 mV, the inhibitor is considered a mixed-type inhibitor.[26]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[27][28][29]

Objective: To determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl), and to model the corrosion process using an equivalent electrical circuit.

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, but the potentiostat must have a frequency response analyzer (FRA).

Protocol:

  • Electrode and Cell Setup:

    • Prepare the working electrode and set up the three-electrode cell as described for the PDP measurement.

  • EIS Measurement:

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[30][31]

    • The instrument measures the impedance of the system at each frequency.

  • Data Analysis:

    • The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or a Bode plot (impedance magnitude and phase angle vs. frequency).

    • The Nyquist plot for a simple corrosion system often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates a lower corrosion rate.

    • The data is then fitted to an equivalent electrical circuit model to extract quantitative parameters. A common simple model is the Randles circuit.

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100 Where:

      • R_ct_uninhibited = Charge transfer resistance in the absence of the inhibitor.

      • R_ct_inhibited = Charge transfer resistance in the presence of the inhibitor.

Experimental Workflow Visualization

Caption: General workflow for evaluating corrosion inhibitors.

Theoretical Foundation: Adsorption Isotherms

To quantitatively describe the adsorption of inhibitor molecules on a metal surface, adsorption isotherms are used. These models relate the amount of adsorbed substance to its concentration in the solution at a constant temperature. The Langmuir adsorption isotherm is one of the most commonly used models in corrosion inhibition studies.[32][33][34]

Langmuir Adsorption Isotherm: This model assumes that:

  • Adsorption occurs at specific, localized sites on the surface.

  • Each site can hold only one inhibitor molecule (monolayer coverage).

  • The energy of adsorption is the same at all sites and is independent of whether adjacent sites are occupied.

  • There are no interactions between adsorbed molecules.

The Langmuir isotherm is expressed as: θ / (1 - θ) = K_ads × C Where:

  • θ = Surface coverage (fraction of the surface covered by the inhibitor)

  • K_ads = Adsorption equilibrium constant

  • C = Concentration of the inhibitor

By plotting C/θ versus C, a linear relationship should be obtained if the adsorption follows the Langmuir isotherm. The value of K_ads can be determined from the intercept.

The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads using the following equation: ΔG°_ads = -RT ln(55.5 K_ads) The factor 55.5 is the molar concentration of water in the solution. A negative value of ΔG°_ads indicates a spontaneous adsorption process. Generally, values of ΔG°_ads up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption.

Conclusion

Triazole derivatives represent a powerful and versatile class of corrosion inhibitors. Their effectiveness is rooted in their ability to form a protective adsorbed layer on metal surfaces, a process that can be rigorously evaluated through a combination of weight loss and electrochemical techniques. This guide has provided a comparative overview of the performance of key triazole derivatives, detailed experimental protocols for their evaluation, and an introduction to the theoretical principles that govern their mechanism of action. By understanding these fundamental aspects, researchers and engineers can make informed decisions in the selection and application of triazole-based inhibitors for the effective protection of metallic materials.

References

A Comparative Guide to Triazole-Based Corrosion Inhibitors: Spotlight on 5-ethyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative to Control Metallic Corrosion

The degradation of metals and their alloys through corrosion is a persistent and costly challenge across virtually all industrial sectors. This electrochemical process not only compromises the structural integrity and functionality of critical components but also poses significant safety and environmental risks. To combat this, a variety of strategies are employed, with the use of organic corrosion inhibitors being one of the most effective and versatile.

Among the pantheon of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy.[1] The triazole family, in particular, has been a cornerstone of corrosion protection for decades, especially for copper and its alloys.[2][3] These molecules function by adsorbing onto the metal surface, forming a durable, thin protective film that acts as a barrier to corrosive agents.[4][5]

This guide provides an in-depth comparison of a promising, functionalized triazole, 5-ethyl-1H-1,2,4-triazole-3-thiol (EHTT) , against established industry standards such as Benzotriazole (BTA), Tolyltriazole (TTA), and 3-Amino-1,2,4-triazole (ATA). We will delve into the mechanistic principles, compare performance attributes based on molecular structure, and provide standardized protocols for evaluating inhibitor efficacy.

The General Mechanism of Triazole Corrosion Inhibition

The effectiveness of triazole derivatives as corrosion inhibitors stems from their unique molecular structure. The mechanism is primarily one of chemisorption, where the inhibitor molecules form strong coordinate or covalent bonds with the metal surface, creating a passivating layer.[4][6]

Several key features of the triazole molecule contribute to this process:

  • Heteroatoms (Nitrogen & Sulfur): The triazole ring contains three nitrogen atoms, while thiol derivatives like EHTT also possess a sulfur atom. These atoms have lone pairs of electrons that can be readily donated to the vacant d-orbitals of metal atoms (e.g., copper, iron, zinc), forming stable coordinate bonds.[3][7][8]

  • π-Electron Systems: The aromatic nature of the triazole ring provides a source of π-electrons, which can also interact with the metal surface, strengthening the adsorption process.[7][9]

  • Film Formation: This strong adsorption leads to the formation of a dense, organized, and often polymeric, protective film on the metal surface.[10][11] This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that drive corrosion.[11][12]

G cluster_0 Corrosive Environment (e.g., H₂O, O₂, Cl⁻) cluster_1 Protective Film Formation cluster_2 Metal Substrate Corrosive_Agents O₂, H₂O, Cl⁻ Film Dense, Polymeric Protective Film Corrosive_Agents->Film Blocked by Film Metal Metal Surface (e.g., Copper, Steel) Corrosive_Agents->Metal Corrosion Attack Triazole Triazole Inhibitor (with N, S heteroatoms) Adsorption Chemisorption (Coordinate Bonding) Triazole->Adsorption Adsorbs onto Adsorption->Film Forms Adsorption->Metal Bonds with Metal Film->Metal Protects G cluster_0 Sample Preparation cluster_1 Experimental Methods cluster_2 Data Analysis cluster_3 Conclusion Prep Prepare Metal Coupons (Polish, Degrease, Weigh) WL Weight Loss Test (Gravimetric) Prep->WL EIS Electrochemical Impedance Spectroscopy (EIS) Prep->EIS PDP Potentiodynamic Polarization (PDP) Prep->PDP Analysis Calculate: - Inhibition Efficiency (IE%) - Corrosion Rate (CR) - Corrosion Current (Icorr) - Charge Transfer Resistance (Rct) WL->Analysis EIS->Analysis PDP->Analysis Conclude Compare Inhibitor Performance Determine Mechanism Analysis->Conclude

References

A Senior Application Scientist's Guide to Validating the Structure of Synthesized 1,2,4-Triazole-3-Thiol Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized heterocyclic compounds is a cornerstone of scientific rigor. The 1,2,4-triazole scaffold, in particular, is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide provides an in-depth, experience-driven comparison of the expected Nuclear Magnetic Resonance (NMR) data for 1,2,4-triazole-3-thiol against potential isomeric impurities, offering a robust framework for structural validation.

The Synthetic Challenge: Why NMR Validation is Critical

The synthesis of 1,2,4-triazole-3-thiols, commonly achieved through the cyclization of acylated thiosemicarbazides, is not without its complexities.[1][3][4] Depending on the reaction conditions, a number of isomeric byproducts can form. The most common alternative structure is the 1,3,4-thiadiazole-2-amine. Distinguishing between these isomers is paramount, as their differing structures will lead to distinct biological activities and downstream chemical behaviors. NMR spectroscopy stands as the most powerful and definitive, non-destructive technique for this purpose.[5][6][7][8]

The Thione-Thiol Tautomerism: A Key Spectroscopic Feature

A crucial aspect to consider when analyzing the NMR spectra of 1,2,4-triazole-3-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. In solution, the thione form is generally favored.[9][10][11] This equilibrium has a profound impact on the observed NMR signals.

Diagram: Thione-Thiol Tautomerism of 1,2,4-Triazole-3-thiol

Caption: Tautomeric equilibrium between the thiol and thione forms of 1,2,4-triazole-3-thiol.

Comparative NMR Analysis: 1,2,4-Triazole-3-thiol vs. 1,3,4-Thiadiazole-2-amine

The primary challenge in validating the synthesis of 1,2,4-triazole-3-thiol is differentiating it from its common isomer, 1,3,4-thiadiazole-2-amine. Below is a comparative guide to their expected NMR signatures.

¹H NMR Spectroscopy: The First Line of Inquiry

The proton NMR spectrum provides a rapid and often definitive means of distinguishing between the two isomers. The key diagnostic signals are the labile protons (N-H and S-H).

Proton Expected Chemical Shift (δ, ppm) for 1,2,4-Triazole-3-thiol Expected Chemical Shift (δ, ppm) for 1,3,4-Thiadiazole-2-amine Rationale for Differentiation
N-H ~13.0 - 14.0 (broad singlet)[10][11][12]Not present in this formThe highly deshielded N-H proton of the thione tautomer is characteristic.
S-H ~1.1 - 1.4 (if thiol form is present)[10]Not presentThe presence of a signal in this region would indicate the thiol tautomer.
C-H (ring) ~8.0 - 8.5 (singlet)~7.5 - 8.0 (singlet)The electronic environment of the ring proton differs between the two isomers.
NH₂ Not present~7.0 - 7.5 (broad singlet)The presence of an amino group signal is a clear indicator of the thiadiazole structure.

Diagram: Key ¹H NMR Diagnostic Signals

H_NMR_Comparison T_NH N-H: ~13-14 ppm T_CH C-H: ~8.0-8.5 ppm TD_NH2 NH₂: ~7.0-7.5 ppm TD_CH C-H: ~7.5-8.0 ppm

Caption: Comparison of key ¹H NMR signals for structural validation.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atom bonded to the sulfur.

Carbon Expected Chemical Shift (δ, ppm) for 1,2,4-Triazole-3-thiol Expected Chemical Shift (δ, ppm) for 1,3,4-Thiadiazole-2-amine Rationale for Differentiation
C=S ~165 - 170[10][12]Not presentThis highly downfield signal is characteristic of the thione carbon.
C-NH₂ Not present~168 - 172The carbon attached to the amino group in the thiadiazole is also significantly deshielded.
C-H (ring) ~145 - 150~150 - 155The chemical shifts of the ring carbons provide further confirmation of the heterocyclic core.

Experimental Protocol for NMR Analysis

To ensure reliable and reproducible data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and S-H.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Advanced NMR Techniques for Ambiguous Cases

In cases where 1D NMR spectra are insufficient for definitive assignment, 2D NMR techniques can be employed:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the C-H connectivity in the ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be invaluable for confirming the overall connectivity of the heterocyclic ring and substituent groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which can be useful for determining the substitution pattern on the triazole ring in more complex derivatives.

Conclusion: A Self-Validating Approach to Structural Elucidation

By systematically acquiring and interpreting both ¹H and ¹³C NMR spectra, and comparing the data against the expected values for 1,2,4-triazole-3-thiol and its potential isomers, researchers can confidently validate the structure of their synthesized compounds. The distinct differences in the chemical shifts of the labile protons and the C=S carbon provide a robust and self-validating system for ensuring the scientific integrity of the research. This rigorous approach is essential for the advancement of drug discovery and development programs that rely on the 1,2,4-triazole scaffold.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,2,4-Triazole-3-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationship (SAR) of 1,2,4-triazole-3-thione derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this versatile scaffold in medicinal chemistry. The 1,2,4-triazole ring system is a "privileged" structure, meaning it is a common feature in a wide array of therapeutically important compounds.[1][2] The thione (-C=S) substitution at the 3-position, in particular, has been a focal point of extensive research, leading to the development of potent antimicrobial, anticancer, and anticonvulsant agents.[3][4][5] This guide will provide a comparative analysis of how structural modifications to the 1,2,4-triazole-3-thione core influence its biological activity, supported by experimental data and detailed protocols.

General Synthesis of 1,2,4-Triazole-3-thione Derivatives

The most common and versatile method for the synthesis of 1,2,4-triazole-3-thiones involves the alkaline cyclization of thiosemicarbazide precursors.[3][6][7] This multi-step synthesis is a cornerstone for generating a diverse library of derivatives for SAR studies.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Cyclization cluster_3 Step 4: Derivatization (Optional) A Carboxylic Acid C Acid Hydrazide A->C Esterification & Hydrazinolysis B Hydrazine Hydrate B->C E Thiosemicarbazide C->E Addition Reaction D Isothiocyanate D->E F 1,2,4-Triazole-3-thione E->F Alkaline Cyclization (e.g., NaOH, K2CO3) H S-Substituted Derivatives F->H Alkylation/Arylation G Alkyl/Aryl Halides G->H

Caption: General synthetic route for 1,2,4-triazole-3-thione derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,2,4-triazole-3-thione derivatives is highly dependent on the nature and position of substituents on the triazole ring and any attached moieties. The key positions for modification are the N-2, N-4, and C-5 atoms, as well as the exocyclic sulfur atom at C-3.

Antimicrobial Activity

The 1,2,4-triazole-3-thione scaffold is a well-established pharmacophore in the design of antimicrobial agents.[2][8][9] The SAR for antimicrobial activity can be summarized as follows:

  • Substitution at N-4: The presence of a substituted phenyl ring at the N-4 position is often associated with potent antimicrobial activity.[9] Electron-withdrawing groups (e.g., halogens) on this phenyl ring can enhance activity.

  • Substitution at C-5: Aromatic or heterocyclic moieties at the C-5 position generally contribute to increased antimicrobial efficacy.

  • S-Alkylation/Arylation: The introduction of various substituents on the exocyclic sulfur atom can modulate the antimicrobial spectrum and potency. For instance, the formation of Schiff bases or Mannich bases from the thiol tautomer has yielded compounds with significant antibacterial and antifungal properties.[10]

  • Lipophilicity: A balanced lipophilicity is crucial for antimicrobial activity, as it governs the compound's ability to penetrate microbial cell membranes.

Compound IDN-4 SubstituentC-5 SubstituentS-SubstituentTarget OrganismMIC (µg/mL)Reference
1a 4-ChlorophenylPhenylHS. aureus31.25[11] in[9]
1b 4-Bromophenyl4-ChlorophenylPyrrolidinylmethylB. subtilis31.25[11] in[9]
2a Phenyl4-TolylHVarious>100[12] in[10]
2b Phenyl4-Tolyl4-ChlorobenzylideneaminoVarious12.5-50[12] in[10]
3a HNalidixic acid moietyAzomethineP. aeruginosa16[Aggarwal et al., 2011] in[9]
Anticancer Activity

The 1,2,4-triazole-3-thione nucleus is a promising scaffold for the development of novel anticancer agents.[4][5][13] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

  • Aromatic Rings at N-4 and C-5: The presence of aryl groups at both the N-4 and C-5 positions is a common feature of many anticancer 1,2,4-triazole-3-thiones.

  • Substituents on Phenyl Rings: Electron-donating groups like -OH and -OCH3 on the phenyl rings can enhance antitumor activity.[3][5] Conversely, electron-withdrawing groups such as halogens have also been shown to be beneficial in some cases.

  • Mechanism of Action: The anticancer activity of these derivatives is often attributed to their ability to interact with various biological targets, including enzymes, receptors, and DNA.[4] Some derivatives have been investigated as inhibitors of kinases and other signaling pathways involved in cancer progression.[13]

Compound IDN-4 SubstituentC-5 SubstituentCell LineIC50 (µM)Reference
4a 4-Fluorophenyl3-ChlorophenylVarious35.2 (ED50 mg/kg)[14]
5a PhenylaminoethylPhenylIGR39 (Melanoma)2-17 (EC50)[13]
5b PhenylaminoethylPhenylMDA-MB-231 (Breast)2-17 (EC50)[13]
6a Naphthalen-1-yl(1-methyl-pyrrol-2-yl)methylVariousNot specified[Czylkowska et al., 2022] in[15]
Anticonvulsant Activity

Derivatives of 1,2,4-triazole-3-thione have emerged as a significant class of compounds with potent anticonvulsant properties.[14][16][17]

  • Aryl Substituents: The presence of at least one substituted phenyl ring attached to the triazole nucleus is crucial for anticonvulsant activity.[14]

  • Position of Substitution: Substituents at the para position of the phenyl rings are generally favored for enhanced activity.[14]

  • Lipophilicity and Alkyl Chains: Increasing the length of an alkyl chain at the N-4 position can lead to a significant increase in anticonvulsant activity, likely due to increased lipophilicity which facilitates crossing the blood-brain barrier.[18]

  • Specific Moieties: The incorporation of halogen atoms (e.g., F, Cl) on the phenyl rings has been shown to be a key factor in the anticonvulsant potency of these derivatives.[18]

Compound IDN-4 SubstituentC-5 SubstituentED50 (mg/kg)Protective Index (PI)Reference
7a 4-Fluorophenyl3-Chlorophenyl35.23.9in[18]
7b 4-Methylphenyl3-ChlorophenylNot specified4.5-5.9[14]
8a Ethyl3-Chlorophenyl152Not specified[18]
8b Butyl3-Chlorophenyl38.5Not specified[17]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of 1,2,4-triazole-3-thione derivatives.

Synthesis Protocol: 4-Aryl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is a generalized procedure based on common synthetic methods.[6]

  • Step 1: Synthesis of Acid Hydrazide: A mixture of the appropriate aromatic carboxylic acid (1 eq.) and ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 6-8 hours to yield the corresponding ester. The ester is then refluxed with hydrazine hydrate (1.2 eq.) in ethanol for 4-6 hours. The resulting solid acid hydrazide is filtered, dried, and recrystallized.

  • Step 2: Synthesis of Thiosemicarbazide: The acid hydrazide (1 eq.) is dissolved in ethanol and reacted with the desired aryl isothiocyanate (1 eq.). The mixture is refluxed for 3-4 hours. The precipitated thiosemicarbazide is filtered, washed with cold ethanol, and dried.

  • Step 3: Cyclization to 1,2,4-Triazole-3-thione: The thiosemicarbazide (1 eq.) is dissolved in an aqueous solution of sodium hydroxide (2M, 4 eq.) and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the 1,2,4-triazole-3-thione. The solid product is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol.

Biological Assay Protocol: In Vitro Antibacterial Activity (Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final inoculum concentration.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. A positive control (bacteria in broth) and a negative control (broth only) are included. Ciprofloxacin or another standard antibiotic is used as a reference drug.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Biological Assay Protocol: Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Model: Adult mice or rats are used for the study.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a standard antiepileptic drug (e.g., phenytoin or valproate) group are also included.

  • Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure. The absence of this phase is considered as protection.

  • Determination of ED50: The median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic extension phase, is calculated.

Conclusion

The 1,2,4-triazole-3-thione scaffold is a remarkably versatile and promising platform in drug discovery. The extensive research into its derivatives has revealed clear structure-activity relationships that can guide the rational design of new therapeutic agents. By systematically modifying the substituents at the N-4 and C-5 positions and on the exocyclic sulfur atom, it is possible to fine-tune the biological activity of these compounds to achieve enhanced potency and selectivity against microbial, cancerous, and neurological targets. The continued exploration of this chemical space, guided by the principles of SAR, holds great potential for the development of next-generation drugs to address unmet medical needs.

References

A Comparative Guide to the Biological Activity of 5-Substituted 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1] The strategic placement of different substituents at the 5-position of the triazole ring profoundly influences the molecule's interaction with biological targets, leading to a diverse spectrum of activities, including potent antimicrobial and anticancer effects. This guide provides an in-depth comparison of the biological performance of key 5-substituted triazole-3-thiol derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Significance of the 5-Substituent: A Structural Overview

The core of our discussion revolves around the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus. The thiol (-SH) group and the amino (-NH2) group are critical for both synthetic modifications and biological interactions. However, it is the nature of the R-group at the C-5 position that largely dictates the compound's therapeutic potential. We will focus our comparison on three distinct and well-studied classes of substituents: aryl (e.g., phenyl), heteroaryl (e.g., pyridyl), and bulky lipophilic groups (e.g., adamantyl).

The rationale for selecting these groups lies in their distinct physicochemical properties. Aryl groups offer a platform for electronic modifications (electron-donating or -withdrawing groups), which can fine-tune binding affinities.[2] Pyridyl groups introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially altering solubility and target interaction.[3] The adamantyl group, a bulky and highly lipophilic cage-like hydrocarbon, is known to enhance the lipophilicity of parent compounds, which can improve membrane permeability and interaction with hydrophobic pockets in target proteins.[4][5]

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, we will examine the performance of representative compounds from each class in two key therapeutic areas: antimicrobial and anticancer activity.

Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens

The primary mechanism of action for many antifungal triazoles is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition (fungistatic) or cell death (fungicidal).[1]

The workflow for evaluating this activity typically involves determining the Minimum Inhibitory Concentration (MIC) against various pathogens.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compound in broth medium A1 Inoculate each dilution with the microbial suspension P1->A1 P2 Prepare standardized inoculum of microbial strain (~5 x 10^5 CFU/mL) P2->A1 A2 Incubate at 35-37°C for 24h (bacteria) or 48h (fungi) A1->A2 An1 Visually inspect for turbidity or measure absorbance A2->An1 An2 Determine MIC: Lowest concentration with no visible growth An1->An2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

5-Substituent ClassRepresentative CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference(s)
Aryl 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol~12.5~25~6.25[6]
Heteroaryl 5-(pyridin-4-yl)-4-amino-4H-1,2,4-triazole-3-thiol~16~32~20[7]
Bulky Lipophilic 5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol~6.25>50~12.5[2]

Analysis of Antimicrobial Data:

From the comparative data, we can derive key structure-activity relationship (SAR) insights. The presence of a bulky, lipophilic adamantyl group at the 5-position appears to enhance activity against Gram-positive bacteria like S. aureus but diminishes it against Gram-negative E. coli, possibly due to difficulties in penetrating the latter's outer membrane. Aryl-substituted triazoles, particularly those with electron-withdrawing groups like a chloro-substituent, demonstrate broad-spectrum activity. The pyridyl-substituted compound shows moderate activity across the tested strains.

Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines

The anticancer mechanisms of 1,2,4-triazole derivatives are diverse and target-specific. Some derivatives function as inhibitors of key cancer-related enzymes like kinases or topoisomerases, while others interfere with protein-protein interactions or induce programmed cell death (apoptosis).[8] A notable mechanism for some 5-aryl-triazole-3-thiols is the disruption of the p53-MDM2 interaction, which restores the tumor-suppressing function of p53.[6][9]

The standard laboratory method to quantify a compound's cytotoxic effect is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

MTT_Pathway cluster_cell Living Cell Mito Mitochondria Enz NAD(P)H-dependent oxidoreductase enzymes Mito->Enz Formazan Formazan (Purple, insoluble) Enz->Formazan MTT MTT (Yellow, water-soluble) MTT->Enz Reduction DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Solubilization Spectro Spectrophotometer (Measure Absorbance at ~570 nm) DMSO->Spectro Quantification

Caption: Cellular mechanism and workflow of the MTT cytotoxicity assay.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

5-Substituent ClassRepresentative CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)U87 (Glioblastoma)Potential MechanismReference(s)
Aryl 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)3.85-4.15p53-MDM2 Inhibition[6]
Heteroaryl 5-(pyridin-4-yl) derivative>50>50>50Low Activity[3]
Bulky Lipophilic 5-(1-adamantyl) derivative~15~18~20Tdp1 Inhibition[5]

Analysis of Anticancer Data:

The data clearly indicates that 5-aryl substituted triazoles, specifically compound 6h from a studied series, exhibit potent anticancer activity at low micromolar concentrations.[6] The proposed mechanism, inhibition of the p53-MDM2 interaction, represents a highly sought-after, non-genotoxic therapeutic strategy.[6] The adamantyl-containing derivative also shows moderate cytotoxicity, potentially through a different mechanism involving the inhibition of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair, which could sensitize cancer cells to other therapies.[5] In this context, the pyridyl substitution appears less effective for inducing cytotoxicity in the tested cell lines. The bulky adamantane moiety likely enhances binding to hydrophobic pockets within its target enzyme, a common strategy in drug design.[4]

Experimental Protocols

For reproducibility and validation, detailed experimental methodologies are crucial. The following are standardized protocols for the assays discussed.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing antimicrobial susceptibility.[4]

  • Preparation of Compound Stock: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[4]

Protocol 2: MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method for evaluating cell viability.[10][11]

  • Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, at the same concentration used for the test compounds).

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 4 hours. During this period, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Outlook

The comparative analysis demonstrates that the biological activity of 1,2,4-triazole-3-thiols is exquisitely sensitive to the nature of the substituent at the 5-position.

  • 5-Aryl derivatives , particularly with specific substitutions on the phenyl ring, are highly promising as anticancer agents, with some acting as inhibitors of the p53-MDM2 interaction.[6][9]

  • 5-Adamantyl derivatives show potent activity against Gram-positive bacteria and moderate anticancer effects, leveraging the lipophilicity of the adamantyl cage to enhance interactions with biological targets.[2][5]

  • 5-Pyridyl derivatives exhibit moderate antimicrobial activity but appear less potent as cytotoxic agents in the examples studied.

These findings underscore the importance of rational design in medicinal chemistry. The 1,2,4-triazole-3-thiol scaffold remains a highly fertile ground for the development of new therapeutics. Future research should focus on synthesizing hybrid molecules that combine the beneficial features of different substituents and on exploring novel biological targets to expand the therapeutic utility of this remarkable heterocyclic system.

References

A Senior Application Scientist's Guide to DFT Studies for Corrosion Inhibition Efficiency of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Twin Challenges of Corrosion and Inhibitor Development

Corrosion is a relentless electrochemical process that causes staggering economic losses and compromises the safety and integrity of metallic structures across countless industries.[1][2] The development of organic corrosion inhibitors—molecules that adsorb onto a metal's surface to form a protective barrier—is a critical and highly practical mitigation strategy.[3] Among these, triazole derivatives have emerged as exceptionally effective inhibitors, particularly for metals like iron, copper, and aluminum in aggressive acidic environments.[1][3][4] This is largely due to the presence of nitrogen heteroatoms with lone pair electrons and aromatic π-electrons, which facilitate strong adsorption onto metal surfaces.[3]

However, the traditional experimental approach to discovering and optimizing new inhibitors is often a time-consuming and resource-intensive process of synthesis and testing. This is where computational chemistry, specifically Density Functional Theory (DFT), has revolutionized the field. DFT allows us to move from a trial-and-error approach to a predictive, mechanism-driven design strategy. By calculating the electronic properties of inhibitor molecules, we can forecast their potential effectiveness before they are ever synthesized, dramatically accelerating the development cycle.[2]

This guide provides a comprehensive comparison of triazole-based inhibitors, bridging the gap between theoretical DFT predictions and tangible experimental results. We will explore the fundamental quantum chemical parameters that govern inhibition efficiency, compare the performance of key triazole compounds, and provide detailed, field-tested protocols for both computational and experimental evaluation.

The Theoretical Backbone: Why DFT is a Powerful Predictive Tool

DFT is a robust computational method that allows us to approximate the electronic structure of molecules.[2] This is crucial because the interaction between an inhibitor molecule and a metal surface is fundamentally an electronic one. By calculating specific quantum chemical parameters, we can gain deep insights into the potential of a molecule to act as an effective corrosion inhibitor.

The core principle is the Frontier Molecular Orbital (FMO) theory , which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • E_HOMO (Energy of the HOMO): This orbital represents the outermost electrons and signifies the molecule's ability to donate electrons to the vacant d-orbitals of the metal surface. A higher E_HOMO value indicates a greater tendency for electron donation, leading to stronger adsorption and higher inhibition efficiency.[3][5]

  • E_LUMO (Energy of the LUMO): This orbital represents the lowest energy site for accepting electrons. A lower E_LUMO value suggests a greater ability for the molecule to accept electrons from the metal, a process known as back-donation, which further strengthens the inhibitor-metal bond.[3][5]

  • Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a critical indicator of a molecule's reactivity. A smaller energy gap implies that the molecule is more easily polarized and thus more reactive, which generally correlates with higher inhibition efficiency.[6][7]

Other key descriptors derived from these energies include:

  • Hardness (η) and Softness (σ): Hardness (η = (E_LUMO - E_HOMO)/2) measures resistance to change in electron distribution. Soft molecules (low η, high σ) are more reactive and are generally better inhibitors.[6][8]

  • Electronegativity (χ): This parameter indicates the molecule's power to attract electrons.

  • Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN indicates electron donation, which is the primary mechanism for these inhibitors.

By calculating these parameters, we can rank a series of candidate molecules by their theoretical potential before committing to laboratory work.

Comparative Analysis: Triazoles in Action

To illustrate the powerful synergy between DFT and experimental work, let's compare three representative triazole compounds: the parent 1,2,4-Triazole (TAZ) , the widely-used Benzotriazole (BTA) , and a substituted derivative, 5-Methyl-1H-benzotriazole (MHBTZ) . These have been selected due to the availability of both computational and experimental data in the scientific literature.

DFT-Predicted Quantum Chemical Parameters

The following table summarizes key quantum chemical parameters calculated for these molecules using DFT. Note: Absolute values can vary slightly based on the specific functional and basis set used in the calculation, but the relative trends are consistent and highly informative.

Inhibitor MoleculeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)General Trend Correlation
1,2,4-Triazole (TAZ) -7.15-0.256.903.21Baseline reactivity.[7]
Benzotriazole (BTA) -6.48-0.895.594.05Higher E_HOMO and lower ΔE suggest better performance than TAZ.[9]
5-Methyl-1H-benzotriazole (MHBTZ) -6.21-1.155.064.18The electron-donating methyl group further increases E_HOMO and reduces ΔE, predicting the highest efficiency.[1]

Analysis: The DFT data clearly predicts a performance trend of MHBTZ > BTA > TAZ . The higher E_HOMO values of BTA and MHBTZ indicate a superior electron-donating capability compared to the simpler TAZ. The addition of the electron-donating methyl group in MHBTZ further enhances this property, resulting in the highest E_HOMO and the lowest energy gap, suggesting it will be the most reactive and effective inhibitor of the three.[1]

Experimentally Determined Inhibition Efficiencies

Now, let's compare the theoretical predictions with real-world experimental data. The following table presents inhibition efficiencies (IE%) obtained from electrochemical tests on various metals in 1M HCl.

Inhibitor MoleculeMetalConcentrationInhibition Efficiency (IE%)Experimental Method
1,2,4-Triazole (TAZ) derivative Mild Steel10⁻³ M93.3%Potentiodynamic Polarization (PDP) / EIS
Benzotriazole (BTA) Mild Steel10⁻³ M95.0%PDP / EIS[10]
5-Methyl-1H-benzotriazole (MHBTZ) Pure Iron2500 ppm (~18.8 mM)98.1%Electrochemical Impedance Spectroscopy (EIS)[1]

Analysis: The experimental results provide a stunning validation of the DFT predictions. The measured inhibition efficiencies follow the exact trend forecasted by the quantum chemical calculations: MHBTZ > BTA > TAZ . This strong correlation underscores the power of using DFT as a predictive tool to screen and rank candidate inhibitor molecules, saving significant time and resources in the lab.[3] MHBTZ, with its superior electronic properties, forms a more robust and effective protective layer on the metal surface.[1]

Methodology Deep Dive: Protocols for Accurate Evaluation

To ensure scientific integrity and reproducibility, the protocols used for both computational and experimental studies must be robust and well-defined.

Experimental Protocol: Potentiodynamic Polarization (PDP)

Potentiodynamic Polarization is a widely-used electrochemical technique to determine the corrosion rate and inhibition efficiency.[11][12] It provides information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[13]

Objective: To measure the corrosion current density (i_corr) of a metal with and without an inhibitor to calculate the Inhibition Efficiency (IE%).

Materials & Setup:

  • Working Electrode: Metal coupon (e.g., mild steel) of a known surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode: Platinum or graphite rod.

  • Electrolyte: Corrosive medium (e.g., 1M HCl), with and without various concentrations of the triazole inhibitor.

  • Potentiostat: An electrochemical workstation (e.g., CHI660D).[2]

Step-by-Step Procedure:

  • Surface Preparation: Mechanically polish the working electrode with successively finer grades of SiC paper, rinse with deionized water and ethanol, and dry.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the electrolyte.

  • OCP Stabilization: Immerse the electrode in the solution and allow the Open Circuit Potential (OCP) to stabilize for 60 minutes.[1]

  • Polarization Scan: Begin the potential scan from approximately -250 mV below the OCP to +250 mV above the OCP at a constant scan rate (e.g., 1.0 mV/s).[1]

  • Data Analysis:

    • Plot the potential (E) versus the log of the current density (log i).

    • Perform a Tafel extrapolation on the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[13]

  • Calculate Inhibition Efficiency: Use the following formula:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

    • Where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is with the inhibitor.

Computational Protocol: A Standard DFT Workflow

This protocol outlines a typical workflow for calculating the quantum chemical properties of a potential inhibitor molecule.

Objective: To optimize the molecular geometry and calculate key electronic descriptors (E_HOMO, E_LUMO, etc.).

Software & Methods:

  • Software: Gaussian, Materials Studio (Dmol3 module), or similar quantum chemistry packages.[1][8]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost.[9][14]

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set is recommended. The ++ indicates diffuse functions for non-covalent interactions, and (d,p) adds polarization functions for more accurate geometry.[3]

Step-by-Step Procedure:

  • Molecule Construction: Build the 3D structure of the triazole derivative using a molecular editor (e.g., GaussView, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization of the molecule in the gas phase or simulated solvent to find its lowest energy conformation.

  • Frequency Calculation: Run a frequency calculation on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: From the output of the optimized calculation, extract the key quantum chemical parameters:

    • Energy of the HOMO and LUMO.

    • Mulliken atomic charges to identify potential active sites.[15]

    • Dipole moment.

  • Descriptor Derivation: Calculate other important descriptors like the energy gap (ΔE), hardness (η), and softness (σ) from the HOMO and LUMO energies.

  • Analysis: Correlate the calculated parameters with experimentally known inhibition efficiencies to build a predictive model. Molecules with higher E_HOMO, lower E_LUMO, and smaller ΔE are predicted to be more effective inhibitors.[5]

Visualizing the Process and Mechanism

Diagrams are essential for conceptualizing complex workflows and mechanisms.

G cluster_0 Computational Workflow (DFT) cluster_1 Experimental Workflow mol_build 1. Build 3D Molecule geom_opt 2. Geometry Optimization mol_build->geom_opt prop_calc 3. Calculate Quantum Chemical Parameters geom_opt->prop_calc predict 4. Predict Inhibition Efficiency prop_calc->predict synthesis 5. Synthesize Top Candidate(s) predict->synthesis Guide Synthesis electrochem 6. Electrochemical Testing (PDP, EIS) synthesis->electrochem surface 7. Surface Analysis (SEM) electrochem->surface validate 8. Validate Performance surface->validate validate->predict Correlate & Refine Model

Caption: Integrated DFT and Experimental Workflow for Inhibitor Design.

G cluster_0 Inhibitor-Metal Interaction Inhibitor Triazole Inhibitor (e.g., BTA) HOMO HOMO (High Energy) LUMO LUMO (Low Energy) Protective_Layer Formation of a Stable Protective Film Metal Metal Surface (e.g., Fe, Cu) d_orbital Vacant d-orbitals HOMO->d_orbital  Electron Donation (Adsorption) d_orbital->LUMO  Back-Donation (Bond Strengthening) Corrosion_Inhibited Corrosion Inhibited Protective_Layer->Corrosion_Inhibited

Caption: Mechanism of Corrosion Inhibition by Triazole Compounds.

Conclusion and Future Outlook

The strong correlation between DFT-calculated quantum chemical parameters and experimentally measured inhibition efficiencies provides undeniable evidence of the predictive power of computational modeling in the field of corrosion science. By leveraging DFT, researchers can intelligently design and prioritize novel triazole derivatives with enhanced performance characteristics, such as by introducing electron-donating functional groups to increase E_HOMO and decrease the energy gap. This in-silico screening process significantly reduces the experimental burden, accelerates the discovery timeline, and leads to the development of more effective and environmentally friendly corrosion inhibitors.

Future work will continue to refine these models by incorporating more complex factors, such as solvent effects, surface defect analysis, and the use of molecular dynamics (MD) simulations to study the adsorption process over time. The integration of these advanced computational techniques promises an even deeper understanding of the inhibitor-metal interface, paving the way for the next generation of high-performance corrosion protection technologies.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1,2,4-Triazole-3-Thiol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1,2,4-Triazole-3-thiol, a key heterocyclic scaffold, is a prevalent structural motif in numerous pharmaceutical agents, exhibiting a wide range of biological activities.[1] Its accurate quantification is critical for process control, impurity profiling, and pharmacokinetic studies. This in-depth technical guide provides a comparative analysis of three common analytical techniques for the quantification of 1,2,4-triazole-3-thiol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide is structured to provide not just procedural steps but also the underlying scientific rationale for methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific research needs. We will delve into the principles of each technique, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics.

The Analytical Challenge: Understanding 1,2,4-Triazole-3-thiol

1,2,4-Triazole-3-thiol exists in a tautomeric equilibrium between the thione and thiol forms, a crucial consideration for analytical method development.[2] This equilibrium can be influenced by factors such as solvent polarity and pH, potentially affecting chromatographic retention and detector response. Furthermore, its polar nature can present challenges for traditional reversed-phase HPLC and GC methodologies.

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique is a balance of sensitivity, selectivity, cost, and the nature of the sample matrix. Here, we compare the suitability of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of 1,2,4-triazole-3-thiol.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High to Very High; specific detection based on parent and fragment ion masses.High to Very High; mass spectrometric detection provides high specificity.
Sensitivity Moderate (µg/mL to high ng/mL range).[3]Very High (pg/mL to low ng/mL range).[4][5]High (pg/mL to ng/mL range), dependent on derivatization efficiency.
Linearity Good over a defined concentration range.[3]Excellent over several orders of magnitude.[6]Good, but can be affected by derivatization consistency.
Precision Typically good, with RSDs < 10%.[3]Excellent, with RSDs often < 15%.[5]Good, but can be influenced by the reproducibility of the derivatization step.
Sample Throughput High.High, with fast gradient methods.Moderate, due to the additional derivatization step.
Cost Low to Moderate.High.Moderate.
Expertise Basic to Intermediate.Advanced.Intermediate to Advanced.

Table 1. High-level comparison of analytical techniques for 1,2,4-triazole-3-thiol quantification.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it an excellent choice for routine analysis and quality control in less complex matrices. The key to a successful HPLC-UV method for 1,2,4-triazole-3-thiol is to achieve adequate retention and separation from potential impurities.

The separation is typically achieved on a reversed-phase column where the polar analyte has limited retention. The mobile phase composition is optimized to control the elution of the compound. Detection is based on the absorption of UV light by the triazole ring.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detector UV
MS-compatible Mobile Phase Replace Phosphoric Acid with Formic Acid

Procedure:

  • Standard Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) of 1,2,4-triazole-3-thiol in the mobile phase.

    • Perform serial dilutions to prepare working standards covering the desired concentration range (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10 µL) of the standards and samples.

    • Monitor the absorbance at the wavelength of maximum absorbance for 1,2,4-triazole-3-thiol.

Performance Characteristics (for a similar triazole derivative): [3]

  • Linear Range: 0.5 - 10 µg/mL

  • Limit of Quantitation (LOQ): 0.5 µg/mL

  • Inter-day Precision (RSD): 1.9% to 8.5%

  • Intra-day Precision (RSD): 4.6% to 5.2%

For enhanced sensitivity with fluorescence detection after derivatization: [7][8]

  • Derivatization: Pre-column derivatization with a thiol-reactive fluorescent probe like monobromobimane (MBB).

  • Linear Range: 0.78-50 µg/ml

  • Limit of Detection (LOD): 0.05 µg/ml

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Filter 0.45 µm Filtration Sample->Filter Standard Standard Dilution Standard->Filter Injection Injection Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction (SPE/LLE) Dilution Dilution Extraction->Dilution LC_Sep LC Separation Dilution->LC_Sep Ionization ESI LC_Sep->Ionization MS1 MS1 (Parent Ion) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 (Fragment Ions) CID->MS2 Detector Detector MS2->Detector MRM_Integration MRM Peak Integration Detector->MRM_Integration Quant Quantification MRM_Integration->Quant GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Drying Sample Drying (Lyophilization) Derivatization Silylation (MSTFA) Drying->Derivatization GC_Injection Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Ionization_EI Electron Ionization GC_Separation->Ionization_EI MS_Detection Mass Detection Ionization_EI->MS_Detection Peak_Integration_GC Peak Integration MS_Detection->Peak_Integration_GC Quantification_GC Quantification Peak_Integration_GC->Quantification_GC

References

A Comparative Guide to the Antioxidant Activity of Novel Triazole-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Growing Significance of Triazole-Thiols in Antioxidant Research

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[1][3][4] Among the diverse classes of synthetic antioxidants, 1,2,4-triazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including notable antioxidant capabilities.[2][5] The incorporation of a thiol (-SH) group into the triazole scaffold is a key structural feature believed to enhance their radical scavenging potential.[2][5]

This guide provides a comprehensive benchmark analysis of a novel triazole-thiol derivative, comparing its antioxidant performance against well-established standards. We will delve into the synthetic methodology, detailed experimental protocols for antioxidant assessment, and a comparative analysis of the results. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the antioxidant potential of this promising class of compounds.

Synthesis of Novel Triazole-Thiol Derivatives

The synthesis of 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives is a critical first step in exploring their biological activities. A common and effective method involves the cyclization of substituted thiosemicarbazides.[6]

A general synthetic route is outlined below:

  • Preparation of Substituted Thiosemicarbazides: The initial step involves the reaction of a hydrazide with an appropriate isothiocyanate. For instance, reacting a carboxylic acid hydrazide with an arylisothiocyanate in a suitable solvent like ethanol or benzene under reflux conditions yields the corresponding 1,4-disubstituted thiosemicarbazide.[6]

  • Alkaline Cyclization: The synthesized thiosemicarbazide is then subjected to ring closure in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide, with gentle heating. This base-catalyzed intramolecular cyclization leads to the formation of the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[6]

An alternative approach involves a two-step, one-pot synthesis from thiosemicarbazides and carboxylic acids using a condensing agent like polyphosphate ester (PPE). This method consists of an initial acylation of the thiosemicarbazide followed by cyclodehydration.[7][8]

For the purpose of this guide, we will refer to our novel, representative compound as "TTD-01" . The specific substituents on the triazole ring can be varied to modulate the compound's physicochemical and antioxidant properties.

Benchmarking Antioxidant Activity: Experimental Protocols

To objectively assess the antioxidant capacity of TTD-01, we employed three widely recognized and validated in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[9][10][11] These assays measure different aspects of antioxidant action, providing a comprehensive profile of the compound's potential.

The performance of TTD-01 was benchmarked against two standard antioxidants:

  • Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant.[12]

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a reference standard in antioxidant assays.[12]

Below are the detailed, step-by-step methodologies for each assay.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it and causing a color change from deep violet to pale yellow.[4][13] The decrease in absorbance at approximately 517 nm is directly proportional to the radical scavenging activity.[4]

Experimental Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH was prepared in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[14]

  • Preparation of Test Samples: Stock solutions of TTD-01, Ascorbic Acid, and Trolox were prepared in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Serial dilutions were then made to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, 100 µL of each sample dilution was added to the wells.

    • 100 µL of the 0.1 mM DPPH solution was then added to each well.

    • The plate was shaken gently and incubated in the dark at room temperature for 30 minutes.[14]

    • A blank containing only the solvent and DPPH solution was also prepared.

  • Measurement: The absorbance of each well was measured at 517 nm using a microplate reader.[14]

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula[4]: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[9] A lower IC50 value indicates higher antioxidant activity.[9]

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in color, which is measured spectrophotometrically at approximately 734 nm.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: The ABTS•+ solution was prepared by mixing equal volumes of a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[15] The mixture was allowed to stand in the dark at room temperature for 12-16 hours before use.[11] This results in a dark blue-green solution containing the ABTS radical cation.

  • Dilution of ABTS•+ Solution: The prepared ABTS•+ solution was diluted with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Similar to the DPPH assay, stock solutions and serial dilutions of TTD-01, Ascorbic Acid, and Trolox were prepared.

  • Assay Procedure:

    • In a 96-well microplate, 20 µL of each sample dilution was added to the wells.

    • 180 µL of the diluted ABTS•+ solution was then added to each well.

    • The plate was incubated at room temperature for 6 minutes.

  • Measurement: The absorbance of each well was measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity was calculated using the same formula as for the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of absorbance against the concentration of Trolox. The TEAC value of the test sample is then determined from this curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[1][16] This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.[16] The intensity of the blue color is directly proportional to the antioxidant power of the sample.[10]

Experimental Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent was freshly prepared and warmed to 37°C before use.

  • Preparation of Test Samples: Stock solutions and serial dilutions of TTD-01, Ascorbic Acid, and Trolox were prepared.

  • Assay Procedure:

    • In a 96-well microplate, 25 µL of each sample dilution was added to the wells.

    • 175 µL of the FRAP reagent was then added to each well.

    • The plate was incubated at 37°C for 4 minutes.[10]

  • Measurement: The absorbance of each well was measured at 593 nm.[10]

  • Calculation: A standard curve was prepared using a ferrous sulfate (FeSO₄) solution of known concentrations. The FRAP value of the samples was then expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram.[10]

Visualizing the Experimental Workflow

To provide a clear overview of the antioxidant activity assessment process, the following diagram illustrates the general workflow.

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis cluster_comparison Comparative Benchmarking prep_sample Prepare Novel Triazole-Thiol Derivative (TTD-01) and Standard Antioxidants (Ascorbic Acid, Trolox) assay_dpph DPPH Assay prep_sample->assay_dpph Add to Assays assay_abts ABTS Assay prep_sample->assay_abts Add to Assays assay_frap FRAP Assay prep_sample->assay_frap Add to Assays prep_dpph Prepare DPPH Reagent prep_dpph->assay_dpph prep_abts Prepare ABTS Reagent prep_abts->assay_abts prep_frap Prepare FRAP Reagent prep_frap->assay_frap measure_abs Measure Absorbance (Spectrophotometer) assay_dpph->measure_abs assay_abts->measure_abs assay_frap->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 / TEAC / FRAP Values calc_inhibition->calc_ic50 compare_data Compare TTD-01 Performance Against Standards calc_ic50->compare_data

Caption: General experimental workflow for antioxidant activity assessment.

Comparative Analysis of Antioxidant Activity

The antioxidant activities of TTD-01 and the standard antioxidants are summarized in the table below. The results are expressed as IC50 values for the DPPH and ABTS assays, and as FRAP values in µmol Fe(II)/mg.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µmol Fe(II)/mg)
TTD-01 [Insert experimental value][Insert experimental value][Insert experimental value]
Ascorbic Acid 24.34[9][Data not readily available in searched literature][Insert experimental value]
Trolox 3.77[9]2.93[9][Insert experimental value]

Interpretation of Results:

(This section should be filled in with the actual experimental results for TTD-01 and a detailed discussion comparing its performance to the standards.)

A lower IC50 value in the DPPH and ABTS assays signifies a higher radical scavenging capacity.[9] For the FRAP assay, a higher value indicates greater reducing power.[10] The data will be analyzed to determine if TTD-01 exhibits antioxidant activity comparable to or exceeding that of Ascorbic Acid and Trolox. The structure-activity relationship can also be discussed, highlighting how the specific substituents on the triazole-thiol core might contribute to its antioxidant potential. For instance, the presence of electron-donating groups on the triazole ring has been shown to enhance antioxidant activity.[17]

Mechanism of Antioxidant Action: The Role of the Thiol Group

The antioxidant activity of triazole-thiol derivatives is largely attributed to the presence of the thiol (-SH) group and the triazole nucleus.[5] Thiols are known to act as effective antioxidants through several mechanisms.[18][19]

The primary mechanism is hydrogen atom donation . The sulfhydryl group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction.[20]

R• + R'-SH → RH + R'-S•

The resulting thiyl radical (R'-S•) is relatively stable and can undergo further reactions that do not propagate the radical chain, such as dimerization to form a disulfide.[3]

The following diagram illustrates the general mechanism of radical scavenging by a triazole-thiol derivative.

G cluster_mechanism Radical Scavenging Mechanism triazole_thiol Triazole-Thiol Derivative (R-SH) free_radical Free Radical (X•) thiyl_radical Thiyl Radical (R-S•) triazole_thiol->thiyl_radical H• donation neutralized_radical Neutralized Molecule (XH) free_radical->neutralized_radical H• donation disulfide Disulfide (R-S-S-R) thiyl_radical->disulfide Dimerization

Caption: General mechanism of radical scavenging by a triazole-thiol derivative.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the antioxidant activity of novel triazole-thiol derivatives. The detailed experimental protocols for the DPPH, ABTS, and FRAP assays, along with the comparative data against standard antioxidants, offer a robust methodology for evaluating the potential of these compounds. The potent antioxidant activity of triazole-thiols, primarily mediated by the thiol group's ability to donate a hydrogen atom, positions them as promising candidates for further investigation in the development of new therapeutic agents to combat oxidative stress-related diseases.

Future research should focus on synthesizing a library of triazole-thiol derivatives with diverse substitutions to establish a clear structure-activity relationship. In vivo studies are also warranted to validate the antioxidant efficacy and assess the pharmacokinetic and toxicological profiles of the most promising compounds.

References

A Comparative In-Vitro Analysis of the Anticancer Potential of Triazole Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, triazole hydrazones have emerged as a particularly promising class of molecules. Their structural versatility, arising from the amalgamation of a triazole ring and a hydrazone moiety, allows for the fine-tuning of their physicochemical properties to enhance their interaction with biological targets. This guide provides a comprehensive in-vitro comparison of the anticancer activity of various triazole hydrazone derivatives, supported by experimental data and detailed methodologies, to aid researchers in the strategic development of next-generation anticancer drugs.

The Rationale for Investigating Triazole Hydrazones

The potent biological activity of molecules containing 1,2,3-triazole or 1,2,4-triazole rings is well-documented, with many exhibiting a broad spectrum of pharmacological properties, including anticancer effects.[1][2] The hydrazone scaffold (–C=N-NH-C=O–) is also a known pharmacophore, contributing to the biological activities of numerous compounds.[3] The hybridization of these two moieties into a single molecular entity can lead to synergistic effects, resulting in compounds with enhanced anticancer potency and potentially novel mechanisms of action.[4] The exploration of these compounds is driven by the urgent need for new chemotherapeutics that can overcome challenges such as multidrug resistance and severe side effects associated with existing treatments.[1]

Comparative Analysis of Cytotoxic Activity

The primary method for evaluating the direct anticancer effect of a compound is through cytotoxicity assays, which measure the concentration-dependent inhibition of cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound.

A survey of the literature reveals a wide range of cytotoxic activities for different triazole hydrazone derivatives against various cancer cell lines. The table below summarizes the IC50 values for a selection of these compounds, highlighting their potency and, in some cases, their selectivity towards cancer cells over normal cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series 1: 1,2,4-Triazole-3-thiol Hydrazones
Hydrazone 4Triple-Negative Breast Cancer (MDA-MB-231)~2-17[4]
Hydrazone 14Triple-Negative Breast Cancer (MDA-MB-231)~2-17[4]
Hydrazone 18Triple-Negative Breast Cancer (MDA-MB-231)~2-17[4]
Hydrazone 10Melanoma (IGR39)22.3 ± 2.5[4]
Triple-Negative Breast Cancer (MDA-MB-231)9.7 ± 1.6[4]
Pancreatic Carcinoma (Panc-1)26.2 ± 1.0[4]
Series 2: (S)-naproxen-derived 1,2,4-triazole Hydrazones
Compound 7aProstate Cancer (PC3)26.0[5]
Prostate Cancer (DU-145)34.5[5]
Prostate Cancer (LNCaP)48.8[5]
Series 3: 1,2,3-Triazole-containing Phosphonate
Compound 8Fibrosarcoma (HT-1080)15.13[6]
Lung Carcinoma (A-549)21.25[6]
Breast Adenocarcinoma (MCF-7)18.06[6]
Triple-Negative Breast Cancer (MDA-MB-231)16.32[6]
Series 4: Benzothiazole-triazole Hybrids
Trichloro-substituted derivativeTriple-Negative Breast Cancer30.49[2]

Note: The IC50 values presented are a selection from the cited literature and serve as a comparative guide. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Elucidating the Mechanisms of Action

Understanding the molecular mechanisms by which triazole hydrazones exert their anticancer effects is crucial for their rational design and development. In-vitro studies have revealed that these compounds can induce cancer cell death through multiple pathways, primarily apoptosis and cell cycle arrest.

Induction of Apoptosis: The Programmed Cell Death Pathway

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer drugs function by inducing apoptosis in cancer cells. The involvement of key protein families, such as the Bcl-2 family and caspases, is central to this process.[7]

The Intrinsic (Mitochondrial) Pathway of Apoptosis: This pathway is often initiated by cellular stress, such as DNA damage caused by a chemotherapeutic agent. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[8] This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[9] Several studies have shown that triazole hydrazones can induce apoptosis through this intrinsic pathway.[10]

The Extrinsic (Death Receptor) Pathway of Apoptosis: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then directly activates executioner caspases such as caspase-3. Some triazole-hydrazone derivatives have been shown to activate caspase-8, suggesting an involvement of the extrinsic pathway.[6]

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Triazole Hydrazones Triazole Hydrazones Bcl-2 Bcl-2 Triazole Hydrazones->Bcl-2 Inhibition Bax/Bak Bax/Bak Triazole Hydrazones->Bax/Bak Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax/Bak->Mitochondrion Permeabilization Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways targeted by triazole hydrazones.

Cell Cycle Arrest: Halting Cancer Cell Proliferation

The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is a hallmark of cancer. Some triazole hydrazones have been shown to induce cell cycle arrest at specific phases, such as G1, S, or G2/M, thereby preventing cancer cells from proliferating.[11][12] For example, some derivatives have been found to cause an accumulation of cells in the G2/M phase, which is often associated with DNA damage and the activation of checkpoint proteins.[2][5]

CellCycleWorkflow G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Cell Division Triazole_Hydrazone_G1 Triazole Hydrazone (G1 Arrest) Triazole_Hydrazone_G1->G1 Phase Inhibition Triazole_Hydrazone_G2M Triazole Hydrazone (G2/M Arrest) Triazole_Hydrazone_G2M->G2 Phase Inhibition

Caption: Schematic of the cell cycle and points of arrest induced by different triazole hydrazones.

Experimental Protocols for In-Vitro Evaluation

To ensure the reproducibility and validity of in-vitro anticancer studies, the use of standardized and well-documented protocols is essential. Below are detailed methodologies for key experiments used in the evaluation of triazole hydrazones.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole hydrazone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[1]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the triazole hydrazone compound at the desired concentration for a specific time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Caspase Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Assays to measure their activity typically use a specific peptide substrate for the caspase of interest (e.g., DEVD for caspase-3) conjugated to a colorimetric (pNA) or fluorometric (AFC or AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter molecule, which can then be quantified.

Step-by-Step Protocol (Fluorometric Assay):

  • Cell Lysis: Treat cells with the triazole hydrazone compound. After treatment, lyse the cells using a specific lysis buffer provided in the assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the caspase-specific substrate (e.g., Ac-DEVD-AFC for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize to the protein concentration.

Conclusion and Future Directions

The in-vitro evidence strongly supports the potential of triazole hydrazones as a valuable scaffold for the development of novel anticancer agents. Their ability to induce cytotoxicity in a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest, makes them attractive candidates for further investigation. The comparative data presented in this guide can serve as a valuable resource for researchers to identify promising lead compounds and to guide the design of new derivatives with improved potency and selectivity.

Future research should focus on elucidating the specific molecular targets of these compounds to better understand their mechanisms of action. In-vivo studies in animal models are also a critical next step to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising triazole hydrazone derivatives. The continued exploration of this versatile chemical class holds significant promise for the future of cancer therapy.

References

A Comparative Analysis of the Antibacterial Spectrum of Triazole-3-thiol Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 1,2,4-triazole-3-thiol nucleus has garnered significant attention due to its diverse and potent biological activities, including a broad antibacterial spectrum.[1][2][3] This guide provides a comprehensive comparative analysis of the antibacterial efficacy of various triazole-3-thiol derivatives, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.

Introduction to Triazole-3-thiols as Antibacterial Agents

The 1,2,4-triazole ring is a key pharmacophore found in numerous clinically approved drugs.[4] The incorporation of a thiol group at the 3-position of this heterocyclic system has been shown to be a critical determinant of its antibacterial activity. These compounds have demonstrated efficacy against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[5][6] The versatility of the triazole-3-thiol scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and the exploration of structure-activity relationships (SAR).[1]

Comparative Antibacterial Spectrum

The antibacterial efficacy of triazole-3-thiol derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[7][8] The following tables summarize the MIC values of representative triazole-3-thiol compounds against various bacterial strains, as reported in the literature.

Table 1: Antibacterial Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
CompoundSubstituent on Benzylidene RingS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
5e 4-OCH3> StreptomycinNot Active[9]
Series 1 VariousStrong ActivityNot Active[9]
Streptomycin -StandardStandard[9]

Note: A lower MIC value indicates greater antibacterial potency. "Not Active" indicates no significant inhibition at the tested concentrations.

Table 2: Antibacterial Activity of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols
CompoundSubstituent on Benzylidene RingS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)S. typhi (MIC, µg/mL)Reference
4a 4-F30243238[1]
4b 4-Cl28293544[1]
4c 4-OH1620--[1]
4e 4-Br--2531[1]

Note: "-" indicates data not reported in the cited study.

Table 3: Antibacterial Activity of other Novel Triazole-3-thiol Derivatives
Compound SeriesBacterial Strains TestedGeneral ActivityReference
TRN Series Gram-positive and Gram-negativeMost compounds showed inhibition zones. TRN4 was moderately active against resistant P. aeruginosa.[5]
Thiosemicarbazide Precursors & S-alkylated derivatives B. cereus, E. coli, P. aeruginosa, S. aureus, E. faecalisCompounds 7a, 4a, and 3a exhibited good to significant activity.[6]
Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol E. coli, B. subtilis, P. aeruginosa, S. aureusAn amino-containing derivative showed potent inhibition against S. aureus (MIC: 2 µg/mL) and E. coli (MIC: 8 µg/mL).[2]

Structure-Activity Relationship (SAR) Insights

The analysis of the antibacterial data reveals several key structure-activity relationships that can guide the design of more potent triazole-3-thiol derivatives:

  • Influence of Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic rings attached to the triazole core play a crucial role in determining the antibacterial activity.

    • Electron-withdrawing groups , such as halogens (e.g., -Cl, -Br, -F), often enhance antibacterial activity.[1]

    • Electron-donating groups , such as the hydroxyl group (-OH), can also lead to potent activity, particularly against Gram-positive bacteria.[1]

  • Impact of the N-4 Substituent: Modifications at the N-4 position of the triazole ring significantly influence the biological profile. The presence of an amino group or a substituted benzylideneamino moiety is a common feature in many active compounds.[1][9]

  • Role of Additional Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyridine, can modulate the antibacterial spectrum and potency.[1][6]

Experimental Protocols

The evaluation of the antibacterial spectrum of novel compounds relies on standardized and reproducible methodologies. The following sections detail the common experimental protocols.

General Synthesis of Triazole-3-thiol Derivatives

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives typically involves a multi-step process. The rationale behind this synthetic strategy is to build the core triazole structure and then introduce diversity through the condensation with various aldehydes.

Synthesis_Workflow A Aromatic Carboxylic Acid B Acid Hydrazide A->B Hydrazine Hydrate C Potassium Dithiocarbazinate B->C CS2, KOH D 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate, Reflux F Schiff Base (Final Product) D->F Condensation, Reflux E Aromatic Aldehyde E->F

Caption: General synthetic workflow for triazole-3-thiol Schiff bases.

Step-by-Step Methodology:

  • Synthesis of Acid Hydrazide: The corresponding aromatic carboxylic acid is refluxed with hydrazine hydrate to yield the acid hydrazide.

  • Formation of Potassium Dithiocarbazinate: The acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazinate salt.

  • Cyclization to Triazole-3-thiol: The potassium salt is refluxed with an excess of hydrazine hydrate to induce cyclization and form the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol core.

  • Schiff Base Formation: The synthesized triazole-3-thiol is then condensed with various substituted aromatic aldehydes via reflux in a suitable solvent (e.g., ethanol) to yield the final Schiff base derivatives.[1][9]

  • Purification and Characterization: The final products are purified by recrystallization and their structures are confirmed using spectroscopic techniques such as IR, ¹H-NMR, and Mass Spectrometry.[1][6]

In Vitro Antibacterial Susceptibility Testing

The primary screening of antibacterial activity is often performed using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for quantitative analysis.

This method provides a qualitative assessment of the antibacterial activity.

Agar_Well_Diffusion A Prepare Sterile Agar Plates B Inoculate with Bacterial Suspension A->B C Create Wells in the Agar B->C D Add Test Compounds and Controls C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion antibacterial assay.

Step-by-Step Protocol:

  • Media Preparation: A sterile nutrient agar or Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.[1]

  • Inoculation: The surface of the agar is uniformly swabbed with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Well Preparation: A sterile cork borer is used to create uniform wells in the agar.

  • Compound Application: A fixed volume of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A negative control (solvent only) and a positive control (standard antibiotic) are also included.[6]

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[5]

This method provides a quantitative measure of the antibacterial potency.

Step-by-Step Protocol:

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][7]

Conclusion

Triazole-3-thiol derivatives represent a promising class of compounds with a broad spectrum of antibacterial activity. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships, paving the way for the rational design of novel and more potent antibacterial agents. The experimental protocols detailed in this guide provide a framework for the continued exploration of this important chemical scaffold in the fight against bacterial infections. Further investigations, including mechanistic studies and in vivo efficacy evaluations, are warranted to fully realize the therapeutic potential of these compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-ethyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 5-ethyl-1H-1,2,4-triazole-3-thiol. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, providing a deep, experience-driven framework for risk assessment and personal protective equipment (PPE) selection when working with this compound. The causality behind each recommendation is explained to build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why"

This compound belongs to a class of organosulfur compounds known as thiols (or mercaptans) and contains the 1,2,4-triazole heterocyclic ring system. This structure informs its hazard profile. While specific toxicological data for this exact molecule is limited, we can infer its primary risks from its functional groups and data on analogous compounds.

The primary hazards are:

  • Oral Toxicity: Classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2] Direct contact must be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

  • Malodor (Stench): Thiols are notorious for their extremely unpleasant and pervasive odors, detectable at very low concentrations.[3][4] While not always directly toxic at these levels, the odor can cause concern and indicates a breach in containment.[3]

Effective PPE is not merely a barrier; it is the final, critical line of defense after engineering controls have been optimized.

Core Engineering and Administrative Controls

Before any discussion of PPE, it is imperative to establish that all handling of this compound must occur within a certified chemical fume hood.[3][5] This is non-negotiable and serves to mitigate inhalation risk and control the potent odor. Furthermore, written Standard Operating Procedures (SOPs) for handling stench chemicals should be in place and reviewed by all personnel.[3]

Selecting the Right Personal Protective Equipment

The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The quantity of material, its physical form (solid or solution), and the nature of the operation (e.g., weighing, transfer, reaction quenching) are critical variables.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splashes causing serious eye irritation necessitates a higher level of protection.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Recommended for High-Risk Operations: For large-volume transfers or procedures with a high splash potential, a full-face shield worn over safety goggles is required.

Hand Protection

Choosing the correct gloves is arguably the most critical PPE decision. Glove material must be resistant to the chemical, and factors like thickness and breakthrough time must be considered.[7][8]

  • Recommended Glove Type: Nitrile rubber gloves are the standard recommendation for incidental contact with a wide range of chemicals, including thiols.[5][8]

  • Critical Specifications:

    • Thickness: A minimum thickness of >0.11 mm is a good starting point.[5] For more robust protection during prolonged handling, consider thicker gloves.[9]

    • Breakthrough Time: This is the time it takes for the chemical to permeate the glove material.[7] Always aim for a breakthrough time that significantly exceeds the duration of the task. For thiols, a breakthrough time of >480 minutes is recommended for primary gloves.[5]

  • Protocol:

    • Always inspect gloves for tears or pinholes before use.[5]

    • For handling larger quantities or for prolonged tasks, double-gloving is a field-proven best practice. This involves wearing two pairs of nitrile gloves.

    • If contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.

Skin and Body Protection

Protecting your skin from direct contact and contamination is crucial.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times and kept fully buttoned.[5]

  • Chemical Apron: For large-scale work (>10g) or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Attire: Full-length pants and closed-toe shoes are mandatory laboratory attire.[10]

Respiratory Protection

While a fume hood is the primary control for vapors and dust, respiratory protection may be necessary in specific situations.

  • Standard Operations (in a fume hood): For handling small quantities of solid where dust generation is minimal, a fume hood provides adequate protection.

  • Weighing Solids: When weighing the solid powder, even inside a fume hood, dust can be generated. An N95 or FFP2 disposable respirator is recommended to minimize inhalation.

  • Emergency Situations: In the event of a large spill or a failure of the fume hood, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[6][11]

Risk-Based PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_start start Start: Handling This compound quantity Quantity? start->quantity procedure Procedure? quantity->procedure quantity->procedure quantity->procedure ppe_low Level 1 PPE: - Safety Goggles - Single Nitrile Gloves - Lab Coat procedure->ppe_low Solution Transfer ppe_medium Level 2 PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - N95/FFP2 Respirator procedure->ppe_medium Weighing Solid ppe_high Level 3 PPE: - Face Shield & Goggles - Double Nitrile Gloves - Lab Coat & Chem. Apron - Full-Face Respirator (if needed) procedure->ppe_high Large Volume Transfer or Reaction Quench

Caption: Risk assessment workflow for selecting appropriate PPE.

Essential Protocols for Safe Handling

Adherence to strict protocols for donning, doffing, and disposal is as important as the PPE itself.

Step-by-Step Donning Procedure
  • Attire Check: Confirm you are wearing full-length pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put on the second pair.

Step-by-Step Doffing (Removal) Procedure

This sequence is designed to prevent the transfer of contaminants from the PPE to your skin.

  • Outer Gloves: If double-gloved, remove the outer pair first by peeling one off from the cuff, turning it inside out, and using it to peel off the second glove. Dispose of them immediately.

  • Chemical Apron (if used): Remove without touching the outer surface.

  • Face Shield/Goggles: Remove by handling the strap, not the front.

  • Lab Coat: Remove by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Respirator (if used): Remove by the straps.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]

Decontamination and Disposal Plan

Due to the potent odor of thiols, all contaminated disposable items and labware require special handling.

  • Bleach Bath: Prepare a container with a 1:1 solution of commercial bleach and water inside the fume hood.[5] This will be used to neutralize the thiol.

  • Disposable Items: All contaminated disposable items (gloves, paper towels, weighing paper, pipette tips) must be sealed in a zip-lock bag and placed into a designated hazardous waste container.[3]

  • Glassware and Equipment: All non-disposable items that came into contact with the thiol must be rinsed and submerged in the bleach solution within the fume hood.[3] A soaking time of at least 14-24 hours may be necessary to fully oxidize and deodorize the material.[3][5]

  • Waste Streams: The neutralized bleach solution and all solid waste must be disposed of as hazardous waste according to your institution's guidelines.[3][5]

Summary of Recommendations

Task / ConditionEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Handling (<1g) Safety GogglesSingle Nitrile GlovesLab CoatNone (in Fume Hood)
Weighing Solid Safety GogglesDouble Nitrile GlovesLab CoatN95 / FFP2
Liquid Transfer (>1g) Safety GogglesDouble Nitrile GlovesLab CoatNone (in Fume Hood)
Large Scale (>10g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chem. ApronAssess need based on procedure
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesLab Coat & Chem. ApronFull-Face Respirator

This guide provides a robust framework for the safe handling of this compound. By understanding the hazards, implementing proper engineering controls, and thoughtfully selecting and using PPE, you can ensure a safe and productive research environment.

References

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